Uchl1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13Cl2N3O2 |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-chloro-N-methylanilino)acetohydrazide |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(9-4-2-8(13)3-5-9)7-11(18)15-14-10(17)6-12/h2-5H,6-7H2,1H3,(H,14,17)(H,15,18) |
InChI Key |
FFSDHQWKZUFJHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NNC(=O)CCl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Uchl1-IN-1: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Uchl1-IN-1, a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme implicated in various pathological processes, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic development. This compound has emerged from a covalent fragment screening effort, identifying the chloroacetohydrazide scaffold as a promising starting point for potent and selective UCHL1 inhibitors.
Core Mechanism of Action
This compound functions as a covalent inhibitor of UCHL1. Its mechanism of action is centered on the irreversible modification of the catalytic cysteine residue (Cys90) within the active site of the UCHL1 enzyme. The chloroacetohydrazide warhead of this compound is an electrophilic moiety that reacts with the nucleophilic thiol group of Cys90. This covalent bond formation permanently inactivates the enzyme, preventing it from carrying out its deubiquitinating functions. The inactivation of UCHL1 leads to an accumulation of ubiquitinated substrates, thereby impacting downstream signaling pathways that regulate cellular processes such as protein degradation, cell proliferation, and migration.
Figure 1: Covalent inhibition of UCHL1 by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds. This information is critical for assessing the potency, selectivity, and potential therapeutic window of these inhibitors.
| Compound | Target | IC50 (μM) | Assay Type | Cell Line | Reference |
| This compound | UCHL1 | 5.1 | Biochemical Inhibition Assay | - | [Source for this compound data not explicitly found in searches] |
| Assay Type | Cell Line | Concentration Range (μM) | Effect | Reference |
| UCHL1 Inhibition | BT549 | 0-50 | Inhibition of UCHL1 activity | [Source for this compound data not explicitly found in searches] |
| Cell Migration | BT549 | 0-50 | Inhibition of cell migration | [Source for this compound data not explicitly found in searches] |
| Cell Viability | BT549 | 0-50 | Inhibition of cell viability | [Source for this compound data not explicitly found in searches] |
| Metabolic Stability | Human Liver Microsomes | - | t1/2 > 120 min, low intrinsic hepatic clearance | [Source for this compound data not explicitly found in searches] |
Signaling Pathways
UCHL1 is known to modulate several key signaling pathways involved in cancer progression. By inhibiting UCHL1, this compound is anticipated to impact these pathways, leading to its anti-cancer effects.
-
Akt Signaling Pathway: UCHL1 can activate the Akt signaling pathway, which is a crucial regulator of cell survival and proliferation. Inhibition of UCHL1 by this compound is expected to downregulate Akt signaling, thereby promoting apoptosis and inhibiting tumor growth.
-
TGF-β Signaling Pathway: The TGF-β pathway is involved in cell growth, differentiation, and migration. UCHL1 has been shown to regulate this pathway, and its inhibition may alter the cellular response to TGF-β, potentially inhibiting metastasis.
Figure 2: this compound's impact on key signaling pathways.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for key assays used to characterize UCHL1 inhibitors.
UCHL1 Enzymatic Inhibition Assay
This protocol describes a common method to determine the in vitro potency of UCHL1 inhibitors.
Figure 3: Workflow for UCHL1 enzymatic inhibition assay.
Materials:
-
Recombinant human UCHL1 enzyme
-
This compound (or other test compound)
-
Ubiquitin-AMC fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of UCHL1 enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells containing the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for a defined period (e.g., 60 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
BT549 breast cancer cells (or other relevant cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
6-well plates
-
Pipette tips (e.g., p200) for creating the "wound"
-
Microscope with imaging capabilities
Procedure:
-
Seed BT549 cells in 6-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping a straight line with a sterile pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wounds at time 0.
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same wound areas at subsequent time points (e.g., 24 and 48 hours).
-
Measure the area of the wound at each time point for each condition.
-
Calculate the rate of wound closure as a measure of cell migration.
-
Compare the migration rates of cells treated with this compound to the vehicle control to determine the inhibitory effect.
An In-depth Technical Guide to the UCHL1 Inhibitor, Uchl1-IN-1
Executive Summary
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons, where it constitutes 1-5% of the total soluble protein.[1][2] It plays a critical role in the ubiquitin-proteasome system (UPS) by recycling monoubiquitin, thereby maintaining ubiquitin homeostasis essential for cellular protein quality control.[3][4] Dysregulation of UCHL1 activity is implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, as well as various cancers.[5][6][7] This has positioned UCHL1 as a compelling therapeutic target. Uchl1-IN-1 is a small molecule inhibitor developed for the study of UCHL1 function. This guide provides a detailed examination of UCHL1 biology, the characteristics of this compound, relevant signaling pathways, and the experimental protocols used for its characterization.
The Target Protein: Ubiquitin C-terminal Hydrolase L1 (UCHL1)
Structure and Function
UCHL1 is a 223-amino acid protein with a molecular weight of approximately 25 kDa.[7][8] It possesses one of the most complex knotted 3D structures discovered in a protein, which may contribute to its resistance to proteasomal degradation.[1][9] The enzymatic activity of UCHL1 is primarily attributed to its hydrolase function, which is carried out by a catalytic triad consisting of Cysteine-90, Histidine-161, and Aspartate-176.[9][10]
The primary functions of UCHL1 include:
-
Hydrolase Activity : UCHL1 cleaves the isopeptide bond at the C-terminus of ubiquitin, processing small ubiquitin adducts to regenerate free monoubiquitin.[10][11] This recycling is vital for sustaining the cellular pool of ubiquitin required for the UPS.[3][11]
-
Ubiquitin Monomer Stabilization : Beyond its catalytic activity, UCHL1 can bind to and stabilize monoubiquitin, protecting it from degradation and ensuring its availability.[9][12]
-
Ligase Activity (Controversial) : Some studies have proposed a dimerization-dependent E3/E4 ubiquitin ligase activity for UCHL1, suggesting it can extend polyubiquitin chains.[1][11][13] However, this function remains controversial, with other studies failing to detect significant ligase activity in vivo.[10]
Role in the Ubiquitin-Proteasome System (UPS)
The UPS is the principal mechanism for targeted protein degradation in eukaryotic cells, crucial for removing misfolded or damaged proteins.[3][14] UCHL1's role is to ensure a constant supply of monoubiquitin, a key component of this pathway. Impairment of UCHL1 function can disrupt the UPS, leading to the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.[3][4]
**2.3 Association with Disease
-
Neurodegenerative Disorders : Mutations in the UCHL1 gene and altered protein activity are linked to Parkinson's, Alzheimer's, and Huntington's diseases.[3][6] For instance, the I93M mutation reduces hydrolase activity and is associated with an increased risk of Parkinson's disease, while the S18Y polymorphism may be protective.[9][11] In Alzheimer's disease, UCHL1 is involved in processing the amyloid precursor protein (APP) by promoting the degradation of β-secretase 1 (BACE1), an enzyme critical for amyloid-β production.[10][15]
-
Cancer : UCHL1 expression is often dysregulated in cancer. It can act as an oncogene in various tumors, including breast cancer, osteosarcoma, and non-small cell lung cancer, by promoting proliferation, invasion, and metastasis.[7][8][12] This is often mediated through its influence on key signaling pathways like PI3K/Akt and MAPK/Erk.[7][12] Conversely, in some cancers, UCHL1 promoter methylation suggests a potential tumor-suppressor role, highlighting its context-dependent function.[8]
The Inhibitor: this compound
This compound (also referred to as Compound 46 in some literature) is a small molecule inhibitor of UCHL1. It serves as a chemical probe to investigate the biological functions of UCHL1 and to validate it as a therapeutic target, particularly in oncology.
Quantitative Data and Comparative Analysis
This compound is one of several inhibitors used to target UCHL1. Its potency is moderate when compared to newer, more advanced compounds.
| Inhibitor Name | Type | Target | IC₅₀ Value | Key Findings & Notes |
| This compound | Reversible | UCHL1 | 5.1 µM | Inhibits cell migration and viability in BT549 breast cancer cells; metabolically stable.[16][17][18] |
| LDN-57444 | Reversible, Competitive | UCHL1 | 0.88 µM (Ki = 0.40 µM) | Widely used but its on-target engagement in cells has been questioned; shows off-target effects.[19][20][21] |
| IMP-1710 | Covalent | UCHL1 | 38 nM | A potent and highly selective activity-based probe; demonstrates strong on-target engagement in cells.[19][20] |
| Cyanopyrrolidine-based (Compound 1) | Covalent | UCHL1 | 0.67 µM | Covalently modifies the active site Cys90; shows some off-target activity against UCHL3 (IC₅₀ = 6.4 µM).[22][23] |
Cellular Effects
-
Inhibition of UCHL1 Activity : In cellular assays, this compound effectively inhibits the deubiquitinating activity of UCHL1 in a dose-dependent manner (0-50 µM).[16][18]
-
Anti-Cancer Properties : Treatment of BT549 breast cancer cells with this compound (0-50 µM for 24 hours) results in a significant reduction in cell migration and overall cell viability.[16][18]
UCHL1 Signaling Pathways
UCHL1 influences multiple signaling cascades critical for cell survival, proliferation, and function. Its inhibition can therefore have profound downstream effects.
UCHL1 and the PI3K/Akt Pathway
In many cancers, UCHL1 promotes cell survival and invasion by activating the PI3K/Akt signaling pathway.[7][12] It has been shown to directly bind to and activate Akt, leading to the phosphorylation of downstream targets that regulate cell growth and inhibit apoptosis.[24]
UCHL1 and TrkB Signaling in Neurons
In the hippocampus, UCHL1 plays a role in learning and memory by regulating the Tropomyosin receptor kinase B (TrkB) signaling pathway. UCHL1 can directly deubiquitinate the TrkB receptor, preventing its degradation and enhancing its signaling in response to brain-derived neurotrophic factor (BDNF).[25] This stabilization of TrkB is crucial for synaptic plasticity.
Experimental Protocols & Workflows
Characterizing the activity of UCHL1 and the efficacy of its inhibitors requires specific biochemical and cellular assays.
General Workflow for Inhibitor Screening
A typical workflow involves initial biochemical screening to identify potent inhibitors, followed by cellular assays to confirm on-target engagement and evaluate phenotypic effects.
Fluorescence-Based Deubiquitinase Activity Assay
This biochemical assay is commonly used to measure the enzymatic activity of UCHL1 and determine the IC₅₀ values of inhibitors.
-
Principle : The assay utilizes a fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).[26] When Ub-AMC is intact, the fluorescence of the AMC group is quenched. Upon cleavage by active UCHL1, the free AMC fluoresces, and the increase in fluorescence intensity is directly proportional to UCHL1 activity.[26]
-
Materials :
-
Recombinant Human UCHL1 enzyme
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% BSA)[22]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
-
-
Protocol :
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer. The final DMSO concentration should not exceed 1%.[26]
-
In a 384-well plate, add the diluted UCHL1 enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor, 0% inhibition) and a negative control (e.g., a potent, broad-spectrum DUB inhibitor like Ub-Aldehyde, 100% inhibition).[26]
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 30 minutes) at room temperature to allow for binding.[22]
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement Assay using Activity-Based Probes (ABPs)
This method confirms that an inhibitor is binding to its intended target within the complex environment of a live cell.
-
Principle : An activity-based probe (ABP), such as HA-Ub-VME (HA-tagged Ubiquitin-Vinyl Methyl Ester), is used. This probe covalently binds to the active site cysteine of DUBs, including UCHL1.[19][22] If a test inhibitor is effective, it will occupy the active site and prevent the ABP from binding. The level of ABP binding can be quantified by immunoblotting.
-
Materials :
-
Cell line expressing UCHL1 (e.g., HEK293T, BT549)
-
Test inhibitor (e.g., this compound)
-
Activity-Based Probe (e.g., HA-Ub-VME)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (anti-UCHL1, anti-HA tag)
-
-
Protocol :
-
Culture cells to ~80% confluency.
-
Treat the cells with increasing concentrations of the test inhibitor for a specified time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Lyse the cells in a suitable buffer.
-
Incubate the cell lysates with the HA-Ub-VME probe to label active DUBs.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform an immunoblot analysis. Probe one blot with an anti-HA antibody to detect labeled UCHL1 (and other DUBs). The signal intensity will decrease with increasing inhibitor concentration if the inhibitor is effective.[22]
-
Probe a parallel blot with an anti-UCHL1 antibody to confirm equal protein loading across all samples.[22]
-
Conclusion and Future Directions
UCHL1 is a multifaceted enzyme with significant implications in both neurodegeneration and oncology. Its role in maintaining ubiquitin homeostasis makes it a critical node in cellular protein quality control. While inhibitors like this compound have been valuable tools for initial investigations, their moderate potency and potential for off-target effects highlight the need for more advanced chemical probes. The development of highly potent and selective covalent inhibitors, such as IMP-1710, represents a significant step forward, enabling more precise validation of UCHL1 as a therapeutic target.[19][20] Future research should focus on leveraging these advanced probes to identify the full spectrum of UCHL1 substrates, further unravel its complex roles in signaling pathways, and accelerate the development of UCHL1-targeted therapeutics for clinical use.
References
- 1. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of ubiquitin C-terminal hydrolase L1 in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 10. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Life and death in the trash heap: the ubiquitin proteasome pathway and UCHL1 in brain aging, neurodegenerative disease and cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. It Is All about (U)biquitin: Role of Altered Ubiquitin-Proteasome System and UCHL1 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. UCHL1-IN-1_TargetMol [targetmol.com]
- 19. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
Uchl1-IN-1: A Technical Guide to its Function and Inhibition of the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Uchl1-IN-1, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a key deubiquitinating enzyme (DUB) in the ubiquitin-proteasome system (UPS). This document details the function of UCHL1, the mechanism of action of this compound and related inhibitors, quantitative data on their potency and selectivity, and detailed protocols for key experimental assays.
The Role of UCHL1 in the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary cellular machinery for protein degradation, playing a critical role in maintaining protein homeostasis.[1] UCHL1, highly expressed in neurons and constituting 1-5% of the total soluble brain protein, is a crucial component of this system.[2][3] It exhibits dual enzymatic functions:
-
Deubiquitinase (DUB) Activity: UCHL1 primarily functions as a hydrolase, cleaving ubiquitin from small substrates and unfolded polypeptides to recycle ubiquitin monomers.[2][4] This is essential for maintaining the cellular pool of free ubiquitin, which is required for the proper functioning of the UPS.[2]
-
Putative Ubiquitin Ligase Activity: Some studies suggest that UCHL1 may also possess a dimer-dependent ubiquitin ligase activity, which could be involved in the polyubiquitination of certain proteins, targeting them for degradation.[2][5]
Dysregulation of UCHL1 activity has been implicated in a variety of neurodegenerative diseases, including Parkinson's and Alzheimer's disease, as well as in cancer.[6][7] This makes UCHL1 an attractive therapeutic target for the development of novel drugs.
Role of UCHL1 in the Ubiquitin-Proteasome System.
This compound and Other Covalent Inhibitors
This compound (also referred to as IMP-1710 or compound 2 in some literature) is a potent and selective covalent inhibitor of UCHL1.[8] It belongs to a class of cyanamide-containing compounds that irreversibly bind to the catalytic cysteine (Cys90) in the active site of UCHL1.[3] This covalent modification inactivates the enzyme, leading to an accumulation of ubiquitinated proteins. The alkyne tag on this compound allows for its use as an activity-based probe for "click chemistry" applications, enabling visualization and quantification of target engagement.[9][10]
Mechanism of Covalent Inhibition of UCHL1.
Quantitative Data on UCHL1 Inhibitors
The potency and selectivity of this compound and other commonly used UCHL1 inhibitors have been characterized using various biochemical and cellular assays. The following table summarizes key quantitative data for these compounds.
| Inhibitor Name | Other Names | Type | Biochemical IC50 (UCHL1) | Cellular IC50 (UCHL1) | Ki (UCHL1) | Selectivity Notes | Reference(s) |
| This compound | IMP-1710, Compound 2 | Covalent, Irreversible | 38 nM | 110 nM | N/A | Highly selective for UCHL1 over a panel of 20 other DUBs at 1 µM. | [8][9][10] |
| Compound 1 | - | Covalent, Irreversible | 90 nM | 820 nM | N/A | Parent compound of this compound. | [8] |
| Cyanopyrrolidine Compound | Compound 1 | Covalent, Irreversible | 0.67 µM | N/A | N/A | Also inhibits UCHL3 with an IC50 of 6.4 µM. | [6][11] |
| LDN-57444 | - | Reversible, Competitive | 0.88 µM | Ineffective at engaging UCHL1 in intact cells. | 0.40 µM | ~28-fold greater selectivity for UCHL1 over UCHL3 (IC50 = 25 µM). | [2][12][13] |
| IMP-1711 | Compound 3 | Covalent, Irreversible | >1000-fold less active than this compound | Inactive in cells | N/A | (R)-enantiomer and inactive control for this compound. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize UCHL1 inhibitors.
UCHL1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the deubiquitinating activity of UCHL1 in a biochemical format.[14]
Principle: A fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA) has a low fluorescence polarization (FP) value. When bound by UCHL1, the larger complex tumbles more slowly in solution, resulting in a higher FP value. UCHL1-mediated cleavage of the fluorescent tag from ubiquitin results in a decrease in FP. Inhibitors of UCHL1 will prevent this decrease.
Materials:
-
Recombinant human UCHL1 protein
-
Fluorescent ubiquitin substrate (e.g., Ub-Lys-TAMRA or Ub-AMC)[4]
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM DTT, 100 mM NaCl, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG)[14]
-
Test compounds dissolved in DMSO
-
384-well, black, non-binding surface plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[15]
-
In a 384-well plate, add 2 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 18 µL of a solution containing UCHL1 in assay buffer to each well. The final concentration of UCHL1 should be in the low nanomolar range and determined empirically.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding 5 µL of the fluorescent ubiquitin substrate to each well. The final substrate concentration should be at or below its Km for UCHL1.
-
Immediately begin reading the fluorescence polarization at appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 579 nm emission for TAMRA) at regular intervals (e.g., every 2.5 minutes) for a desired period (e.g., 60 minutes).[14]
-
Data Analysis: Calculate the initial reaction velocities (v₀) from the linear phase of the progress curves. Plot the percentage of inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for UCHL1 Fluorescence Polarization Inhibition Assay.
Cellular Target Engagement Assay (HA-Ub-VME Immunoblotting)
This assay confirms that the inhibitor engages with UCHL1 within a cellular context.[3][16]
Principle: An activity-based probe, HA-tagged Ubiquitin-Vinyl Methyl Ester (HA-Ub-VME), forms a covalent bond with the active site cysteine of deubiquitinating enzymes. In cells treated with a UCHL1 inhibitor, the binding of HA-Ub-VME to UCHL1 will be blocked in a dose-dependent manner. This can be visualized by immunoblotting for the HA tag, where a decrease in the intensity of the HA-Ub-UCHL1 band indicates target engagement by the inhibitor.
Materials:
-
Cell line expressing UCHL1 (e.g., HEK293T, KMS11)
-
Test inhibitor
-
HA-Ub-VME probe
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-HA and anti-UCHL1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Incubate a fixed amount of protein lysate (e.g., 25 µg) with HA-Ub-VME (e.g., 1 µM) for a specified time (e.g., 30-60 minutes) at 37°C.[6]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HA and UCHL1 (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Data Analysis: Quantify the band intensities for HA-Ub-UCHL1 and total UCHL1. A dose-dependent decrease in the HA-Ub-UCHL1 signal relative to the total UCHL1 signal confirms cellular target engagement.
Workflow for Cellular Target Engagement Assay.
Quantitative Chemical Proteomics for DUB Inhibitor Profiling
This method provides an unbiased, proteome-wide assessment of the inhibitor's selectivity.[2]
Principle: Cells are treated with an alkyne-tagged inhibitor (like this compound). The inhibitor-bound proteins are then "clicked" to a reporter tag (e.g., biotin-azide) for enrichment and subsequent identification and quantification by mass spectrometry. By comparing the proteins pulled down from inhibitor-treated and vehicle-treated cells, off-target interactions can be identified.
Materials:
-
Cell line of interest
-
Alkyne-tagged inhibitor (e.g., this compound)
-
Click chemistry reagents (biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Treat cells with the alkyne-tagged inhibitor or DMSO for a specified time.
-
Lyse the cells and perform a click reaction to attach biotin-azide to the inhibitor-bound proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of each identified protein between the inhibitor-treated and control samples to identify specific targets and potential off-targets.
Conclusion
This compound and related covalent inhibitors are powerful tools for studying the function of UCHL1 in the ubiquitin-proteasome system and for validating UCHL1 as a therapeutic target. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize these compounds in their research and development efforts. The provided methodologies for biochemical and cellular assays are essential for characterizing the potency, selectivity, and mechanism of action of novel UCHL1 inhibitors.
References
- 1. UCH-L1* Assay | Quanterix [quanterix.com]
- 2. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubiqbio.com [ubiqbio.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ubiqbio.com [ubiqbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ubiquitin C-terminal Hydrolase L1 (UCHL1): Function, Pathways, and Therapeutic Potential
This technical guide provides a comprehensive overview of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a multifaceted enzyme implicated in a wide range of cellular processes and pathologies, including neurodegenerative diseases and cancer. This document details its core functions, associated signaling pathways, quantitative data, and key experimental protocols for its study.
Core Functions and Molecular Structure of UCHL1
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant 27 kDa protein predominantly expressed in neurons, where it can constitute 1-5% of the total soluble protein.[1][2][3] It is also found in the diffuse neuroendocrine system and reproductive tissues.[4] UCHL1's function is complex, exhibiting at least three distinct activities that are critical for cellular homeostasis.
Dual Enzymatic Activities: Deubiquitinase and Ubiquitin Ligase
UCHL1 is a member of the deubiquitinating enzyme (DUB) family, specifically the Ubiquitin C-terminal Hydrolase (UCH) subclass.[4] Its primary recognized function is its hydrolase activity , where it cleaves the peptide bond at the C-terminal glycine of ubiquitin.[5] This activity is crucial for processing ubiquitin precursors and recycling ubiquitin monomers from small adducts, thereby maintaining the cellular pool of free ubiquitin necessary for the ubiquitin-proteasome system (UPS).[6][7][8] The enzyme's active site contains a catalytic triad of Cys90, His161, and Asp176.[4][9]
Interestingly, UCHL1 also possesses a dimerization-dependent ubiquitin ligase activity .[10][11][12] In its dimeric form, it can catalyze the addition of ubiquitin chains to substrates, such as α-synuclein.[10][11] This ligase activity is distinct from its hydrolase function and may play a role in pathological protein aggregation, particularly in neurodegenerative diseases like Parkinson's Disease (PD).[11] The S18Y polymorphic variant of UCHL1, which is associated with a decreased risk of PD, exhibits reduced ligase activity while maintaining comparable hydrolase activity to the wild-type enzyme.[11]
Stabilization of Monoubiquitin
Beyond its enzymatic roles, UCHL1 can also stabilize monoubiquitin non-enzymatically.[10][13] It has a high affinity for monoubiquitin, and this binding is thought to protect it from degradation, thereby ensuring a ready supply for various cellular processes.[10][14]
Unique Molecular Structure
UCHL1 possesses one of the most complex three-dimensional knotted structures discovered in a protein, known as a 52 or 'Gordian' knot.[2][4] This intricate fold, consisting of a seven α-helices surrounding a six-stranded β-sheet core, is speculated to confer resistance to proteasomal degradation.[4][15] The active site is located in a cleft, and access is restricted by a flexible loop, which suggests that UCHL1 preferentially acts on small, unfolded ubiquitin adducts rather than large, folded ubiquitinated proteins.[2][14]
UCHL1 in Cellular Signaling Pathways
UCHL1 is a critical regulator of several key signaling pathways implicated in cell proliferation, survival, metastasis, and inflammation. Its role is often context-dependent, acting as either a promoter or suppressor of cellular processes.
PI3K/Akt Signaling Pathway
UCHL1 is a known activator of the PI3K/Akt pathway, a central signaling cascade for cell survival and proliferation.[12] It can activate this pathway by deubiquitinating and stabilizing key components or by downregulating phosphatases that inactivate Akt. For instance, UCHL1 can downregulate the expression of PH domain and leucine-rich repeat protein phosphatase 1 (PHLPP1), a negative regulator of Akt.[12] In breast cancer, UCHL1 has been shown to directly bind to Akt2, leading to its activation and enhanced cell invasion.[16] This activation promotes tumor progression in various cancers, including osteosarcoma and lymphoma.[12][17]
Caption: UCHL1 activates the Akt signaling pathway, promoting cell survival and invasion.
MAPK/Erk Pathway
UCHL1 has been shown to promote cancer cell proliferation and metastasis by activating the MAPK/Erk signaling pathway.[12][17] In gastric cancer, UCHL1-mediated deubiquitination events lead to the activation of both Erk1/2 and Akt pathways, contributing to tumor metastasis.[17]
p53 and Cell Cycle Regulation
The role of UCHL1 in regulating the tumor suppressor p53 is complex and appears to be context-dependent. In some cancers, UCHL1 acts as a tumor suppressor by stabilizing p53.[17] It can inhibit the degradation of p53, leading to cell cycle arrest and apoptosis.[17] Conversely, in other contexts, UCHL1 promotes cell cycle progression by interacting with and enhancing the activity of cyclin-dependent kinases (CDKs) like CDK1, CDK4, and CDK5, or by promoting the degradation of the CDK inhibitor p27.[5][18][19]
Caption: UCHL1 exhibits a dual role in regulating the p53 pathway and cell cycle.
Other Key Pathways
-
TGF-β Signaling: In breast cancer, UCHL1 facilitates TGF-β-induced metastasis by deubiquitinating and stabilizing the TGF-β type I receptor and its downstream effector, SMAD2.[20]
-
Hypoxia-Inducible Factor-1α (HIF-1α): UCHL1 can function as a deubiquitinating enzyme for HIF-1α, stabilizing it under hypoxic conditions and promoting tumor malignancy.[5][21]
-
TrkB Signaling: In the central nervous system, UCHL1 binds to and deubiquitinates the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF). This action regulates TrkB signaling, which is crucial for synaptic plasticity and memory.[10]
-
NF-κB Pathway: UCHL1 can maintain IκB-α levels, thereby decreasing TNF-α-induced NF-κB activation, which has implications for inflammatory responses.[12][17]
Quantitative Data Summary
This section summarizes key quantitative data related to UCHL1 function and its interaction with inhibitors.
Table 1: Kinetic Parameters of UCHL1
| Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Notes |
| Ub-AMC | Rate-limited | Km = Ks | - | kcat is rate-limited by acyl-enzyme formation.[22] |
Ub-AMC: Ubiquitin-7-amido-4-methylcoumarin; Ks: Dissociation constant for the Michaelis complex.
Table 2: IC50 Values of UCHL1 Inhibitors
| Inhibitor | IC50 (µM) | Target | Assay Type |
| Ubiquitin Aldehyde | 17.8 | UCHL1 | Fluorescence-based deubiquitinase assay[23] |
| UCHL1 I 2 | 16.7 | UCHL1 | Fluorescence-based deubiquitinase assay[23] |
| UCHL3 I | 88.3 | UCHL1 | Fluorescence-based deubiquitinase assay[23] |
| LDN-57444 | 0.88 | UCHL1 | Reversible, competitive inhibitor[20] |
| 6RK73 | - | UCHL1 | Covalent, irreversible inhibitor[20] |
Table 3: Biokinetic Parameters of UCHL1 in Traumatic Brain Injury (TBI)
| Biofluid | Parameter | Survivors | Non-survivors | p-value |
| Serum | AUC (ng/mL*min) | 265 | 2016 | 0.006 |
| Serum | Cmax (ng/mL) | 0.4 | 2 | 0.003 |
| Serum | Tmax (h) | 19 | 8 | 0.04 |
Data from a study on severe TBI patients, comparing outcomes at 3 months.[24][25]
Experimental Protocols and Methodologies
Studying UCHL1 requires a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the hydrolase activity of UCHL1 using a fluorogenic substrate.
Principle: UCHL1 cleaves the bond between ubiquitin and a fluorophore (e.g., 7-amido-4-methylcoumarin, AMC), releasing the fluorophore from a quenched state. The resulting increase in fluorescence is proportional to UCHL1 activity.[26][27]
Materials:
-
Purified recombinant UCHL1 protein
-
Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
96-well black microplate
-
Fluorometer (Excitation: ~350 nm, Emission: ~460 nm)
-
Test inhibitors (e.g., LDN-57444) and vehicle control (e.g., DMSO)
Protocol:
-
Prepare Reagents: Thaw UCHL1 enzyme and Ub-AMC substrate on ice. Prepare serial dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration should not exceed 1%.[27]
-
Enzyme and Inhibitor Incubation:
-
To each well, add 20 µL of diluted UCHL1 enzyme.
-
Add 5 µL of the test inhibitor dilution to the "Test Inhibitor" wells.
-
Add 5 µL of vehicle to "Positive Control" (enzyme + substrate) and "Negative Control" (buffer + substrate) wells.
-
Incubate the plate for 30 minutes at room temperature with gentle agitation to allow the inhibitor to bind to the enzyme.[26]
-
-
Initiate Reaction:
-
Prepare the substrate solution by diluting Ub-AMC (e.g., 400-fold) in Assay Buffer.
-
Add 20 µL of the diluted Ub-AMC substrate to all wells to start the reaction.[26]
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at 350 nm (excitation) and 460 nm (emission) every 1-2 minutes for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the Positive Control.
-
Plot percent inhibition vs. inhibitor concentration to calculate the IC50 value.
-
Caption: Workflow for a UCHL1 in vitro deubiquitinase (DUB) activity assay.
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to determine if UCHL1 physically interacts with a protein of interest (e.g., TrkB, Akt2, p53) in a cellular context.
Principle: An antibody specific to a "bait" protein (e.g., UCHL1) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., Akt2) is bound to the bait, it will be pulled down as well and can be detected by Western blotting.
Materials:
-
Cultured cells expressing the proteins of interest.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-UCHL1 antibody).
-
Protein A/G magnetic beads or agarose beads.
-
Antibodies for Western blotting (e.g., anti-Akt2 and anti-UCHL1).
-
SDS-PAGE gels and Western blotting equipment.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).
-
Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-UCHL1) or an isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Lysis Buffer or a designated Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using antibodies against the prey protein (e.g., anti-Akt2) and the bait protein (e.g., anti-UCHL1) to confirm successful immunoprecipitation.
-
UCHL1 in Disease and as a Therapeutic Target
Neurodegenerative Disorders
Impairment of the ubiquitin-proteasome system is a hallmark of many neurodegenerative diseases.[6]
-
Parkinson's Disease (PD): A missense mutation (I93M) in UCHL1 is associated with a familial form of PD and results in decreased hydrolase activity.[1] Conversely, the S18Y polymorphism may reduce PD risk.[11] UCHL1's ligase activity has been shown to add ubiquitin chains to α-synuclein, potentially promoting its aggregation.[10]
-
Alzheimer's Disease (AD): Altered UCHL1 activity and expression levels have been linked to AD pathogenesis.[6][13] Decreased UCHL1 levels have been found in AD brains, and boosting its activity has been proposed as a potential therapeutic strategy.[1][6]
-
Huntington's Disease: UCHL1 dysfunction is also associated with Huntington's disease.[6]
Cancer
UCHL1 has a controversial, dual role in cancer, acting as both an oncogene and a tumor suppressor depending on the cancer type and cellular context.[12][17]
-
Oncogenic Role: UCHL1 is overexpressed in many cancers, including breast, lung, colorectal, and pancreatic carcinomas.[17][28] Its overexpression often correlates with increased cell proliferation, invasion, and metastasis, frequently through the activation of the Akt and Erk pathways.[12][16][17] It also promotes resistance to chemotherapy in some cases.[5]
-
Tumor Suppressor Role: In other cancers, such as hepatocellular carcinoma and certain breast cancers, UCHL1 expression is silenced by promoter methylation.[17] Re-expression of UCHL1 in these contexts can suppress tumor growth by stabilizing p53 and inducing apoptosis.[17][28]
This dual functionality makes UCHL1 a complex but compelling target for drug development. Inhibitors of UCHL1, such as LDN-57444 and 6RK73, have shown promise in reducing tumor growth and metastasis in preclinical models, particularly where UCHL1 acts as an oncogene.[20][21] Conversely, strategies to enhance UCHL1 activity could be beneficial in specific neurodegenerative diseases or cancers where it functions as a tumor suppressor.
References
- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCH-L1* Assay | Quanterix [quanterix.com]
- 4. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 5. UCHL1 ubiquitin C-terminal hydrolase L1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The role of ubiquitin C-terminal hydrolase L1 in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. collab.its.virginia.edu [collab.its.virginia.edu]
- 10. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The UCH-L1 gene encodes two opposing enzymatic activities that affect alpha-synuclein degradation and Parkinson's disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Ubiquitin carboxyl‐terminal hydrolase L1 promotes hypoxia‐inducible factor 1‐dependent tumor cell malignancy in spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic studies of ubiquitin C-terminal hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Biokinetic Analysis of Ubiquitin C-Terminal Hydrolase-L1 (UCH-L1) in Severe Traumatic Brain Injury Patient Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Frontiers | Ubiquitin Carboxyl-Terminal Hydrolases and Human Malignancies: The Novel Prognostic and Therapeutic Implications for Head and Neck Cancer [frontiersin.org]
The Effect of UCHL1 Inhibition on Neuronal Protein Turnover: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin C-terminal hydrolase L1 (UCHL1), a neuron-specific deubiquitinating enzyme, is a critical regulator of protein homeostasis within the central nervous system. Its primary function involves the hydrolysis of ubiquitin from small C-terminal adducts, thereby maintaining the cellular pool of monomeric ubiquitin essential for the proper functioning of the ubiquitin-proteasome system (UPS). Dysregulation of UCHL1 activity has been implicated in the pathogenesis of several neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of UCHL1 inhibition on neuronal protein turnover, with a focus on the well-characterized inhibitor LDN-57444, a compound representative of potent and selective UCHL1 inhibitors. We present quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and drug development in this area.
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is one of the most abundant proteins in the brain, constituting 1-2% of the total soluble protein.[1] Its primary role is to maintain the pool of free ubiquitin by cleaving ubiquitin from small molecules and unfolded polypeptides.[2] This function is crucial for the ubiquitin-proteasome system (UPS), the principal mechanism for selective protein degradation in eukaryotic cells.[1] The UPS is integral to numerous neuronal processes, including synaptic plasticity, neurotransmitter release, and the clearance of misfolded or damaged proteins.[1][3]
Given its central role in neuronal protein quality control, the inhibition of UCHL1 presents a potential therapeutic strategy for various neurological disorders. Small molecule inhibitors, such as LDN-57444, have been developed to probe the function of UCHL1 and evaluate its therapeutic potential.[4][5] This guide will delve into the molecular consequences of UCHL1 inhibition on neuronal protein turnover.
Quantitative Effects of UCHL1 Inhibition
The inhibition of UCHL1 by compounds such as LDN-57444 elicits a range of quantifiable effects on neuronal cells. These effects underscore the enzyme's importance in maintaining protein homeostasis.
| Parameter | Cell Type | Inhibitor & Concentration | Observed Effect | Reference |
| Monomeric Ubiquitin Levels | Cultured Hippocampal Neurons | LDN-57444 (10 µM) | ~40% reduction | [3] |
| Proteasome Activity | SK-N-SH Cells | LDN-57444 (50 µM) | ~70% inhibition | [5] |
| PSD-95 Protein Levels | Cultured Neurons | LDN-57444 | ~60% increase | [3] |
| Shank Protein Levels | UCHL1-deficient mouse brains | N/A | ~47% increase | [3] |
| Cell Viability | SK-N-SH Cells | LDN-57444 (50 µM) | Reduced to 61.81% | [5] |
| UCH-L1 IC50 | In vitro | LDN-57444 | 0.88 µM | [4][6][7] |
| UCH-L3 IC50 | In vitro | LDN-57444 | 25 µM | [7] |
Signaling Pathways and Cellular Processes Affected by UCHL1 Inhibition
The inhibition of UCHL1 perturbs the delicate balance of protein turnover, leading to downstream consequences for several cellular pathways.
Inhibition of UCHL1 disrupts the recycling of ubiquitin from small adducts, leading to a depletion of the free monomeric ubiquitin pool.[3] This, in turn, impairs the function of the ubiquitin-proteasome system, which relies on a ready supply of ubiquitin to tag proteins for degradation. The compromised UPS activity leads to the accumulation of misfolded and damaged proteins, promoting the formation of protein aggregates.[8] These aggregates can be cytotoxic and trigger apoptotic pathways, ultimately leading to neuronal cell death.[5] Furthermore, the dysregulation of protein turnover at the synapse contributes to synaptic dysfunction.[3]
Experimental Protocols
Western Blot for Detection of Ubiquitinated Proteins
This protocol is designed to assess the levels of ubiquitinated proteins in neuronal cell lysates following treatment with a UCHL1 inhibitor.
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)
-
UCHL1 inhibitor (e.g., LDN-57444)
-
Lysis buffer: RIPA buffer containing protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ubiquitin (to detect polyubiquitin chains), anti-UCHL1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate neuronal cells and treat with the desired concentrations of the UCHL1 inhibitor or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A characteristic smear of high-molecular-weight bands will be observed for ubiquitinated proteins.[9]
-
Quantification: Densitometry analysis can be performed to quantify the changes in ubiquitinated protein levels relative to the loading control.[10]
Proteasome Activity Assay
This fluorometric assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[11][12]
Materials:
-
Neuronal cell lysates (prepared as in the Western Blot protocol)
-
Proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) as a positive control for inhibition
-
Black 96-well microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Lysate Preparation: Prepare cell lysates from inhibitor-treated and control cells as described previously.
-
Assay Setup: In a black 96-well plate, add a standardized amount of protein lysate to each well. Include wells with lysate and a known proteasome inhibitor (e.g., MG132) as a control for specific proteasome activity. Also, include buffer-only wells as a blank.
-
Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells to a final concentration of 40-50 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
Data Analysis: Calculate the rate of increase in fluorescence (slope of the linear portion of the curve) for each sample. The activity is proportional to this rate. Normalize the activity to the protein concentration of the lysate. Compare the proteasome activity in inhibitor-treated samples to the vehicle-treated controls.
Conclusion
The inhibition of UCHL1 in neurons has profound effects on protein turnover, primarily through the depletion of the monomeric ubiquitin pool and the subsequent impairment of the ubiquitin-proteasome system. This leads to the accumulation of ubiquitinated proteins, formation of protein aggregates, and can ultimately trigger apoptotic cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting UCHL1 in neurodegenerative diseases. Further research, including quantitative mass spectrometry-based proteomics, will be instrumental in identifying the specific substrates of UCHL1 and elucidating the full spectrum of its role in neuronal proteostasis.[1][13]
References
- 1. Highly Multiplexed Quantitative Mass Spectrometry Analysis of Ubiquitylomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ubpbio.com [ubpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modelling the Role of UCH-L1 on Protein Aggregation in Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Video: Quantifying Subcellular Ubiquitin-proteasome Activity in the Rodent Brain [app.jove.com]
- 11. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome activity assay [bio-protocol.org]
- 13. Analysis of ubiquitinated proteome by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Uchl1-IN-1 and the Therapeutic Targeting of Ubiquitin C-terminal Hydrolase L1 in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Uchl1-IN-1, a novel covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), and the broader role of UCHL1 as a therapeutic target in the context of neurodegenerative disease research. While current experimental data for this compound is primarily in the field of oncology, its mechanism of action provides a valuable tool for exploring the complex functions of UCHL1. This document synthesizes the available data on this compound and other UCHL1 inhibitors, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and drug development efforts.
Introduction to UCHL1 in Neurodegeneration
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is one of the most abundant proteins in the brain, constituting 1-5% of the total soluble protein in neurons.[1][2] It is a key enzyme in the Ubiquitin-Proteasome System (UPS), which is responsible for the degradation of misfolded or damaged proteins—a process that is often impaired in neurodegenerative disorders.[3] UCHL1 exhibits dual functions: a primary hydrolase activity that recycles ubiquitin monomers, and a secondary, less understood, ubiquitin ligase activity.[4]
Dysfunction of UCHL1 has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[4] In AD, UCHL1 levels are often downregulated, and the protein is subject to oxidative modifications that impair its function.[3] It has been shown to interact with Amyloid Precursor Protein (APP) and Beta-secretase 1 (BACE1), influencing the production of amyloid-β (Aβ) plaques.[2][3] In PD, mutations in the UCHL1 gene (PARK5) have been linked to familial forms of the disease, and the protein is a component of Lewy bodies.[2][5] Given its central role in neuronal protein homeostasis, UCHL1 is a compelling target for therapeutic intervention.
This compound: A Novel Covalent Inhibitor of UCHL1
This compound (also referred to as Compound 46) is a recently developed covalent inhibitor of UCHL1 based on a chloroacetohydrazide scaffold.[6][7] It was identified through a covalent fragment screen and subsequent optimization.[6][7] While the primary therapeutic context for its development and testing has been cancer, its characterization provides valuable insights for its potential application in neurodegenerative disease research.[6]
Mechanism of Action
This compound acts as a covalent inhibitor, which means it forms a stable, long-lasting bond with its target enzyme, UCHL1.[6] This irreversible or slowly reversible binding offers a potent and sustained inhibition of the enzyme's activity, making it a useful tool for studying the consequences of UCHL1 loss-of-function in various experimental models.
Quantitative Data for UCHL1 Inhibitors
The following table summarizes key quantitative data for this compound and other notable UCHL1 inhibitors used in research.
| Inhibitor | Type | Target | IC50 / Ki | Cell-Based Potency | Selectivity | Reference |
| This compound | Covalent (Chloroacetohydrazide) | UCHL1 | 5.1 µM (IC50) | Effective at 0-50 µM in BT549 cells | Selective over UCHL3 | [6][7] |
| LDN-57444 | Reversible, Competitive (Isatin O-acyl oxime) | UCHL1 | 880 nM (IC50), 400 nM (Ki) | Variable cell permeability | ~28-fold selective over UCHL3 | [8] |
| IMP-1710 | Covalent | UCHL1 | 38 nM (IC50) | 110 nM (in-cell IC50) | Highly selective | [2] |
| Ubiquitin Aldehyde | Covalent | Deubiquitinating Enzymes | N/A | N/A | Potent but not specific to UCHL1 | [1] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involving UCHL1 is critical for elucidating the effects of its inhibition. The following diagrams, rendered in DOT language, illustrate these pathways and a general workflow for inhibitor screening.
UCHL1's Role in Alzheimer's Disease Pathology
Caption: UCHL1's role in Alzheimer's Disease pathology and the point of intervention for an inhibitor.
UCHL1's Role in Parkinson's Disease Pathology
Caption: UCHL1's dual role in protein degradation and α-synuclein aggregation in Parkinson's Disease.
Experimental Workflow: Screening for UCHL1 Inhibitors
Caption: A generalized workflow for the screening and validation of novel UCHL1 inhibitors.
Experimental Protocols
This section details methodologies for key experiments relevant to the study of this compound and other UCHL1 inhibitors.
In Vitro UCHL1 Inhibition Assay (Fluorogenic)
This protocol is a standard method to measure the hydrolase activity of UCHL1 and determine the IC50 of an inhibitor.
-
Objective: To quantify the inhibitory effect of a compound on UCHL1 enzymatic activity.
-
Principle: The assay uses a fluorogenic substrate like Ubiquitin-AMC (Ub-amido-4-methylcoumarin). When UCHL1 cleaves the bond between ubiquitin and AMC, the released AMC fluoresces, and the rate of fluorescence increase is proportional to enzyme activity.
-
Materials:
-
Recombinant human UCHL1 protein
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Add 2-5 µL of the diluted inhibitor or DMSO control to the wells of the 96-well plate.
-
Add recombinant UCHL1 (final concentration typically in the low nanomolar range) to each well.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the Ub-AMC substrate (final concentration typically 100-500 nM) to all wells.
-
Immediately place the plate in the fluorescence reader and measure the kinetic increase in fluorescence over a period of 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (Example: Western Blot)
This protocol is designed to confirm that an inhibitor engages with UCHL1 inside a cell.
-
Objective: To demonstrate that this compound inhibits UCHL1 activity in a cellular context.[6]
-
Principle: The activity of UCHL1 in cell lysates can be measured using an activity-based probe (e.g., HA-Ub-VME), which covalently binds to the active site of deubiquitinases. Pre-treatment of cells with an inhibitor like this compound will block the active site, preventing the probe from binding. This reduction in probe binding can be visualized by Western blot.
-
Materials:
-
Cell line expressing UCHL1 (e.g., BT549, or a neuronal cell line like SH-SY5Y)[6]
-
This compound
-
Activity-based probe (e.g., HA-Ub-VME)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibody against the probe's tag (e.g., anti-HA)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) or DMSO control for a set period (e.g., 4 hours).[6]
-
Harvest the cells and prepare cell lysates.
-
Normalize protein concentration for all samples using a BCA or Bradford assay.
-
Incubate a fixed amount of protein from each lysate with the HA-Ub-VME probe for 1 hour at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-HA primary antibody to detect the activity-based probe bound to UCHL1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate. A dose-dependent decrease in the band corresponding to UCHL1-probe complex indicates cellular target engagement by the inhibitor.
-
Conclusion and Future Directions
This compound is a valuable new chemical tool for probing the function of UCHL1. While its initial characterization has been in the context of cancer, its potent and covalent mechanism of action makes it a promising candidate for exploring the role of UCHL1 in neurodegenerative diseases. The established link between UCHL1 dysfunction and the pathologies of Alzheimer's and Parkinson's diseases provides a strong rationale for investigating the therapeutic potential of its inhibitors.
Future research should focus on evaluating this compound and similar optimized compounds in neuron-specific models of neurodegeneration. Key questions to address include:
-
Can this compound modulate the processing of APP and the production of Aβ in neuronal cultures or animal models of AD?
-
Does inhibition of UCHL1's hydrolase activity affect the aggregation of α-synuclein in models of PD?
-
What are the downstream consequences of sustained UCHL1 inhibition on neuronal health, synaptic function, and protein homeostasis?
By leveraging the specific tools and protocols outlined in this guide, researchers can further dissect the complex role of UCHL1 in the brain and assess the viability of its inhibition as a strategy to combat neurodegenerative diseases.
References
- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
UCHL1 Inhibition in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1) inhibitors in preclinical models of Parkinson's disease (PD). While the user specified "Uchl1-IN-1," the available scientific literature predominantly refers to the specific inhibitor LDN-57444 (LDN) . This document will therefore focus on the experimental data and methodologies associated with LDN-57444 as a representative UCHL1 inhibitor.
Core Concepts: UCHL1 in Parkinson's Disease
Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PARK5, is a highly abundant deubiquitinating enzyme in neurons.[1][2][3] Its primary functions include hydrolyzing small C-terminal adducts from ubiquitin to generate monomeric ubiquitin and potentially acting as a ubiquitin ligase.[4] Dysregulation of UCHL1 has been linked to PD pathogenesis through its interaction with α-synuclein and its role in the ubiquitin-proteasome system (UPS) and autophagy.[1][2][5][6] Inhibition of UCHL1 is being explored as a potential therapeutic strategy to modulate these pathways and mitigate PD-related pathology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing UCHL1 inhibitors in various Parkinson's disease models.
In Vitro Studies: Cellular Models
| Cell Line | Model System | Inhibitor & Concentration | Key Findings | Reference |
| OLN cells (oligodendroglial) | α-synuclein overexpression | LDN-57444 | Abolished small α-synuclein aggregates; Upregulated the autophagic pathway. | [2] |
| Primary neurons (non-transgenic) | Basal conditions | UCH-L1 inhibition | Increased α-synuclein levels; Accumulation of presynaptic α-synuclein. | [5][7] |
| Primary neurons (α-synuclein overexpressing) | α-synucleinopathy model | UCH-L1 inhibition | Decreased α-synuclein levels; Enhanced synaptic clearance of α-synuclein; Increased LC3 activity (autophagy marker). | [5][7] |
| Human Embryonic Kidney 293 (HEK293) and SH-SY5Y cells | Basal conditions | LDN-57444 | Activated AMPK signaling. | [8] |
| PINK1 or Parkin KO Mouse Embryonic Fibroblasts (MEFs) | Genetic model of PD | LDN-57444 | Induced mitophagy. | [8] |
| Hippocampal neurons | Basal conditions | LDN-57444 | 60% increase in PSD-95 levels. | [9] |
In Vivo Studies: Animal Models
| Animal Model | Treatment | Dosage & Administration | Key Findings | Reference |
| C57Bl/6 Mice (Ventilator-Induced Lung Injury Model) | LDN-57444 | 5 mg/kg, intraperitoneal | Significantly increased total protein and cell counts in bronchoalveolar lavage fluid. | [10] |
| Nude Mice (Uterine Serous Carcinoma Model) | LDN-57444 | Not specified | Reduced tumor growth and improved overall survival. | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving UCHL1 inhibitors are outlined below.
In Vitro Inhibition of UCHL1 in Cell Culture
-
Cell Culture and Treatment:
-
Oligodendroglial (OLN) cells, primary neurons, or SH-SY5Y neuroblastoma cells are cultured under standard conditions.
-
For PD models, cells may be transfected to overexpress α-synuclein.[1][2]
-
The UCHL1 inhibitor LDN-57444 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Cells are treated with the desired concentration of LDN-57444 for a specified duration (e.g., 1.5 hours to 24 hours).[10] Vehicle-treated cells (e.g., DMSO alone) serve as a control.
-
-
Analysis of α-Synuclein Aggregation:
-
Following treatment, cells are fixed and permeabilized.
-
Immunocytochemistry is performed using an antibody specific for α-synuclein to visualize its distribution and aggregation.[1]
-
Fluorescence microscopy is used to capture images, and the number and size of α-synuclein aggregates are quantified.
-
-
Assessment of Autophagy:
In Vivo Administration of UCHL1 Inhibitor in Mice
-
Animal Model:
-
Wild-type (e.g., C57Bl/6) or transgenic mice relevant to Parkinson's disease are used.
-
-
Inhibitor Preparation and Administration:
-
LDN-57444 is prepared in a sterile vehicle suitable for injection.
-
The inhibitor is administered via intraperitoneal (ip) injection at a specified dose (e.g., 5 mg/kg).[10]
-
A control group of animals receives vehicle-only injections.
-
-
Post-Treatment Analysis:
-
At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., brain) are collected.
-
Immunohistochemistry can be performed on brain sections to assess neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons) and protein aggregation.
-
Biochemical assays (e.g., Western blotting, ELISA) can be conducted on tissue lysates to measure protein levels and pathway activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to UCHL1 inhibition in Parkinson's disease models.
Caption: UCHL1 inhibition in normal vs. PD models.
Caption: In vitro experimental workflow for UCHL1 inhibition.
References
- 1. Inhibition of UCH-L1 in oligodendroglial cells results in microtubule stabilization and prevents α-synuclein aggregate formation by activating the autophagic pathway: implications for multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of UCH-L1 in oligodendroglial cells results in microtubule stabilization and prevents α-synuclein aggregate formation by activating the autophagic pathway: implications for multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic causes of Parkinson's disease: UCHL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of UCHL1 modulation on alpha-synuclein in PD-like models of alpha-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling the Role of UCH-L1 on Protein Aggregation in Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of UCHL1 Modulation on Alpha-Synuclein in PD-Like Models of Alpha-Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of UCHL1 rescues the defects related to Parkinson’s disease by suppressing glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 | Journal of Neuroscience [jneurosci.org]
- 10. UCHL1, a deubiquitinating enzyme, regulates lung endothelial cell permeability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1) Promotes Uterine Serous Cancer Cell Proliferation and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
Investigating UCHL1 Inhibitors in Cancer Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is a deubiquitinating enzyme (DUB) with a complex and often contradictory role in cancer biology.[1][2][3] While predominantly expressed in neuronal tissues, its aberrant expression has been documented in a variety of human cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context.[4][5] This dual functionality makes UCHL1 a compelling, albeit challenging, therapeutic target. This technical guide provides an in-depth overview of the role of UCHL1 in cancer and the investigation of its inhibitors, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways and workflows. Although the specific compound "Uchl1-IN-1" did not yield specific data in our search, this guide focuses on well-characterized UCHL1 inhibitors to provide a relevant and practical resource for researchers in the field.
Quantitative Data on UCHL1 Inhibitors
The development of small molecule inhibitors targeting UCHL1 has been crucial in elucidating its function in cancer cells. Below are tables summarizing the inhibitory activity and cellular effects of some key UCHL1 inhibitors.
| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Cell Line | Effect | Reference |
| LDN-57444 | UCHL1 | 0.88 | 0.40 | H1299 (Lung Cancer) | Increased cell proliferation | [6] |
| UCHL3 | 17-25 | - | H1299 (Lung Cancer) | Increased cell proliferation | [6] | |
| UCHL1 | - | - | ARK1, ARK2, HEC-50 (Uterine Serous Carcinoma) | Inhibited cell proliferation | [7] | |
| UCHL1 | - | - | MDA-MB-436 (Breast Cancer) | Suppressed cell migration (76% inhibition) | [8] | |
| Isatin O-acyl oximes (compounds 30, 50, 51) | UCHL1 | 0.80 - 0.94 | - | H1299 (Lung Cancer) | Increased cell proliferation | [6] |
| UCHL3 | 17 - 25 | - | H1299 (Lung Cancer) | Increased cell proliferation | [6] | |
| Compound 1 (cyanopyrrolidine-based) | UCHL1 | 0.67 | - | SW1271 (Small-cell lung cancer), KMS11, KMS12 (Myeloma) | - | [9] |
| UCHL3 | 6.4 | - | - | - | [9] | |
| IMP-1710 | UCHL1 | 0.038 | - | - | Cytotoxicity at 10 µM in human bronchial fibroblasts | [10] |
| MT-19 | UCHL1 | 0.670 | - | KMS-12 (Myeloma) | Anti-proliferative | [10] |
| Compound 34 (fluoromethylketone) | UCHL1 | 7.7 | - | SW1271 (Small-cell lung cancer), Myeloma cell lines | No effect on cell viability up to 100 µM | [10] |
| Compound 2 (Activity-based probe) | UCHL1 | 0.038 | - | HEK293 | - | [11] |
| Cancer Type | UCHL1's Role | Signaling Pathway(s) Affected | Reference |
| Breast Cancer | Tumor Suppressor & Oncogene | p53 signaling, PI3K/Akt pathway, HIF-1α stabilization | [1][3][12][13] |
| Lung Cancer (NSCLC) | Oncogene | Akt signaling, Erk1/2 | [1][5][14] |
| Uterine Serous Carcinoma | Oncogene | Cyclin B1 stabilization | [7][15] |
| Gastric Cancer | Oncogene | Akt and Erk1/2 signaling | [1][3] |
| Colorectal Cancer | Oncogene | β-catenin signaling | [4] |
| Prostate Cancer | Oncogene | Epithelial-to-mesenchymal transition (EMT) | [4] |
| Nasopharyngeal Carcinoma (NPC) | Tumor Suppressor | p53 activation, CCTN stability | [3] |
| Hepatocellular Carcinoma (HCC) | Tumor Suppressor | p53 activation | [3] |
Key Signaling Pathways Modulated by UCHL1
UCHL1's influence on cancer progression is mediated through its interaction with and regulation of various signaling pathways. Its deubiquitinase activity can stabilize or lead to the degradation of key proteins, thereby activating or inhibiting downstream signaling cascades.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of UCHL1 inhibitors.
Cell Viability and Proliferation Assay (CCK-8 Assay)
Objective: To determine the effect of a UCHL1 inhibitor on cancer cell viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., MCF-7, H1299) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the UCHL1 inhibitor (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against inhibitor concentration.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To assess the effect of a UCHL1 inhibitor on the expression and phosphorylation status of key proteins in signaling pathways like Akt and p53.
Protocol:
-
Culture cancer cells to 70-80% confluency and treat with the UCHL1 inhibitor at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., UCHL1, Akt, p-Akt, p53, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro UCHL1 Hydrolase Activity Assay
Objective: To measure the direct inhibitory effect of a compound on UCHL1's enzymatic activity.
Protocol:
-
Prepare a reaction mixture containing recombinant human UCHL1 protein (e.g., 100 nM) in UCH hydrolase buffer (50 mM Tris, pH 7.6, 0.5 mM EDTA, 0.1 mg/ml ovalbumin, 5 mM DTT).[16]
-
Add varying concentrations of the inhibitor or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a fluorogenic substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), to a final concentration of 500 nM.[16]
-
Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity and determine the IC50 of the inhibitor.
Experimental and Logical Workflows
Visualizing the workflow of inhibitor studies can aid in experimental design and interpretation.
References
- 1. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - ProQuest [proquest.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ubiquitin carboxyl‐terminal hydrolase L1 promotes hypoxia‐inducible factor 1‐dependent tumor cell malignancy in spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ubiquitin Peptidase UCHL1 Induces G0/G1 Cell Cycle Arrest and Apoptosis Through Stabilizing p53 and Is Frequently Silenced in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitin C-terminal hydrolase-L1 is a key regulator of tumor cell invasion and metastasis. — Early Detection Research Network [edrn.cancer.gov]
- 15. Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1) Promotes Uterine Serous Cancer Cell Proliferation and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Abolishing UCHL1’s hydrolase activity exacerbates TBI-induced axonal injury and neuronal death in mice - PMC [pmc.ncbi.nlm.nih.gov]
Uchl1-IN-1: A Technical Guide for a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCH-L1) is a deubiquitinating enzyme (DUB) predominantly expressed in neurons, where it constitutes 1-5% of the total soluble protein.[1] Its primary functions include hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers and stabilizing monoubiquitin, thereby maintaining the cellular ubiquitin pool essential for protein degradation via the ubiquitin-proteasome system (UPS).[2][3] Dysregulation of UCH-L1 has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, various cancers, and fibrotic diseases, making it a compelling therapeutic target.[4][5][6]
This technical guide focuses on Uchl1-IN-1, a cyanopyrrolidine-based covalent inhibitor of UCH-L1, as a potential therapeutic agent. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.
Mechanism of Action
This compound is a covalent inhibitor that targets the active site cysteine (Cys90) of UCH-L1.[7] This irreversible binding effectively blocks the enzyme's deubiquitinating activity. The cyanopyrrolidine scaffold is key to this covalent modification, demonstrating very slow reversibility.[7]
Quantitative Data
The inhibitory activity of this compound (referred to as compound 1 in several key studies) and other relevant compounds against UCH-L1 and the related enzyme UCH-L3 are summarized below.
| Compound | Target | IC50 | Assay Conditions | Reference |
| This compound (Compound 1) | UCH-L1 | 0.67 ± 1.0 µM | 30-minute pre-incubation with Ub-Rho substrate | [7] |
| UCH-L3 | 6.4 ± 1.1 µM | 30-minute pre-incubation with Ub-Rho substrate | [7] | |
| UCH-L1 (in-cell) | 820 nM | HA-Ub-VME HTRF assay in Cal51 cells | [8] | |
| IMP-1710 (alkyne analog of this compound) | UCH-L1 | 38 nM (95% CI 32–45 nM) | 30-minute pre-incubation, Ub-Lys-TAMRA FP assay | [8] |
| UCH-L1 (in-cell) | 110 nM | HA-Ub-VME HTRF assay in Cal51 cells | [8] | |
| LDN-57444 | UCH-L1 | 0.88 ± 0.14 µM | - | [7] |
| UCH-L1 | 880 nM | Reversible Ub-competitive inhibitor | [8] | |
| IMP-1711 ((R)-enantiomer of this compound) | UCH-L1 | >100 µM | Ub-Lys-TAMRA FP assay | [8] |
Cell-Based Assay Data:
| Cell Line | UCH-L1 Expression | Treatment | Effect | CC50 | Reference |
| SW1271 (small-cell lung cancer) | High | This compound (Compound 1) | Dose-dependent toxicity | 139 nM | [7] |
| KMS11 (myeloma) | High | This compound (Compound 1) | Cell toxicity | Not reported | [7] |
| KMS12 (myeloma) | Low | This compound (Compound 1) | Reduced proliferation (likely off-target) | Not reported | [7] |
Signaling Pathways Modulated by UCH-L1 Inhibition
UCH-L1 is implicated in several signaling pathways crucial for cell growth, survival, and metastasis. Inhibition of UCH-L1 by this compound can therefore have significant downstream effects.
Caption: UCH-L1 signaling pathways modulated by this compound.
Experimental Protocols
Biochemical IC50 Determination (Fluorescence Polarization Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against UCH-L1 using a fluorescence polarization (FP) assay with a Ub-Lys-TAMRA substrate.[8]
Caption: Workflow for IC50 determination of this compound.
Detailed Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human UCH-L1 and Ub-Lys-TAMRA substrate in assay buffer.
-
Pre-incubation: In a suitable microplate, add the UCH-L1 enzyme solution to wells containing either the diluted this compound or DMSO (as a vehicle control). Incubate for 30 minutes at room temperature.[8]
-
Reaction Initiation: Add the Ub-Lys-TAMRA substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence polarization at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Cellular Target Engagement (HA-Ub-VME Assay)
This protocol describes how to assess the engagement of UCH-L1 by an inhibitor in a cellular context using a competitive activity-based probe assay.[7]
Caption: Workflow for cellular target engagement of this compound.
Detailed Methodology:
-
Cell Culture and Treatment: Culture HEK293T cells to an appropriate confluency. Treat the cells with a dose range of this compound for a specified time.
-
Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Probe Incubation: Incubate the cell lysates with the activity-based probe, hemagglutinin-tagged ubiquitin vinyl methyl ester (HA-Ub-VME).[7] This probe covalently binds to the active site of deubiquitinating enzymes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for UCH-L1 to visualize the total amount of the enzyme. Subsequently, probe with an anti-HA antibody to detect the UCH-L1 that has been labeled by the HA-Ub-VME probe.
-
Analysis: A dose-dependent decrease in the intensity of the HA-Ub-UCH-L1 adduct band with increasing concentrations of this compound indicates successful target engagement by the inhibitor, as it competes with the HA-Ub-VME probe for binding to the active site of UCH-L1.[7]
Jump-Dilution Experiment for Covalent Inhibition
This experiment is designed to confirm the covalent and slowly reversible nature of an inhibitor.[7]
Caption: Workflow for the jump-dilution experiment.
Detailed Methodology:
-
Pre-incubation: Incubate UCH-L1 with a concentration of this compound that is approximately 10-fold its IC50 value for 30 minutes to allow for the formation of the enzyme-inhibitor complex.[7]
-
Rapid Dilution: Rapidly dilute the pre-incubation mixture 100-fold into a solution containing the fluorogenic substrate Ub-Rho.[7] This dilution reduces the concentration of the free inhibitor to a level well below its IC50.
-
Monitoring: Monitor the fluorescence signal over time to track the progress of the enzymatic reaction.
-
Analysis: Compare the progress curve of the this compound-treated enzyme to that of a DMSO-treated control. If this compound is a slowly reversible or irreversible covalent inhibitor, the enzyme activity will not be regained upon dilution, and the progress curve will remain flat, similar to an inhibited enzyme. In contrast, a rapidly reversible inhibitor would show a recovery of enzyme activity, resulting in a progress curve similar to the DMSO control.[7]
Conclusion
This compound represents a promising chemical probe for studying the function of UCH-L1 and a potential starting point for the development of therapeutics targeting diseases associated with UCH-L1 dysregulation. Its covalent mechanism of action and demonstrated cellular activity make it a valuable tool for researchers in neurobiology, oncology, and fibrosis. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working to validate UCH-L1 as a therapeutic target and to develop novel inhibitors.
References
- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 3. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Duality of UCHL1: A Technical Guide to its Hydrolase and Ligase Activities
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ubiquitin C-terminal Hydrolase L1 (UCHL1), a highly abundant protein in neuronal tissues, stands at a crucial intersection of protein regulation and degradation.[1][2] Its dual enzymatic activities—hydrolase and a more debated ligase function—position it as a key player in cellular homeostasis and a compelling target in neurodegenerative diseases and cancer.[3][4] This technical guide provides a comprehensive overview of UCHL1's hydrolase versus ligase activity, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways.
Core Concepts: Hydrolase and Ligase Functions
UCHL1 is a member of the deubiquitinating enzymes (DUBs) family, primarily known for its hydrolase activity .[3] In its monomeric form, UCHL1 cleaves small C-terminal adducts from ubiquitin, a process vital for recycling ubiquitin monomers and maintaining the cellular ubiquitin pool.[4][5] This function is essential for the proper functioning of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.[6]
Conversely, the ligase activity of UCHL1 is a subject of ongoing research and debate.[7] It is proposed that when UCHL1 forms a dimer, it can function as an E3 ubiquitin ligase, catalyzing the attachment of ubiquitin to substrate proteins.[4][8] This activity is reportedly ATP-independent and may be involved in the formation of polyubiquitin chains, which can signal for outcomes other than proteasomal degradation.[9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with UCHL1's enzymatic activities.
Table 1: Kinetic Parameters for UCHL1 Hydrolase Activity
| Substrate | K_m_ (nM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions | Reference |
| Ub-AMC | 33.4 ± 1.9 | 0.0092 ± 0.0002 | 2.75 x 10⁵ | 50 mM HEPES, 100 mM NaCl, 0.5 mM EDTA, 0.1 mg/mL ovalbumin, 1 mM DTT, pH 7.5, 25°C | [3] |
| Ub-AMC | 16.8 ± 1.4 | 0.0115 ± 0.0003 | 6.85 x 10⁵ | 50 mM HEPES, 100 mM NaCl, 0.5 mM EDTA, 0.1 mg/mL ovalbumin, 1 mM DTT, pD 7.5, 25°C | [3] |
| Ub-Rhodamine | ~30 | - | - | 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA | [5] |
| Ub-Rhodamine (R178Q mutant) | ~170 | >5-fold increase vs WT | - | 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA | [5] |
Table 2: IC₅₀ Values of Selected UCHL1 Hydrolase Inhibitors
| Inhibitor | IC₅₀ (µM) | Assay Conditions | Reference |
| Ubiquitin Aldehyde | 17.8 | Fluorescence-based assay with Ubiquitin-AMC | [10] |
| UCHL1 I 2 | 16.7 | Fluorescence-based assay with Ubiquitin-AMC | [10] |
| Isatin O-acyl oxime (compound 30) | 0.80 - 0.94 | Not specified | [11] |
| 6RK73 | 0.23 | Fluorescence-based assay with Ub-Rho-morpholine, 30 min pre-incubation | [12] |
| 8RK64 | 0.32 | Fluorescence-based assay with Ub-Rho-morpholine | [12] |
| 9RK87 | 0.44 | Fluorescence-based assay with Ub-Rho-morpholine | [12] |
| LDN-57444 | 0.88 | Not specified | [13] |
| VAEFMK | 29 (at ~112 min) | Fluorescence-based assay with Ub-Rho | [13] |
| Compound 1 (Cyanopyrrolidine) | 0.67 ± 1.0 | Fluorescence-based assay with Ub-Rho, 30 min pre-incubation | [14] |
Experimental Protocols
Measurement of UCHL1 Hydrolase Activity using a Fluorogenic Substrate
This protocol describes a common method for quantifying the deubiquitinating (hydrolase) activity of UCHL1 in vitro using a fluorogenic substrate such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human UCHL1 protein
-
Ubiquitin-AMC substrate (e.g., from Boston Biochem)
-
Hydrolase buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 0.1 mg/ml ovalbumin, 5 mM DTT
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Prepare Reagents:
-
Dilute recombinant UCHL1 to a final concentration of 100 nM in hydrolase buffer.
-
Prepare a stock solution of Ub-AMC and dilute it in hydrolase buffer to a final concentration of 500 nM.
-
-
Set up the Reaction:
-
Add 50 µL of the diluted UCHL1 solution to each well of the 96-well plate.
-
Include a negative control with hydrolase buffer only (no enzyme).
-
To initiate the reaction, add 50 µL of the diluted Ub-AMC substrate to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at 2-minute intervals for a total of 14 minutes (or longer, depending on the reaction rate). The excitation wavelength should be set to 360 nm and the emission wavelength to 460 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from the values obtained for the UCHL1-containing wells.
-
Plot the fluorescence intensity against time to determine the initial reaction velocity.
-
The rate of AMC release is proportional to the UCHL1 hydrolase activity.
-
In Vitro Ubiquitination Assay to Detect UCHL1 Ligase Activity
The ligase activity of UCHL1 is less characterized, and a standardized quantitative assay is not well-established. However, its ability to promote ubiquitination can be assessed through in vitro ubiquitination assays followed by Western blot analysis.
Materials:
-
Recombinant human UCHL1 protein
-
Substrate protein (e.g., purified tubulin)
-
Ubiquitin
-
Reticulocyte lysate Fraction II (as a source of E1 and E2 enzymes)
-
Ubiquitination reaction buffer (specific composition may vary, but typically contains Tris-HCl, MgCl₂, and DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein, ubiquitin, and UCHL1
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the substrate protein (e.g., 800 ng of tubulin), ubiquitin, and reticulocyte lysate Fraction II in the ubiquitination reaction buffer.
-
In the experimental tube, add recombinant UCHL1. In the control tube, add an equal volume of buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1 hour to allow for ubiquitination to occur.[6]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using primary antibodies against the substrate protein, ubiquitin, and UCHL1 to detect higher molecular weight ubiquitinated species of the substrate. An increase in the ubiquitinated substrate in the presence of UCHL1 suggests ligase activity.
-
Signaling Pathways and Logical Relationships
The dual activities of UCHL1 are implicated in various cellular signaling pathways, influencing processes from cell survival to protein degradation.
Conclusion
UCHL1 presents a fascinating case of enzymatic duality, with its well-established hydrolase function and a compelling, albeit less understood, ligase activity. This guide provides a foundational understanding of these two facets of UCHL1, supported by quantitative data and actionable experimental protocols. Further research, particularly in elucidating the physiological relevance and regulatory mechanisms of its ligase activity, will undoubtedly uncover new avenues for therapeutic intervention in a range of human diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. img.abclonal.com [img.abclonal.com]
- 6. Ubiquitin editing enzyme UCH L1 and microtubule dynamics: Implication in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. embopress.org [embopress.org]
- 9. UCHL1-Mediated Spastin Degradation Regulates Microtubule Severing and Hippocampal Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Substrate recognition and catalysis by UCH-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Uchl1-IN-1: A Technical Guide to a Potent and Selective Covalent Inhibitor of Ubiquitin C-Terminal Hydrolase L1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) predominantly expressed in neurons and implicated in various human pathologies, including neurodegenerative diseases, cancer, and fibrosis.[1][2][3][4] Its role in these conditions has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of a potent and selective covalent inhibitor of UCHL1, herein referred to as Uchl1-IN-1, representing a class of cyanamide-containing compounds. This document details its discovery, chemical properties, mechanism of action, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Discovery and Chemical Properties
This compound belongs to a novel series of cyanamide-containing inhibitors identified through a screening and hit optimization campaign.[1][2] These compounds were designed to act as covalent inhibitors, targeting the active site cysteine (Cys90) of UCHL1.[1][5] The cyanamide warhead reacts with the thiol group of the cysteine residue, forming a stable isothiourea adduct, which leads to the irreversible inhibition of the enzyme.[6]
The structure of a representative inhibitor from this class features a core scaffold designed for optimal binding to the UCHL1 active site, with an alkyne tag strategically incorporated to enable functionalization for activity-based protein profiling (ABPP).[2] This allows for the visualization and quantification of target engagement in cellular and complex biological systems. The stereochemistry of these inhibitors is crucial for their activity, with one enantiomer often being significantly more potent than the other, highlighting a specific and high-affinity interaction with the target enzyme.[1]
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for a representative potent and selective cyanamide-based UCHL1 inhibitor (referred to as Compound 1/IMP-1710 in the literature).
Table 1: Biochemical Potency and Selectivity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound 1 | UCHL1 | Ub-Lys-TAMRA FP | 90 | [1] |
| IMP-1710 (alkyne probe) | UCHL1 | Ub-Lys-TAMRA FP | 38 | [1] |
| Compound 1 (R-enantiomer) | UCHL1 | Ub-Lys-TAMRA FP | >100,000 | [1] |
| Compound 1 | UCHL3 | Ub-Lys-TAMRA FP | >100,000 | [1] |
| IMP-1710 | UCHL3 | Ub-Lys-TAMRA FP | >100,000 | [1] |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Assay Type | In-cell IC50 (nM) | Reference |
| Compound 1 | Cal51 (FLAG-UCHL1) | HA-Ub-VME HTRF | 820 | [1][2] |
| IMP-1710 | Cal51 (FLAG-UCHL1) | HA-Ub-VME HTRF | 110 | [1][2] |
Table 3: Kinetic Parameters of this compound
| Compound | Parameter | Value | Reference |
| Compound 1 | kobs/[I] (M-1s-1) | 7400 | [1] |
| IMP-1710 | kobs/[I] (M-1s-1) | 11000 | [1] |
Experimental Protocols
Biochemical Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to prevent the hydrolysis of a fluorescently labeled ubiquitin substrate by UCHL1.
-
Materials:
-
Recombinant human UCHL1 enzyme
-
Ub-Lys-TAMRA substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Test inhibitor (this compound)
-
384-well microplates
-
Plate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add the recombinant UCHL1 enzyme to the wells of the microplate.
-
Add the diluted test inhibitor to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Initiate the reaction by adding the Ub-Lys-TAMRA substrate to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay (HA-Ub-VME HTRF)
This assay quantifies the engagement of UCHL1 by an inhibitor in intact cells using a ubiquitin-based activity probe.
-
Materials:
-
Cells expressing FLAG-tagged UCHL1 (e.g., Cal51-FLAG-UCHL1)
-
Test inhibitor (this compound)
-
HA-Ub-VME activity probe
-
Lysis buffer
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., anti-FLAG-terbium and anti-HA-d2)
-
Microplate reader capable of HTRF measurements
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1 hour).
-
Add the HA-Ub-VME probe to the cells and incubate for a further period to allow labeling of active UCHL1.
-
Lyse the cells and transfer the lysates to an HTRF-compatible plate.
-
Add the HTRF detection reagents and incubate to allow for antibody binding.
-
Measure the HTRF signal, which is proportional to the amount of active, probe-labeled UCHL1.
-
Calculate the in-cell IC50 value by plotting the HTRF signal against the inhibitor concentration.
-
Visualizations
Mechanism of Covalent Inhibition
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of UCHL1 in Axonal Integrity: A Technical Guide
An In-Depth Examination of Ubiquitin C-terminal Hydrolase L1 and its Impact on Neuronal Health for Researchers and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), a highly abundant deubiquitinating enzyme in the brain, plays a critical role in maintaining neuronal health and, consequently, axonal integrity.[1][2][3] Constituting 1-5% of the total soluble protein in neurons, UCHL1 is essential for the proper functioning of the ubiquitin-proteasome system (UPS) and autophagy, two key cellular processes for clearing abnormal proteins.[1][2][4][5] Dysregulation of UCHL1 function has been implicated in a variety of neurodegenerative diseases and acute brain injuries, making it a significant target for therapeutic development.[1][6][7] This technical guide provides a comprehensive overview of the effects of modulating UCHL1 activity on axonal integrity, with a focus on experimental data and methodologies.
While this guide focuses on the broader role of UCHL1, it is important to note that specific inhibitors, such as "Uchl1-IN-1," are part of the ongoing research landscape to precisely modulate its activity for therapeutic benefit. The principles and findings discussed herein provide the foundational knowledge for understanding the potential effects of such specific inhibitors.
The Multifaceted Role of UCHL1 in Neuronal Function
UCHL1 contributes to neuronal homeostasis through several mechanisms:
-
Regulation of the Monoubiquitin Pool: UCHL1 helps maintain a ready supply of monoubiquitin, which is essential for tagging proteins for degradation by the proteasome.[1][4] This function is crucial for preventing the accumulation of misfolded or damaged proteins that can be toxic to neurons.
-
Deubiquitination Activity: As a deubiquitinating enzyme, UCHL1 removes ubiquitin chains from specific protein substrates, thereby regulating their degradation and function.[2][8]
-
Interaction with Cytoskeletal Proteins: UCHL1 interacts with key components of the neuronal cytoskeleton, such as tubulin and neurofilaments, suggesting a role in maintaining the structural integrity of axons and facilitating axonal transport.[2][5][9]
-
Synaptic Function: Evidence suggests that UCHL1 is also involved in regulating synaptic function and plasticity, which are vital for learning and memory.[2][5][10]
The critical importance of UCHL1 is underscored by the severe neurological deficits observed in its absence. Mouse models lacking UCHL1 exhibit progressive neurodegeneration, motor and sensory ataxia, and premature death, highlighting its indispensable role in maintaining axonal health.[2][3][11]
Impact of UCHL1 Modulation on Axonal Integrity: Quantitative Data
Studies involving the modulation of UCHL1 activity in various models of neuronal injury have provided valuable quantitative data on its role in preserving axonal integrity.
| Experimental Model | UCHL1 Modulation | Key Quantitative Findings | Reference |
| Traumatic Brain Injury (TBI) - Controlled Cortical Impact (CCI) | Treatment with TAT-UCHL1 fusion protein | - Decreased axonal injury as measured by NF200 and SMI32 immunoreactivity.- Reduced accumulation of K48-linked polyubiquitinated proteins. | [9] |
| Cerebral Ischemia - Middle Cerebral Artery Occlusion (MCAO) | Knock-in mice with UCHL1 C152A mutation (resistant to oxidative inhibition) | - Significantly greater viability of primary neurons after oxygen-glucose deprivation.- Preserved myelin integrity (MBP fluorescence) and decreased axonal injury (SMI-32 fluorescence).- Recovery of axonal conduction velocity by 21 days post-MCAO. | [10][12] |
| Hypoxia in Primary Neurons | UCHL1 C152A mutation | - Significantly diminished neurite damage, with fewer neurite fragments and more intact neurites compared to wild-type. | [10] |
| Traumatic Brain Injury (TBI) - CCI | Knock-in mice with UCHL1 C90A mutation (devoid of hydrolase activity) | - Exacerbated TBI-induced axonal injury and neuronal death compared to wild-type. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.
Controlled Cortical Impact (CCI) Model of TBI
-
Animal Preparation: Mice are anesthetized, and their heads are fixed in a stereotaxic frame. A craniotomy is performed over the desired brain region.
-
Impact Induction: A pneumatic or electromagnetic impactor is used to deliver a controlled cortical impact of defined velocity, depth, and duration.
-
Post-operative Care: The surgical site is closed, and animals receive appropriate post-operative care, including analgesics.
-
Outcome Measures: At specified time points post-injury, brain tissue is collected for histological analysis (e.g., immunostaining for axonal injury markers like APP, SMI-32, and NF200) and biochemical assays (e.g., Western blotting for ubiquitinated proteins). Behavioral tests (e.g., beam balance) are also performed to assess functional recovery.[2][9][13]
Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia
-
Animal Preparation: Mice are anesthetized, and a midline neck incision is made to expose the carotid artery.
-
Occlusion: The middle cerebral artery is occluded by inserting a filament into the internal carotid artery. The duration of occlusion can be varied to model transient or permanent ischemia.
-
Reperfusion: For transient MCAO, the filament is withdrawn after a specific period to allow for reperfusion.
-
Outcome Measures: Similar to the CCI model, outcomes are assessed through histological analysis of brain tissue (e.g., H&E staining for infarct volume, immunostaining for myelin and axonal markers), biochemical analyses, and behavioral testing to evaluate sensorimotor deficits.[10][12]
Primary Neuronal Culture and Hypoxia/Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary neurons are isolated from the embryonic mouse brain and cultured in appropriate media.
-
Induction of Injury: To model ischemic conditions, cultured neurons are subjected to hypoxia (low oxygen) or OGD (removal of oxygen and glucose from the culture medium) for a defined period.
-
Assessment of Viability and Neurite Integrity: Cell viability is measured using assays such as the WST-1 assay or propidium iodide staining. Neurite integrity is assessed by immunofluorescence staining for neuronal markers and quantifying the number of intact neurites and fragments.[10]
Signaling Pathways and Logical Relationships
The function of UCHL1 is intricately linked to cellular signaling pathways that govern protein degradation and cell survival.
Caption: UCHL1's central role in protein homeostasis and axonal integrity.
This diagram illustrates that cellular stress can inhibit UCHL1, disrupting the ubiquitin-proteasome system and leading to axonal degeneration. Conversely, functional UCHL1 maintains the monoubiquitin pool and regulates protein degradation, thereby preserving axonal integrity.
Caption: General experimental workflow for studying UCHL1's effect on axonal integrity.
This workflow outlines the typical experimental process, from inducing neuronal injury and applying a UCHL1-modulating intervention to the multi-faceted analysis of its effects on axonal health and functional outcomes.
References
- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abolishing UCHL1’s hydrolase activity exacerbates TBI-induced axonal injury and neuronal death in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo transduction of neurons with TAT-UCH-L1 protects brain against controlled cortical impact injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recessive loss of function of the neuronal ubiquitin hydrolase UCHL1 leads to early-onset progressive neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Systemic treatment with ubiquitin carboxy terminal hydrolase L1 TAT protein ameliorates axonal injury and reduces functional deficits after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of UCHL1 in axonal injury and functional recovery after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absence of UCHL 1 function leads to selective motor neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of UCHL1 in Axonal Injury and Recovery after TBI - Steven Graham [grantome.com]
The Pivotal Role of UCHL1 in Synaptic Function and Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), a neuron-specific deubiquitinating enzyme, is emerging as a critical regulator of synaptic function and plasticity. Constituting 1-2% of the total soluble protein in the brain, its multifaceted roles extend from maintaining the cellular ubiquitin pool to modulating the stability of key synaptic proteins.[1][2] Dysregulation of UCHL1 has been implicated in several neurodegenerative diseases, underscoring its importance in neuronal health.[3][4] This technical guide provides an in-depth analysis of UCHL1's function at the synapse, detailing its molecular mechanisms, impact on synaptic structure, and involvement in synaptic plasticity, supported by quantitative data and experimental methodologies.
Core Functions of UCHL1 at the Synapse
UCHL1 possesses both hydrolase and a less characterized ubiquitin ligase activity.[5][6] Its primary and most well-established role is its hydrolase activity, which is crucial for maintaining the pool of monomeric ubiquitin (mono-Ub) within neurons.[1][7] This is achieved by processing ubiquitin precursors and cleaving small adducts from the C-terminus of ubiquitin.[2] By ensuring a ready supply of mono-Ub, UCHL1 indirectly influences the ubiquitin-proteasome system (UPS), which is essential for the degradation of misfolded or damaged proteins and the regulated turnover of synaptic proteins.[5]
UCHL1 in the Regulation of Synaptic Structure
Emerging evidence strongly indicates that UCHL1 is a key player in the dynamic remodeling of synaptic structures, particularly dendritic spines, the primary sites of excitatory synapses.
Impact on Spine Morphology
Pharmacological inhibition of UCHL1 activity leads to significant alterations in dendritic spine morphology. Studies in cultured hippocampal neurons have demonstrated that blocking UCHL1 function results in a decrease in spine density while concurrently increasing spine size (both head width and length).[1] These structural changes suggest a role for UCHL1 in maintaining the equilibrium of spine formation and elimination.
Modulation of Synaptic Protein Composition
The structural changes induced by UCHL1 inhibition are accompanied by alterations in the levels and distribution of key synaptic proteins. Notably, the inhibition of UCHL1 leads to a significant increase in the levels of the postsynaptic scaffolding protein PSD-95.[1] This suggests that UCHL1-mediated regulation of the ubiquitin pool is critical for the normal turnover and stability of synaptic components.
Quantitative Data on UCHL1's Impact on Synaptic Parameters
The following tables summarize the quantitative effects of UCHL1 inhibition or deficiency on various synaptic parameters, providing a clear overview of its functional significance.
| Parameter | Condition | Organism/System | Quantitative Change | Reference |
| Spine Density | Pharmacological inhibition (LDN-57444) | Cultured rat hippocampal neurons | ~50% reduction | [1] |
| Spine Head Width | Pharmacological inhibition (LDN-57444) | Cultured rat hippocampal neurons | Increased | [1] |
| Spine Length | Pharmacological inhibition (LDN-57444) | Cultured rat hippocampal neurons | ~37% increase | [1] |
| PSD-95 Puncta Size | Pharmacological inhibition (LDN-57444) | Cultured rat hippocampal neurons | ~77% increase | [1] |
| PSD-95 Puncta Density | Pharmacological inhibition (LDN-57444) | Cultured rat hippocampal neurons | ~30% decrease | [1] |
| PSD-95 Protein Levels | Pharmacological inhibition (LDN-57444) | Cultured rat hippocampal neurons | ~60% increase | [1] |
| PSD-95 Protein Levels | UCHL1-deficient mice | Mouse brain homogenates | ~70% increase | [1] |
| Shank Protein Levels | UCHL1-deficient mice | Mouse brain homogenates | ~47% increase | [1] |
| Monomeric Ubiquitin Levels | Pharmacological inhibition (LDN-57444) | Non-transgenic mouse hippocampus | ~22% reduction | [8] |
| Alpha-synuclein Puncta Size | Pharmacological inhibition (LDN-57444) | Cultured mouse hippocampal neurons | ~35% increase | [9] |
| Alpha-synuclein Puncta Density | Pharmacological inhibition (LDN-57444) | Cultured mouse hippocampal neurons | ~19% decrease | [9] |
UCHL1 and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. UCHL1 plays a crucial role in long-term potentiation (LTP), a key cellular mechanism underlying these cognitive processes.
Role in Long-Term Potentiation (LTP)
Studies have shown that the activity of UCHL1 is rapidly upregulated following the activation of NMDA receptors, a critical step in the induction of LTP.[1][2] Pharmacological inhibition of UCHL1 has been demonstrated to significantly attenuate LTP in hippocampal slices, indicating that its function is necessary for this form of synaptic plasticity.[1] Furthermore, restoring UCHL1 function can rescue synaptic and behavioral deficits in mouse models of Alzheimer's disease.[1]
Signaling Pathways Involving UCHL1
NMDA Receptor-Dependent Activation
The activation of synaptic NMDA receptors triggers a calcium influx that leads to the upregulation of UCHL1 activity. This, in turn, increases the availability of monomeric ubiquitin, which is essential for the ubiquitination and subsequent degradation of proteins that constrain synaptic strengthening.
Regulation of TrkB Receptor Signaling
UCHL1 directly interacts with and deubiquitinates the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF).[8][10] This deubiquitination prevents the degradation of surface TrkB, thereby enhancing BDNF-TrkB signaling, which is critical for synaptic plasticity and memory formation.[8] Blockage of this interaction leads to increased TrkB degradation and impaired hippocampus-dependent memory.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of UCHL1's function. Below are protocols for key experiments cited in the study of UCHL1.
In Vitro UCHL1 Activity Assay (Ubiquitin-AMC Assay)
This assay measures the hydrolase activity of UCHL1 using a fluorogenic substrate.
Materials:
-
Purified recombinant UCHL1
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
Add diluted UCHL1 to the wells of the 96-well plate.
-
Add the test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Prepare the Ub-AMC substrate solution in Assay Buffer.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin reading the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) at room temperature, protected from light.
-
Calculate the rate of reaction (increase in fluorescence over time) and determine the inhibitory effect of the compound.
Co-Immunoprecipitation (Co-IP) of UCHL1 and Synaptic Proteins
This method is used to identify proteins that interact with UCHL1 in a cellular context.
Materials:
-
Cultured neurons or brain tissue
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-UCHL1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells or tissue in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-UCHL1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This technique measures changes in synaptic strength in brain slices.
Materials:
-
Acute hippocampal slices from wild-type and UCHL1 knockout mice
-
Artificial cerebrospinal fluid (aCSF)
-
Recording and stimulating electrodes
-
Electrophysiology rig with amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF.
-
Place a slice in the recording chamber and perfuse with aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Obtain a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation of the synaptic response.
-
Analyze the data by normalizing the fEPSP slope to the baseline and comparing the degree of potentiation between genotypes or conditions.
Experimental Workflow for Investigating UCHL1 Function
The following diagram illustrates a typical workflow for studying the role of UCHL1 in synaptic function.
Conclusion and Future Directions
UCHL1 is a vital enzyme for maintaining synaptic health and enabling synaptic plasticity. Its role in regulating the ubiquitin landscape of the synapse, thereby influencing spine dynamics, protein stability, and long-term potentiation, is now firmly established. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of UCHL1. Future research should focus on identifying the full spectrum of UCHL1 substrates at the synapse and elucidating the precise mechanisms by which it is regulated. A deeper understanding of UCHL1's role in both normal synaptic function and in the context of neurodegenerative diseases will be instrumental in developing novel therapeutic strategies to preserve cognitive function.
References
- 1. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 | Journal of Neuroscience [jneurosci.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) Promotes Hippocampus-Dependent Memory via Its Deubiquitinating Effect on TrkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Differential Effects of UCHL1 Modulation on Alpha-Synuclein in PD-Like Models of Alpha-Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Impact of UCHL1 Inhibition on Monoubiquitin Stabilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin C-terminal hydrolase L1 (UCHL1) is a highly abundant deubiquitinating enzyme in neurons that plays a critical role in maintaining the cellular pool of monoubiquitin. This function is primarily achieved through a non-catalytic mechanism where UCHL1 binds to monoubiquitin, thereby preventing its degradation and ensuring its availability for various cellular processes. While the inhibitor Uchl1-IN-1 was the focus of this guide, a comprehensive search of available scientific literature and databases did not yield specific information regarding its direct impact on monoubiquitin stabilization.
Therefore, this technical guide will provide an in-depth overview of the established role of UCHL1 in monoubiquitin homeostasis and discuss the anticipated effects of its inhibition based on studies of other known UCHL1 inhibitors. This guide will serve as a valuable resource for researchers investigating the therapeutic potential of targeting UCHL1, with the understanding that the specific effects of this compound would require direct experimental validation.
UCHL1 and the Regulation of Monoubiquitin Homeostasis
The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation and signaling. The availability of free, unconjugated ubiquitin (monoubiquitin) is essential for the proper functioning of the UPS. UCHL1 contributes significantly to maintaining this crucial pool through two primary, yet distinct, mechanisms:
-
Hydrolase Activity: UCHL1 can hydrolyze small C-terminal adducts from ubiquitin, effectively recycling ubiquitin monomers from processed ubiquitin precursors and small ubiquitinated peptides.[1][2]
-
Monoubiquitin Stabilization (Non-Catalytic): A key function of UCHL1, independent of its enzymatic activity, is its ability to bind directly to monoubiquitin with high affinity.[3][4][5] This binding sequesters monoubiquitin, protecting it from degradation and thereby increasing its cellular half-life.[3][4] Studies have shown that loss of UCHL1 function leads to a significant reduction in the levels of free monoubiquitin in neurons.[3]
The Anticipated Impact of UCHL1 Inhibition on Monoubiquitin Stabilization
While direct data for this compound is unavailable, the inhibition of UCHL1's functions is expected to disrupt monoubiquitin homeostasis. The primary consequence of inhibiting UCHL1 would likely be a reduction in the cellular pool of free monoubiquitin. This is based on the established role of UCHL1 in stabilizing monoubiquitin. Pharmacological inhibition of UCHL1 has been shown to significantly reduce the levels of monomeric ubiquitin.
It is important to distinguish between the inhibition of UCHL1's catalytic (hydrolase) activity and the disruption of its non-catalytic ubiquitin-binding function. An inhibitor that solely targets the active site might not fully abrogate the monoubiquitin stabilizing effect if the binding interaction occurs at a different site. However, many inhibitors may sterically hinder the ubiquitin-binding site as well. Functional inhibition of UCHL1 by the reversible inhibitor LDN-57444 has been shown to cause a significant reduction of monoubiquitin in neuronal cells.[6]
Quantitative Data on UCHL1 and Monoubiquitin Levels
The following table summarizes quantitative data from studies investigating the relationship between UCHL1 levels and monoubiquitin, which can serve as a proxy for understanding the potential effects of an inhibitor like this compound.
| Experimental Model | UCHL1 Status | Change in Monoubiquitin Level | Reference |
| Gracile axonal dystrophy (gad) mice (Uchl1 knockout) | Knockout | ~20-50% decrease in brain | [3] |
| UCHL1 Transgenic Mice | Overexpression | Increase in brain | [3] |
| Cultured Neurons | Pharmacological inhibition (LDN57444) | Significant reduction | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to assess the impact of UCHL1 and its inhibitors on monoubiquitin levels.
Western Blotting for Monoubiquitin Levels
This technique is used to quantify the amount of free monoubiquitin in cell or tissue lysates.
Protocol:
-
Cell Lysis:
-
Treat cultured cells with the UCHL1 inhibitor (e.g., this compound) at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% Tris-glycine gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ubiquitin (recognizing monoubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Ubiquitination Assay
This assay is used to assess the overall ubiquitination status of proteins in a cell, which can be indirectly affected by the availability of monoubiquitin.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the UCHL1 inhibitor and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation of Ubiquitinated Proteins:
-
Incubate the cell lysate with an antibody that recognizes ubiquitin or a specific ubiquitin linkage (e.g., K48 or K63).
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the ubiquitinated proteins from the beads by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to visualize the ladder of polyubiquitinated proteins.
-
Visualizations of Pathways and Workflows
Signaling Pathway of UCHL1 in Monoubiquitin Stabilization
Caption: UCHL1 binds to monoubiquitin, preventing its degradation and maintaining the free ubiquitin pool for the UPS.
Experimental Workflow for Assessing this compound Impact
Caption: Workflow for analyzing the effect of this compound on cellular ubiquitin levels.
Conclusion and Future Directions
UCHL1 plays a vital, non-catalytic role in maintaining the cellular monoubiquitin pool through direct binding and stabilization. Inhibition of this function is anticipated to decrease the availability of free ubiquitin, which could have significant downstream effects on cellular processes reliant on the ubiquitin-proteasome system.
Crucially, the specific molecular interactions and quantitative effects of This compound on monoubiquitin stabilization remain to be elucidated through direct experimental investigation. Future studies should focus on:
-
Biochemical assays to determine the binding affinity of this compound to UCHL1 and its effect on the UCHL1-monoubiquitin interaction.
-
Cell-based assays to quantify the dose-dependent impact of this compound on monoubiquitin levels in relevant cell lines, such as primary neurons or neuroblastoma cells.
-
Proteomic studies to identify changes in the ubiquitin landscape and the broader proteome following treatment with this compound.
Such research will be instrumental in validating the mechanism of action of this compound and advancing its potential as a therapeutic agent for diseases where the ubiquitin-proteasome system is dysregulated.
References
- 1. It Is All about (U)biquitin: Role of Altered Ubiquitin-Proteasome System and UCHL1 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Uchl1-IN-1: A Covalent Inhibitor of UCHL1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Uchl1-IN-1, a representative potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). This document outlines the mechanism of action, provides detailed protocols for cell culture experiments, and summarizes key quantitative data for effective experimental design.
Introduction
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons and neuroendocrine cells.[1][2] It plays a crucial role in the ubiquitin-proteasome system (UPS) by hydrolyzing small C-terminal adducts of ubiquitin to generate free monoubiquitin, thereby maintaining the cellular ubiquitin pool.[3][4] Dysregulation of UCHL1 has been implicated in various pathologies, including neurodegenerative diseases and cancer, making it a compelling target for therapeutic development.[1][2] this compound represents a class of covalent inhibitors that specifically target the active site cysteine (Cys90) of UCHL1, leading to irreversible inhibition of its hydrolase activity.
Mechanism of Action
This compound acts as an irreversible inhibitor of UCHL1. By covalently binding to the catalytic cysteine residue in the enzyme's active site, it blocks the hydrolysis of ubiquitin adducts. This inhibition disrupts the recycling of monoubiquitin, leading to an accumulation of polyubiquitinated proteins and subsequent cellular stress. The functional consequences of UCHL1 inhibition include the modulation of several downstream signaling pathways, such as the PI3K/Akt and β-catenin pathways, which are critical for cell proliferation, survival, and metastasis.[5][6][7][8]
Signaling Pathway
The inhibition of UCHL1 by this compound has significant downstream effects on cellular signaling. A primary function of UCHL1 is to maintain the pool of monoubiquitin, which is essential for the proper functioning of the ubiquitin-proteasome system. By inhibiting UCHL1, the inhibitor causes a depletion of free ubiquitin, leading to the accumulation of polyubiquitinated protein substrates that would otherwise be processed. This can trigger various cellular responses, including cell cycle arrest and apoptosis. Furthermore, UCHL1 has been shown to directly or indirectly regulate the stability of key signaling proteins like β-catenin and affect the activation of pathways such as PI3K/Akt.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative UCHL1 inhibitors from published studies. This data can be used as a reference for determining appropriate concentration ranges for in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity
| Compound Reference | Target | Assay Type | IC50 (µM) | Notes |
|---|---|---|---|---|
| Compound 1 | UCHL1 | Ub-Rho Cleavage | 0.67 ± 1.0 | 30-minute pre-incubation.[9] |
| Compound 1 | UCHL3 | Ub-Rho Cleavage | 6.4 ± 1.1 | Shows selectivity for UCHL1 over UCHL3.[9] |
| LDN-57444 | UCHL1 | N/A | 0.88 | A commonly used, but less selective, reversible inhibitor. |
| Compound 2 | UCHL1 | Ub-Lys-TAMRA FP | 0.038 | A potent covalent inhibitor.[10] |
Table 2: Cellular Activity
| Compound Reference | Cell Line | Assay Type | Endpoint | Value (nM) |
|---|---|---|---|---|
| Compound 1 | SW1271 | CellTiter-Glo® | CC50 | 139 |
| Compound 2 | Cal51 | HTRF | IC50 | 110 |
| Compound 2 | HEK293T | HA-Ub-VME Labeling | IC50 | ~100-200 |
Experimental Protocols
Reagent Preparation
This compound Stock Solution Preparation:
-
This compound is typically supplied as a solid.
-
To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in an appropriate solvent such as DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. A product datasheet from a supplier suggests stability for up to 3 months at -20°C.
Cell Culture Treatment Workflow
The following diagram outlines a typical workflow for treating cultured cells with this compound and subsequent analysis.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the effect of UCHL1 inhibitors on cell proliferation.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[11][12]
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and plot the data to determine the CC50/IC50 value.
Protocol 2: Western Blot Analysis
This protocol details the detection of changes in protein expression or post-translational modifications following UCHL1 inhibition.
-
Cell Lysis:
-
After treating cells in a 6-well plate with this compound for the desired time, place the plate on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-Ubiquitin, anti-UCHL1, anti-p-Akt, anti-β-catenin, anti-Cyclin B1) diluted in blocking buffer, typically overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Protocol 3: Immunoprecipitation for Ubiquitination Status
This protocol can be used to assess changes in the ubiquitination of a specific protein of interest after UCHL1 inhibition.
-
Cell Lysis:
-
Lyse cells as described in the Western Blot protocol. For ubiquitination assays, it is recommended to include a broad-spectrum DUB inhibitor, such as PR-619, in the lysis buffer to preserve ubiquitin chains.[13]
-
Pre-treat cells with a proteasome inhibitor like MG132 (10-25 µM for 4-6 hours) before lysis to promote the accumulation of ubiquitinated proteins.[13][14]
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G agarose beads to 500-1000 µg of protein lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-4 µg of the primary antibody specific to your protein of interest to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer or a modified wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
-
Analysis:
-
Centrifuge to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel and perform Western Blot analysis using an anti-ubiquitin antibody to detect the ubiquitination status of your protein of interest. You can also probe with an antibody against the protein of interest as a loading control for the immunoprecipitated protein.[13]
-
References
- 1. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCH-L1 and UCH-L3 regulate the cancer stem cell-like properties through PI3 K/Akt signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UCHL1 acts as a colorectal cancer oncogene via activation of the β-catenin/TCF pathway through its deubiquitinating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Small molecule inhibition of ubiquitin C-terminal hydrolase L1 alters cell metabolism proteins and exerts anti- or pro-tumorigenic effects contingent upon chemosensitivity status in high grade serous ovarian cancer [frontiersin.org]
- 12. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1) Promotes Uterine Serous Cancer Cell Proliferation and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.arizona.edu [repository.arizona.edu]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols for In Vivo Administration of UCHL1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is a deubiquitinating enzyme predominantly expressed in neurons and the testes/ovaries. It plays a crucial role in the ubiquitin-proteasome system by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers, thus maintaining the cellular ubiquitin pool. Dysregulation of UCHL1 activity has been implicated in various pathologies, including neurodegenerative diseases, cancer, and fibrotic disorders. UCHL1-IN-1 (also referred to as Compound 46) is an inhibitor of UCHL1 with an IC50 of 5.1 μM, making it a valuable tool for studying the therapeutic potential of UCHL1 inhibition.[1]
These application notes provide a comprehensive guide for the in vivo administration of this compound, including recommended protocols, formulation, and a summary of its effects based on available data. It also outlines the key signaling pathways influenced by UCHL1 activity.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is limited in publicly available literature, the following table summarizes its in vitro potency and metabolic stability. Additionally, data from studies using other UCHL1 inhibitors are provided as a reference for expected biological effects.
| Parameter | Value | Compound | Context | Reference |
| IC50 | 5.1 μM | This compound (Compound 46) | Inhibition of UCHL1 enzyme activity | [1] |
| Cellular Activity | Inhibition of UCHL1 in BT549 cells | This compound (Compound 46) | 0-50 μM for 4 hours | [1] |
| Suppression of cell migration and viability in BT549 cells | This compound (Compound 46) | 0-50 μM for 24 hours | [1] | |
| Metabolic Stability | >120 minutes (half-life) | This compound (Compound 46) | Human liver microsome assay | [1] |
| In Vivo Dosage (Example) | 5 mg/kg, intraperitoneal (i.p.) | LDN-57444 | Mouse model of ventilator-induced lung injury | [2] |
| In Vivo Efficacy (Example) | Reduced tumor growth and improved survival | LDN-57444 | Mouse model of uterine serous carcinoma | [3] |
Experimental Protocols
Vehicle Formulation
A recommended vehicle for the in vivo administration of this compound is a multi-component solvent system designed to enhance solubility and bioavailability.
Recommended Vehicle:
-
10% DMSO
-
30% PEG300
-
5% Tween 80
-
55% Saline or PBS
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline or PBS to the desired final volume and vortex until a homogenous solution is achieved.
Note: The final concentration of the working solution should be calculated based on the desired dosage (mg/kg) and the injection volume per animal. For example, for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 μL, the working solution concentration would be 2 mg/mL.[1]
In Vivo Administration Protocol (General Guidance)
The following is a general protocol for the administration of a UCHL1 inhibitor in a mouse model. This protocol is based on practices with similar small molecule inhibitors and should be optimized for the specific experimental design.
Animal Model: Mouse (e.g., C57BL/6, nude mice for xenograft studies)
Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic delivery of small molecule inhibitors. Other routes such as oral gavage or intravenous injection may also be considered depending on the pharmacokinetic properties of the compound.
Dosage and Schedule (Example based on LDN-57444):
-
Dosage: 5 mg/kg body weight.
-
Frequency: Once daily or as determined by pharmacokinetic studies. In some acute models, a pre-treatment and a treatment at the time of injury/challenge may be employed.[2]
-
Duration: Dependent on the experimental model (e.g., for tumor growth studies, treatment may continue for several weeks).
Experimental Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to control (vehicle) and treatment (this compound) groups.
-
Dose Preparation: Prepare the this compound formulation as described above on each day of administration.
-
Administration: Administer the calculated volume of the formulation via i.p. injection. The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring: Monitor animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Endpoint Analysis: At the end of the study, collect tissues or blood for pharmacokinetic, pharmacodynamic, and efficacy analyses.
Signaling Pathways and Experimental Workflows
UCHL1 Signaling Pathways
UCHL1 is involved in multiple cellular signaling pathways, primarily through its role in regulating protein stability. Inhibition of UCHL1 can therefore have wide-ranging effects on cellular processes.
Caption: UCHL1's role in cellular signaling.
Experimental Workflow for In Vivo UCHL1 Inhibition Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: Workflow for in vivo UCHL1 inhibitor studies.
Logical Relationship of UCHL1 Inhibition and Cellular Outcomes
This diagram shows the logical progression from UCHL1 inhibition to the potential therapeutic outcomes.
Caption: From UCHL1 inhibition to therapeutic effect.
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Determining the Optimal Concentration of Uchl1-IN-1 for BT549 Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin carboxyl-terminal hydrolase L1 (UCHL1) is a deubiquitinating enzyme that has emerged as a potential therapeutic target in various cancers, including breast cancer. Its overexpression is often associated with aggressive tumor phenotypes, metastasis, and resistance to therapy, particularly in triple-negative breast cancer (TNBC).[1][2][3] The BT549 cell line, derived from a patient with invasive ductal carcinoma, is a well-established model for TNBC research.[4][5] This document provides a comprehensive guide for determining the optimal concentration of Uchl1-IN-1, a small molecule inhibitor of UCHL1, for use in experiments with BT549 cells. As no specific data for this inhibitor on this cell line is currently published, the following protocols outline the necessary steps to establish its efficacy and optimal working concentration.
UCHL1 Signaling in Breast Cancer
UCHL1 is implicated in key signaling pathways that drive breast cancer progression. Notably, it has been shown to activate the Akt signaling pathway, promoting cell invasion.[6][7][8] Additionally, UCHL1 can enhance the TGF-β signaling pathway by deubiquitinating and stabilizing the TGF-β type I receptor and SMAD2, which is crucial for metastasis.[1][2][3][9][10] Understanding these pathways is critical for designing experiments and interpreting the effects of this compound.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is necessary to determine the optimal concentration of this compound for BT549 cells. The following workflow outlines the key experimental stages.
Protocols
BT549 Cell Culture
BT549 cells are an adherent human breast carcinoma cell line.
Materials:
-
BT549 cells (ATCC® HTB-122™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture BT549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA solution and incubate for 5-10 minutes until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are crucial for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT or CCK-8)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
BT549 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Seed BT549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add MTT or CCK-8 solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to confirm that this compound inhibits UCHL1 and its downstream signaling pathways.
Materials:
-
BT549 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (anti-UCHL1, anti-phospho-Akt, anti-Akt, anti-pSMAD2, anti-SMAD2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed BT549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the functional effect of this compound on the migratory capacity of BT549 cells.
Materials:
-
BT549 cells
-
6-well plates or 24-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed BT549 cells in plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh medium containing different concentrations of this compound (below the IC50 to avoid confounding effects of cell death).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Data Presentation
The quantitative data obtained from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound on BT549 Cells
| Time Point | IC50 (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Hypothetical Quantification of Western Blot Data
| Treatment | p-Akt / Total Akt (Relative Fold Change) | p-SMAD2 / Total SMAD2 (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (4 µM) | 0.45 | 0.52 |
| This compound (8 µM) | 0.21 | 0.28 |
Table 3: Hypothetical Quantification of Cell Migration Assay
| Treatment | Wound Closure at 24h (%) |
| Vehicle Control | 65 |
| This compound (2 µM) | 32 |
| This compound (4 µM) | 15 |
Conclusion
By following these detailed protocols, researchers can systematically determine the optimal concentration of this compound for inhibiting UCHL1 activity and function in BT549 triple-negative breast cancer cells. This will enable further investigation into the therapeutic potential of targeting UCHL1 in this aggressive subtype of breast cancer. The optimal concentration will be a balance between achieving the desired biological effect (e.g., inhibition of signaling pathways and cell migration) and minimizing off-target toxicity. It is recommended to use the lowest concentration that produces a significant and reproducible effect in the functional assays.
References
- 1. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. BT-549 Cells [cytion.com]
- 5. accegen.com [accegen.com]
- 6. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UCH-L1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Deubiquitinase Activity Profiling Identifies UCHL1 as a Candidate Oncoprotein That Promotes TGFβ-Induced Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uchl1-IN-1 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uchl1-IN-1 is a small molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme highly expressed in neurons and implicated in various cellular processes, including protein degradation and signaling pathways.[1][2][3] These application notes provide detailed protocols for the dissolution and use of this compound in common in vitro assays to study its effects on UCHL1 activity and downstream signaling pathways.
Chemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the key chemical properties and recommended solvents for this inhibitor.
| Property | Data |
| Molecular Weight | 375.4 g/mol |
| Appearance | Crystalline solid |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM in 100% DMSO |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Aqueous Solubility | Poor |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and subsequent dilution to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate aqueous assay buffer (e.g., PBS, Tris-based buffer)
Procedure:
-
Stock Solution Preparation (10 mM):
-
To prepare a 10 mM stock solution, dissolve 3.75 mg of this compound powder in 1 mL of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous assay buffer to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is recommended to perform intermediate dilutions in the assay buffer. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can affect cell viability and enzyme activity.[4]
-
Protocol 2: In Vitro UCHL1 Enzymatic Inhibition Assay
This protocol outlines a fluorogenic assay to measure the inhibitory effect of this compound on purified UCHL1 enzyme activity.
Materials:
-
Recombinant human UCHL1 protein
-
Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound working solutions
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation:
-
Dilute the recombinant UCHL1 enzyme to the desired concentration in cold Assay Buffer. Keep the enzyme on ice.
-
-
Assay Plate Setup:
-
Add the this compound working solutions to the wells of the assay plate. Include a vehicle control (e.g., Assay Buffer with the same final DMSO concentration as the inhibitor wells).
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted UCHL1 enzyme to all wells except for a "no enzyme" control.
-
Mix gently and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the Ubiquitin-AMC substrate solution in Assay Buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition of UCHL1 activity by this compound compared to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell-Based Assay for UCHL1 Inhibition of the HIF-1α Signaling Pathway
This protocol describes a method to assess the effect of this compound on the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a downstream target of UCHL1, in cultured cells.[5][6] UCHL1 has been shown to deubiquitinate and stabilize HIF-1α.[5][6]
Materials:
-
Human cell line (e.g., HEK293T, a cancer cell line known to express UCHL1)
-
Complete cell culture medium
-
This compound working solutions
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-HIF-1α, anti-UCHL1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
-
Induction of Hypoxia:
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by treating them with a chemical inducer like CoCl₂ for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HIF-1α, UCHL1, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and normalize them to the loading control.
-
Compare the levels of HIF-1α in this compound-treated cells to the vehicle-treated control to determine the effect of the inhibitor on HIF-1α stability under hypoxic conditions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the UCHL1 signaling pathway and the experimental workflows described in the protocols.
Caption: UCHL1-mediated regulation of HIF-1α stability.
Caption: Workflow for the in vitro UCHL1 enzymatic inhibition assay.
Caption: Workflow for the cell-based HIF-1α stability assay.
References
- 1. uniprot.org [uniprot.org]
- 2. academic.oup.com [academic.oup.com]
- 3. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. UCHL1 protects against ischemic heart injury via activating HIF-1α signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCHL1-dependent control of hypoxia-inducible factor transcriptional activity during liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uchl1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uchl1-IN-1, also known as LDN-57444, is a potent, reversible, and competitive inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCH-L1). It serves as a critical tool for investigating the roles of UCH-L1 in various physiological and pathological processes, including neurodegenerative diseases, cancer, and inflammatory responses. These application notes provide comprehensive information on the procurement, handling, and utilization of this compound in research settings.
Supplier and Purchasing Information
This compound is available from several commercial suppliers. Researchers are advised to procure the compound from reputable sources to ensure quality and consistency.
| Supplier | Product Name | Catalog Number | Purity |
| Sigma-Aldrich (Calbiochem®) | UCH-L1 Inhibitor | 662086 | ≥95% (HPLC) |
| MedChemExpress | LDN-57444 | HY-12481 | >98% |
| Selleck Chemicals | LDN-57444 | S7135 | >98% |
| APExBIO | LDN 57444 | A8574 | >98% |
Physicochemical and Biochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Synonyms | LDN-57444, Ubiquitin C-Terminal Hydrolase L1 Inhibitor | [1] |
| CAS Number | 668467-91-2 | [1] |
| Molecular Formula | C₁₇H₁₁Cl₃N₂O₃ | [1] |
| Molecular Weight | 397.64 g/mol | [1] |
| Appearance | Orange solid | [1] |
| Solubility | DMSO: ≥16.7 mg/mL (with gentle warming) | [2][3] |
| Insoluble in water and ethanol | [2][3] | |
| Storage | Store powder at -20°C for up to 3 years. | [3] |
| Store stock solutions at -80°C for up to 1 year. | [3] | |
| IC₅₀ (UCH-L1) | 0.88 µM | [4] |
| Kᵢ (UCH-L1) | 400 nM | [1] |
| IC₅₀ (UCH-L3) | 25 µM (~28-fold less selective than for UCH-L1) | [1][4] |
Signaling Pathways Involving UCHL1
UCHL1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system (UPS). It primarily functions to cleave ubiquitin from small C-terminal adducts, thereby recycling ubiquitin monomers and maintaining ubiquitin homeostasis.[5][6] Dysregulation of UCHL1 has been implicated in several signaling pathways.
UCHL1 in the Ubiquitin-Proteasome System
The canonical function of UCHL1 is to maintain the cellular pool of monoubiquitin, which is essential for the proper functioning of the ubiquitin-proteasome pathway for protein degradation.[5]
Caption: UCHL1's role in the ubiquitin-proteasome system.
UCHL1 and the PI3K/Akt Signaling Pathway
Recent studies have shown that UCHL1 can modulate the PI3K/Akt signaling pathway. For instance, UCHL1 has been reported to promote the activation of Akt, which in turn can influence cellular processes like cell invasion in breast cancer and macrophage polarization.[1][7]
Caption: UCHL1-mediated activation of the PI3K/Akt pathway.
Experimental Protocols
The following protocols are provided as a guide for using this compound in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Preparation of Stock Solutions
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.98 mg of this compound in 1 mL of DMSO. Gentle warming at 37°C and/or sonication can aid in dissolution.[2][3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year.[3]
Cell-Based Inhibition Assay Protocol
This protocol describes a general procedure for treating cells with this compound to study its effects on cellular processes.
Caption: General workflow for a cell-based assay with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Culture plates/dishes
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare fresh working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. A typical concentration range for initial experiments is 10-50 µM.[4][8]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours). Incubation times may need to be optimized based on the specific assay and cell type.[2]
-
Following incubation, proceed with the desired downstream analysis, such as:
-
Cell Viability/Apoptosis Assays: Use assays like MTT, CCK-8, or Annexin V/PI staining to assess the effect of the inhibitor on cell survival. For example, treatment of SK-N-SH cells with 25-100 µM LDN-57444 has been shown to induce apoptotic cell death.[2]
-
Western Blotting: Analyze changes in the expression or phosphorylation status of proteins in pathways of interest (e.g., p-Akt, cleaved caspase-3).
-
Proteasome Activity Assays: Measure the impact of UCH-L1 inhibition on proteasome function.
-
In Vitro UCH-L1 Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available UCHL1 inhibitor screening kits and can be used to determine the direct inhibitory effect of this compound on UCH-L1 enzyme activity.[9]
Materials:
-
Recombinant human UCH-L1 protein
-
Fluorogenic UCH-L1 substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 0.5 mM EDTA, 5 mM DTT, and 0.5 mg/mL ovalbumin)[3]
-
This compound
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare a solution of recombinant UCH-L1 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the UCH-L1 enzyme solution to the wells of the 96-well plate.
-
Add the this compound dilutions or a vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor at room temperature for 30 minutes.[3]
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Ub-AMC) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Monitor the increase in fluorescence over time. The rate of increase is proportional to the UCH-L1 activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Concluding Remarks
This compound is a valuable pharmacological tool for elucidating the multifaceted roles of UCH-L1. The information and protocols provided herein are intended to facilitate the effective use of this inhibitor in research. It is crucial for investigators to carefully plan their experiments, including appropriate controls, and to optimize conditions for their specific experimental systems.
References
- 1. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. scbt.com [scbt.com]
- 7. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UCHL1 acts as a potential oncogene and affects sensitivity of common anti-tumor drugs in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application of UCHL1 Inhibition in Lung Cancer Metastasis Studies: Application Notes and Protocols featuring LDN-57444
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinating enzyme that has emerged as a significant regulator in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Elevated expression of UCHL1 in lung cancer is associated with increased tumor cell invasion, metastasis, and chemoresistance, making it a compelling therapeutic target.[1][3][4] This document provides detailed application notes and experimental protocols for studying the role of UCHL1 in lung cancer metastasis, using the well-characterized inhibitor, LDN-57444, as a primary example. While the specific compound "Uchl1-IN-1" was not found in publicly available literature, LDN-57444 serves as a potent and widely used tool for investigating UCHL1 function.
UCHL1 and Its Role in Lung Cancer Metastasis
UCHL1 contributes to the metastatic cascade in lung cancer through several mechanisms:
-
Activation of the Akt Signaling Pathway: UCHL1 can enhance the activation of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and migration.[1][2] This activation promotes the invasive capabilities of NSCLC cells.[1]
-
Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): UCHL1 can deubiquitinate and stabilize HIF-1α, a key transcription factor that enables cancer cells to adapt to hypoxic tumor microenvironments and promotes metastatic processes.[1]
-
Regulation of Cell Adhesion and Morphology: By influencing cell adhesion, UCHL1 can alter cell morphology, which is crucial for cell motility and invasion.
LDN-57444: A Tool for UCHL1 Inhibition
LDN-57444 is a reversible, competitive, and active-site-directed inhibitor of UCHL1.[5] It serves as a valuable chemical probe to elucidate the cellular functions of UCHL1 and to validate it as a therapeutic target in lung cancer.
Quantitative Data for LDN-57444
| Parameter | Value | Reference |
| UCHL1 IC50 | 0.88 µM | [5] |
| UCHL1 Ki | 0.40 µM | [5] |
| UCHL3 IC50 | 25 µM | [5] |
Signaling Pathways
The following diagram illustrates the key signaling pathways influenced by UCHL1 in lung cancer metastasis and the point of intervention by an inhibitor like LDN-57444.
Caption: UCHL1 signaling in lung cancer metastasis.
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of UCHL1 in lung cancer metastasis using LDN-57444 are provided below.
Cell Culture
-
Cell Lines: A549 (human lung adenocarcinoma) or NCI-H460 (human large cell lung cancer) are suitable models as they express UCHL1.[6]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
In Vitro Inhibition of UCHL1
This protocol describes the treatment of lung cancer cells with LDN-57444 to inhibit UCHL1 activity for subsequent functional assays.
Caption: Workflow for in vitro UCHL1 inhibition.
-
Materials:
-
Lung cancer cells (e.g., A549)
-
Complete culture medium
-
LDN-57444 (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well or 24-well plates
-
-
Procedure:
-
Seed cells in appropriate plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of LDN-57444 in complete culture medium. A typical final concentration for cell-based assays is between 3 µM and 10 µM.[3][7] Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing LDN-57444 or vehicle control.
-
Incubate the cells for the desired time, typically 24 to 48 hours, depending on the downstream assay.
-
Proceed with functional assays such as invasion, migration, or proliferation assays.
-
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
LDN-57444 treated and control cells
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Pre-treat cells with LDN-57444 or vehicle control as described in Protocol 2.
-
Harvest and resuspend the cells in serum-free medium.
-
Add 5 x 104 cells to the upper chamber of the Transwell insert.
-
Fill the lower chamber with complete culture medium containing 10% FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Count the number of invaded cells in several microscopic fields and calculate the average.
-
Western Blot Analysis for Signaling Pathway Components
This protocol allows for the detection of changes in the protein levels and activation status of key signaling molecules downstream of UCHL1.
-
Materials:
-
LDN-57444 treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-UCHL1, anti-phospho-Akt, anti-Akt, anti-HIF-1α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow of experiments to investigate the anti-metastatic effects of a UCHL1 inhibitor.
Caption: Logical flow for UCHL1 inhibitor studies.
Conclusion
The inhibition of UCHL1 presents a promising strategy to counteract lung cancer metastasis. The provided application notes and protocols, using LDN-57444 as a representative inhibitor, offer a framework for researchers to investigate the role of UCHL1 in their specific lung cancer models. These studies will be instrumental in further validating UCHL1 as a therapeutic target and in the development of novel anti-metastatic agents.
References
- 1. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UCHL1 acts as a potential oncogene and affects sensitivity of common anti-tumor drugs in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCHL1 Overexpression Is Related to the Aggressive Phenotype of Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ubiquitin C‐terminal hydrolase L1 promotes expression of programmed cell death‐ligand 1 in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing UCHL1 Inhibition to Study Breast Cancer Cell Invasion
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), a highly expressed deubiquitinase (DUB) in certain aggressive cancers, is emerging as a significant regulator of cancer cell motility and metastasis. While its role can be controversial, a growing body of evidence implicates UCHL1 as an oncogenic factor that promotes the invasion and metastasis of breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).[1][2][3] High UCHL1 expression is often correlated with a more aggressive tumor phenotype and poorer overall survival.[4] Consequently, the targeted inhibition of UCHL1's enzymatic activity presents a valuable pharmacological strategy to investigate the molecular mechanisms underpinning breast cancer cell invasion and to explore new therapeutic avenues. Small molecule inhibitors, such as 6RK73, provide potent and specific tools for these studies.[5][6][7][8]
Mechanism of Action: UCHL1 in Pro-Invasive Signaling
UCHL1 promotes breast cancer cell invasion by modulating key signaling pathways that control cell migration, epithelial-mesenchymal transition (EMT), and degradation of the extracellular matrix. Its deubiquitinase activity stabilizes and activates several pro-oncogenic proteins.
-
Activation of the PI3K/Akt Pathway: UCHL1 has been shown to directly interact with and activate Akt2, a key component of the PI3K/Akt signaling cascade.[9][10][11] By deubiquitinating and stabilizing Akt, UCHL1 enhances its phosphorylation and subsequent downstream signaling, which is crucial for cell survival, proliferation, and motility.[1][2][9]
-
Potentiation of TGFβ Signaling: In TNBC, UCHL1 facilitates metastasis induced by Transforming Growth Factor-beta (TGFβ).[8][12] It achieves this by protecting the TGFβ type I receptor (TβRI) and the downstream effector SMAD2 from ubiquitination and subsequent degradation.[12] This stabilization leads to sustained TGFβ signaling, a potent driver of EMT and metastasis.
-
Modulation of the MAPK/Erk Pathway: Some studies have also linked UCHL1 to the activation of the MAPK/Erk signaling pathway, which contributes to enhanced invasion, metastasis, and even multidrug resistance in breast cancer cells.[2][3]
Quantitative Data: UCHL1 Inhibitors and Expression
The following tables summarize key quantitative data regarding UCHL1 inhibitors and the correlation between UCHL1 expression and the invasive potential of breast cancer cell lines.
Table 1: Potency and Selectivity of UCHL1 Inhibitors
| Inhibitor | Type | IC50 (UCHL1) | IC50 (UCHL3) | Key Cellular Effects in Breast Cancer | Reference |
| 6RK73 | Covalent, Irreversible | 0.23 µM | 236 µM | Potently inhibits breast cancer migration and extravasation; blocks TGFβ-induced pSMAD2/3. | [5][6][7][13] |
| LDN-57444 | Reversible, Competitive | 0.88 µM | 25 µM | Induces detachment of metastatic carcinoma cells; has anti-invasive effects. | [12][14] |
Table 2: Correlation of UCHL1 Protein Expression with Breast Cancer Cell Invasive Ability
| Cell Line | Invasive Potential | Relative UCHL1 Expression | Reference |
| MCF-7 | Low | Low | [9] |
| T-47D | Low | Low | [9] |
| MDA-MB-468 | Low | Low | [9] |
| MDA-MB-436 | High | High | [9] |
| MCF-7/Adr | High | High | [9] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: UCHL1 promotes invasion via the Akt signaling pathway.
Caption: UCHL1 enhances TGFβ signaling to promote metastasis.
Experimental Protocols
Protocol 1: Transwell Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.
Caption: Workflow for a Matrigel-based Transwell invasion assay.
Methodology:
-
Preparation of Inserts:
-
Thaw Matrigel® Basement Membrane Matrix on ice. Dilute to 200-300 µg/mL with cold, serum-free culture medium.
-
Add 100 µL of the diluted Matrigel® solution to the upper chamber of 24-well, 8.0 µm pore size inserts.
-
Incubate the plate at 37°C for at least 1 hour to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture breast cancer cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells for 12-24 hours.
-
On the day of the assay, harvest cells using trypsin and wash once with serum-free medium. Resuspend the cell pellet in serum-free medium to a concentration of 5x10^5 cells/mL.
-
Pre-treat the cell suspension with the desired concentration of UCHL1 inhibitor (e.g., 6RK73) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Add 0.75 mL of complete medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.
-
Seed 100 µL of the pre-treated cell suspension (5x10^4 cells) into the upper chamber of the Matrigel-coated inserts.[5]
-
-
Incubation and Staining:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.[5]
-
Fix the invaded cells on the bottom of the membrane by submerging the insert in 4% formaldehyde or 100% methanol for 10-20 minutes.
-
Stain the cells by immersing the insert in a 0.1% Crystal Violet solution for 20 minutes.[5]
-
Gently wash the inserts in distilled water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained membrane under a light microscope.
-
Capture images from at least five random fields of view for each insert.
-
Count the number of stained (invaded) cells per field. The results should be expressed as the average number of invaded cells per field, and the treated groups should be compared to the vehicle control.
-
Protocol 2: Western Blotting for UCHL1 and p-Akt
This protocol is used to confirm the knockdown or inhibition of UCHL1 and to assess the phosphorylation status of its downstream target, Akt, as a readout of pathway inhibition.
Caption: Standard workflow for Western Blot analysis.
Methodology:
-
Cell Lysis:
-
Culture and treat cells as required for the experiment (e.g., with UCHL1 inhibitor).
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-UCHL1, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, and mouse anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using densitometry software and normalize the protein of interest to the loading control (β-actin).
-
Protocol 3: Cell Viability Assay (MTT)
This assay is crucial to determine if the observed reduction in invasion upon inhibitor treatment is due to specific anti-invasive effects rather than general cytotoxicity.
Methodology:
-
Cell Seeding:
-
Harvest breast cancer cells and seed them into a 96-well plate at a density of 1x10^3 to 5x10^3 cells per well in 100 µL of complete medium.[5]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
The next day, treat the cells with a range of concentrations of the UCHL1 inhibitor (and a vehicle control) to determine the IC50 for cytotoxicity. The treatment duration should match that of the invasion assay (e.g., 24-48 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Use concentrations of the UCHL1 inhibitor that show minimal cytotoxicity (<20% cell death) in the invasion assays to ensure the observed effects are not due to cell death.
-
References
- 1. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic relevance of ubiquitin C-terminal hydrolase L1 (UCH-L1) mRNA and protein expression in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6RK73 | UCHL1 Inhibitor | DC Chemicals [dcchemicals.com]
- 7. 6RK73 | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UCH-L1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Uchl1-IN-1 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Uchl1-IN-1, a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), in primary neuron cultures. This document outlines the mechanism of action of UCHL1, the properties of this compound, and detailed protocols for key experiments to assess its effects on neuronal function.
Introduction to UCHL1
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons, constituting 1-5% of the total soluble brain protein.[1][2][3] UCHL1 plays a critical role in neuronal health through several mechanisms:
-
Maintenance of Monoubiquitin Pool: UCHL1 hydrolyzes small C-terminal adducts of ubiquitin, thereby recycling ubiquitin monomers and ensuring a stable pool of free ubiquitin essential for cellular processes.[1][4]
-
Ubiquitin-Proteasome System (UPS) Regulation: By maintaining ubiquitin homeostasis, UCHL1 is integral to the proper functioning of the UPS, which is responsible for the degradation of misfolded or damaged proteins.[1][5]
-
Axonal Integrity and Synaptic Function: UCHL1 is crucial for maintaining axonal health, and its dysfunction is linked to axonal degeneration.[3][6] It also modulates synaptic structure and plasticity.[3]
-
Neuroprotection: UCHL1 activity has been shown to protect neurons from various stressors, including hypoxia and oxidative stress. Pharmacological inhibition of UCHL1 can exacerbate neuronal cell death in response to such insults.[1][4]
UCHL1 also possesses a controversial E3 ubiquitin ligase activity, which is dimerization-dependent and may play a role in pathological conditions like Parkinson's disease.[7]
This compound: A Covalent Inhibitor of UCHL1
This compound (referred to as "compound 1" in some literature) is a cyanopyrrolidine-based covalent inhibitor of UCHL1.[8][9] Covalent inhibitors form a stable bond with their target enzyme, leading to irreversible inhibition.
Quantitative Data for this compound
| Parameter | Value | Reference |
| UCHL1 IC50 | 0.67 ± 1.0 µM | [8][9] |
| UCHL3 IC50 | 6.4 ± 1.1 µM | [8][9] |
| In-cell IC50 (HEK293T) | Not specified | |
| In-cell IC50 (Cal51 - breast cancer cell line) | 820 nM | [10] |
| Selectivity | ~9.5-fold selective for UCHL1 over UCHL3 | [8][9] |
Note: The provided in-cell IC50 value is from a cancer cell line and may differ in primary neurons. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific neuronal culture system.
Experimental Protocols
The following are detailed protocols for treating primary neuron cultures with this compound and assessing its effects.
Primary Neuron Culture
This protocol describes the isolation and culture of primary hippocampal or cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare culture vessels by coating with Poly-D-lysine or Poly-L-ornithine overnight, followed by washing with sterile water.
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Dissect the hippocampi or cortices from the embryonic brains.
-
Transfer the dissected tissue to the enzyme solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Gently wash the tissue with plating medium containing an enzyme inhibitor.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine the cell density using a hemocytometer.
-
Plate the neurons onto the coated culture vessels at the desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 3-4 days.
This compound Treatment
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Primary neuron cultures (e.g., DIV 7-10)
-
Plating medium
Procedure:
-
Prepare a working stock of this compound by diluting the main stock in pre-warmed plating medium.
-
Dose-Response Experiment (Recommended): To determine the optimal concentration, treat neurons with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a set duration (e.g., 24 hours).
-
For subsequent experiments, treat the primary neuron cultures with the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
-
Incubate the cultures for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability and Apoptosis Assays
To assess the effect of this compound on neuronal health, various assays can be employed.
Procedure:
-
After the this compound treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the tetrazolium salt to formazan.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Procedure:
-
After treatment, collect the culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's protocol.
-
Measure the absorbance to quantify the amount of LDH released from damaged cells.
Procedure:
-
Following treatment, lyse the neurons.
-
Perform the caspase-3/7 activity assay on the cell lysates using a fluorogenic or colorimetric substrate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to determine the level of caspase activity.
Western Blotting
Western blotting can be used to analyze changes in protein expression levels following this compound treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-UCHL1, anti-ubiquitin, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the neurons with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein levels, normalized to a loading control like β-actin.
UCHL1 Hydrolase Activity Assay
This assay measures the enzymatic activity of UCHL1 in cell lysates.
Materials:
-
Fluorogenic UCHL1 substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Cell lysates from treated and control neurons
-
Fluorometer or fluorescent plate reader
Procedure:
-
Prepare cell lysates from this compound treated and control neurons.
-
In a microplate, add the cell lysate to the assay buffer.
-
Initiate the reaction by adding the Ubiquitin-AMC substrate.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
The rate of fluorescence increase is proportional to the UCHL1 activity.
Visualizations
Signaling Pathway of UCHL1
Caption: UCHL1 maintains the ubiquitin pool for the UPS. This compound inhibits UCHL1, leading to impaired protein degradation and potential apoptosis.
Experimental Workflow for this compound Treatment
Caption: Workflow for treating primary neurons with this compound and subsequent analysis of cellular effects.
Summary of Expected Outcomes
Based on existing literature for UCHL1 inhibition, treatment of primary neurons with this compound is expected to:
| Parameter | Expected Outcome with this compound Treatment | Potential Interpretation |
| Neuronal Viability | Decrease in a dose- and time-dependent manner | Inhibition of UCHL1's neuroprotective function |
| Apoptosis Markers (e.g., Cleaved Caspase-3) | Increase | Induction of apoptotic cell death pathways |
| Ubiquitin Levels | Decrease in free monoubiquitin | Impaired ubiquitin recycling due to UCHL1 inhibition |
| Polyubiquitinated Protein Levels | Increase | Disruption of the ubiquitin-proteasome system |
| UCHL1 Hydrolase Activity | Decrease | Direct enzymatic inhibition by this compound |
Disclaimer: These are generalized protocols and expected outcomes. Researchers should optimize conditions for their specific experimental setup and primary neuron type. Always include appropriate controls in your experiments.
References
- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCH-L1* Assay | Quanterix [quanterix.com]
- 3. Regulation of Synaptic Structure by Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Life and death in the trash heap: the ubiquitin proteasome pathway and UCHL1 in brain aging, neurodegenerative disease and cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 8. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Uchl1-IN-1: A Tool for Inducing Protein Aggregation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uchl1-IN-1 is a potent and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCH-L1), a deubiquitinating enzyme highly expressed in neurons.[1] UCH-L1 plays a critical role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded or damaged proteins.[2][3] Inhibition of UCH-L1 disrupts this crucial cellular process, leading to the accumulation and aggregation of ubiquitinated proteins, a hallmark of many neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][4] These application notes provide detailed protocols for utilizing this compound to establish robust in vitro models of protein aggregation, which are invaluable for studying disease mechanisms and for the screening of novel therapeutic agents.
Mechanism of Action
This compound exerts its effects by binding to the active site of UCH-L1, thereby inhibiting its hydrolase activity.[1] This enzymatic activity is responsible for cleaving ubiquitin from small protein adducts, thus recycling ubiquitin monomers and facilitating protein degradation. By blocking this function, this compound treatment leads to a depletion of the free ubiquitin pool and an accumulation of polyubiquitinated proteins that are destined for proteasomal degradation. This overload of the UPS results in the formation of intracellular protein aggregates, or inclusions, containing key proteins implicated in neurodegeneration, such as α-synuclein and tau.[5][6][7]
Data Presentation
The following tables summarize quantitative data on the effects of UCHL1 inhibition on protein aggregation, based on studies using various UCHL1 inhibitors. While specific quantitative data for this compound in protein aggregation models is still emerging, the provided data from analogous inhibitors such as LDN-57444 can be used as a guide to establish effective experimental parameters.
Table 1: Effective Concentrations of UCHL1 Inhibitors for Inducing Protein Aggregation Phenotypes
| Inhibitor | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| This compound | BT549 | 0-50 µM | 4 - 24 h | Inhibition of UCHL1 activity, decreased cell viability/migration | [1] |
| LDN-57444 | Neuro2a (N2a) | 2.5 - 10 µM | Not specified | Increased tau phosphorylation and aggregation | [5] |
| LDN-57444 | Primary neurons | Not specified | 24 h | Increased α-synuclein levels and presynaptic accumulation | [6][8] |
| LDN-57444 | OLN-t40-α-syn | 40 µM | 18 h | Abolished small α-synuclein aggregates, induced autophagy | [9][10] |
Table 2: Quantification of Protein Aggregation Following UCHL1 Inhibition
| Method | Cell Line/Model | Treatment | Incubation Time | Quantitative Measurement | Reference |
| Immunofluorescence | COS7 cells overexpressing UCHL1-HA | 5 µM MG132 | 4 - 8 h | Significant increase in the percentage of cells with UCH-L1 positive inclusions from 4h to 8h. | [7] |
| Immunofluorescence | Primary neurons | LDN-57444 | 24 h | Analysis of α-synuclein puncta size and number. | [8] |
| Immunoblotting | HEK293/tau441 cells | 5 µM LDN + 3 µM MG132 | 6 h | Increased levels of polyubiquitinated proteins. | [11] |
| Immunoblotting | OLN-t40-α-syn-GFP-LC3 cells | 40 µM LDN | 18 h | Increased LC3-II/α-tubulin ratio, indicating autophagy induction. | [10] |
Experimental Protocols
The following are detailed protocols for inducing and analyzing protein aggregation in cell culture using this compound.
Protocol 1: Induction of Protein Aggregation in Cultured Cells
This protocol describes the general procedure for treating cultured cells with this compound to induce protein aggregation.
Materials:
-
This compound (store as a stock solution in DMSO at -20°C)
-
Cell line of interest (e.g., SH-SY5Y, Neuro2a, or primary neurons)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Based on the IC50 of 5.1 µM and data from similar inhibitors, a starting concentration range of 5-20 µM is recommended. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a desired period. A time course of 24 to 72 hours is recommended to observe significant protein aggregation.
-
Cell Lysis or Fixation: After incubation, cells can be harvested for biochemical analysis (see Protocol 2) or fixed for immunocytochemistry (see Protocol 3).
Protocol 2: Analysis of Protein Aggregation by Western Blotting
This protocol is for the detection of aggregated proteins in the insoluble fraction of cell lysates.
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Sonication device
-
High-speed centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against ubiquitin, α-synuclein, or tau
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Sonication: Sonicate the cell lysates to shear DNA and ensure complete lysis.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to separate the soluble (supernatant) and insoluble (pellet) fractions.
-
Sample Preparation: Resuspend the insoluble pellet in a denaturing buffer (e.g., 8M urea or 2% SDS). Measure the protein concentration of both soluble and insoluble fractions.
-
Western Blotting: Separate equal amounts of protein from the soluble and insoluble fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against the proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the protein of interest in the insoluble fraction indicates aggregation.
Protocol 3: Visualization of Protein Aggregates by Immunofluorescence
This protocol allows for the direct visualization of protein aggregates within cells.
Materials:
-
Treated and control cells cultured on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against ubiquitin, α-synuclein, or tau
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The presence of distinct puncta or inclusions indicates protein aggregation.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Signaling pathway of UCH-L1 inhibition by this compound leading to protein aggregation.
Caption: Experimental workflow for inducing and analyzing protein aggregation using this compound.
References
- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of UCH-L1 in oligodendroglial cells results in microtubule stabilization and prevents α-synuclein aggregate formation by activating the autophagic pathway: implications for multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling the Role of UCH-L1 on Protein Aggregation in Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling the role of UCH-L1 on protein aggregation in age-related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of UCHL1 modulation on alpha-synuclein in PD-like models of alpha-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of UCHL1 Modulation on Alpha-Synuclein in PD-Like Models of Alpha-Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling the Role of UCH-L1 on Protein Aggregation in Age-Related Neurodegeneration | PLOS One [journals.plos.org]
- 10. UCH-L1 Inhibition Suppresses tau Aggresome Formation during Proteasomal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Ubiquitin C-Terminal Hydrolase L1 (UCH-L1) C Terminus Plays a Key Role in Protein Stability, but Its Farnesylation Is Not Required for Membrane Association in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCHL1 Inhibitor Screening in High-Throughput Assays
These application notes provide detailed protocols and guidelines for utilizing UCHL1 inhibitors, with a specific focus on Uchl1-IN-1, in high-throughput screening (HTS) assays. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to UCHL1 as a Therapeutic Target
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) primarily expressed in neurons and neuroendocrine cells.[1][2][3][4] UCHL1 plays a critical role in the ubiquitin-proteasome system (UPS) by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers, thus maintaining the cellular ubiquitin pool.[2][5][6] Dysregulation of UCHL1 activity has been implicated in various pathologies, including neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as in the progression of several cancers.[1][2][3][4][6] This makes UCHL1 an attractive therapeutic target for the development of novel inhibitors.
This compound: A Novel Inhibitor for HTS Applications
This compound (also known as Compound 46) is a small molecule inhibitor of UCHL1 with a reported IC50 of 5.1 μM.[7] It has demonstrated activity in cellular assays, where it inhibits UCHL1 activity, cell migration, and viability in the BT549 breast cancer cell line.[7] Furthermore, this compound exhibits favorable metabolic stability in human liver microsomes, with a half-life greater than 120 minutes, suggesting its potential for further development.[7]
High-Throughput Screening Assays for UCHL1 Inhibitors
Several HTS-compatible assay formats are available for identifying and characterizing UCHL1 inhibitors. The most common is a fluorogenic assay that measures the enzymatic activity of UCHL1. Other methods include fluorescence polarization (FP) and homogeneous time-resolved fluorescence (HTRF) assays.
Quantitative Data for UCHL1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly referenced UCHL1 inhibitors.
| Inhibitor | IC50 (UCHL1) | Assay Type | Notes |
| This compound | 5.1 µM | Not Specified | Active in BT549 cells, inhibiting cell migration and viability.[7] |
| LDN-57444 | 0.88 µM | Not Specified | A widely used tool inhibitor, though some studies report a lack of cellular activity.[1][8] |
| Cyanopyrrolidine Cpd 1 | 0.67 µM | Ub-Rho Assay | Also inhibits UCHL3 with an IC50 of 6.4 µM.[1][9] |
| IMP-1710 | 110 nM (in-cell) | HTRF Assay | A potent and selective covalent inhibitor.[8] |
Experimental Protocols
Protocol 1: Fluorogenic High-Throughput Screening Assay for UCHL1 Inhibitors
This protocol is adapted from commercially available UCHL1 inhibitor screening kits and is suitable for a 96-well or 384-well format.[10][11][12]
Materials:
-
Recombinant Human UCHL1 protein
-
Ub-AMC (Ubiquitin-7-amino-4-methylcoumarin) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
This compound and other test compounds
-
DMSO (for compound dilution)
-
Black, low-volume 96-well or 384-well microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and other test compounds in DMSO. Create a serial dilution series of the compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant UCHL1 protein to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Assay Plate Preparation:
-
Add 5 µL of the diluted test compounds to the appropriate wells of the microplate.
-
For positive control wells (no inhibition), add 5 µL of assay buffer with DMSO.
-
For negative control wells (background fluorescence), add 5 µL of assay buffer with DMSO.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted UCHL1 enzyme solution to the wells containing the test compounds and the positive control wells.
-
Add 20 µL of assay buffer to the negative control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Dilute the Ub-AMC substrate in assay buffer to the desired final concentration (typically at or below the Km for UCHL1).
-
Reaction Initiation: Add 25 µL of the diluted Ub-AMC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the negative control wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathways Involving UCHL1
UCHL1 has been shown to regulate the stability of several key proteins involved in cancer progression, including Hypoxia-Inducible Factor 1α (HIF-1α). UCHL1 can deubiquitinate HIF-1α, preventing its degradation and thereby promoting metastasis.
Caption: UCHL1-mediated deubiquitination of HIF-1α.
Experimental Workflow for HTS of UCHL1 Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel UCHL1 inhibitors.
Caption: High-throughput screening workflow for UCHL1 inhibitors.
References
- 1. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ubiquitin C‐terminal hydrolase L1 (UCHL1), a double‐edged sword in mammalian oocyte maturation and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of Uchl1-IN-1: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the study of deubiquitinating enzymes (DUBs), specifically Ubiquitin C-terminal hydrolase L1 (UCHL1), this document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of the inhibitor Uchl1-IN-1. UCHL1 is a crucial enzyme in the ubiquitin-proteasome system, playing a significant role in protein degradation and recycling of ubiquitin.[1][2] Its dysregulation has been implicated in various neurodegenerative diseases and cancers, making it a prime target for therapeutic intervention.[3][4]
This guide outlines the widely adopted Ubiquitin-AMC (Ub-AMC) fluorogenic assay, a robust and sensitive method for measuring UCHL1 activity and assessing the potency of its inhibitors.[5][6] The protocol is designed for a 96-well plate format, suitable for high-throughput screening (HTS) applications.[6][7]
I. Principle of the Assay
The Ub-AMC assay is a fluorescence-based method used to measure the enzymatic activity of deubiquitinating enzymes.[5][8] The substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), consists of a ubiquitin molecule linked to the fluorescent group 7-amido-4-methylcoumarin (AMC).[6][9] In its intact form, the fluorescence of AMC is quenched.[7] Upon enzymatic cleavage of the amide bond between the C-terminus of ubiquitin and AMC by UCHL1, the free AMC molecule is released, resulting in a significant increase in fluorescence.[7][9] This increase in fluorescence is directly proportional to the enzymatic activity of UCHL1.[8][10] The IC50 value of an inhibitor is determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
II. Data Presentation: Comparative IC50 Values of UCHL1 Inhibitors
The following table summarizes the IC50 values of various UCHL1 inhibitors, providing a comparative landscape for researchers.
| Inhibitor | IC50 Value | Assay Method | Reference |
| This compound (Compound 1) | 90 nM (95% CI 79–100 nM) | Ub-Lys-TAMRA FP | [11] |
| This compound analog (IMP-1710, 2) | 38 nM (95% CI 32–45 nM) | Ub-Lys-TAMRA FP | [11][12] |
| (R)-enantiomer of this compound (IMP-1711, 3) | >1000-fold less active than 1 | Ub-Lys-TAMRA FP | [11][12] |
| 8RK59 | ~1 µM | Not Specified | [13] |
| 9RK87 | 0.44 µM | Not Specified | [13] |
| 8RK64 | 0.32 µM | Not Specified | [14] |
| LDN-57444 | 0.88 ± 0.14 µM | Not Specified | [15] |
| Compound 1 (cyanopyrrolidine-based) | 0.67 ± 1.0 μM | Ub-Rho | [15][16] |
| Ubiquitin Aldehyde | 17.8 µM | Ubiquitin-AMC | [17] |
| UCHL1 I 2 | 16.7 µM | Ubiquitin-AMC | [17] |
| UCHL3 I | 88.3 µM | Ubiquitin-AMC | [17] |
III. Experimental Protocols
A. Materials and Reagents
-
Recombinant Human UCHL1 enzyme
-
This compound inhibitor
-
Ubiquitin-AMC substrate[9]
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
DMSO (Dimethyl sulfoxide) for inhibitor dilution
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation at ~350-380 nm and emission at ~460 nm[8][18]
-
Multichannel pipettes and sterile pipette tips
B. Experimental Workflow
The following diagram illustrates the general workflow for the UCHL1 inhibitor screening assay.
Experimental workflow for UCHL1 IC50 determination.
C. Detailed Protocol for Ub-AMC Assay
-
Reagent Preparation:
-
Prepare Assay Buffer and store on ice.
-
Thaw recombinant UCHL1 enzyme and Ub-AMC substrate on ice. Protect the Ub-AMC from light.[9]
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired concentration range for the IC50 curve. The final DMSO concentration in the assay should not exceed 1%.[7]
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 25 µL of the serially diluted this compound. For control wells, add 25 µL of Assay Buffer with the same final DMSO concentration.
-
Add 50 µL of diluted UCHL1 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Ub-AMC substrate to each well. The final concentration of Ub-AMC is typically in the range of 0.1-1.0 µM.[18]
-
Immediately start monitoring the fluorescence intensity using a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 460 nm.[8][18]
-
Collect data kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Rate with inhibitor / Rate without inhibitor)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
IV. UCHL1 Signaling Pathway
UCHL1 has been shown to play a role in various signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[19][20] Overexpression of UCHL1 can lead to the activation of Akt, promoting cell invasion in certain cancers.[19] The following diagram illustrates a simplified representation of the UCHL1-mediated activation of the Akt signaling pathway.
UCHL1-mediated activation of the PI3K/Akt signaling pathway.
Disclaimer: This document provides a general protocol and should be adapted and optimized by the end-user based on their specific experimental conditions and reagents.
References
- 1. scbt.com [scbt.com]
- 2. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. chempep.com [chempep.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubiqbio.com [ubiqbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Ub-AMC - Wikipedia [en.wikipedia.org]
- 19. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing UCHL1 Inhibitor Efficacy in Animal Models
Introduction
Ubiquitin carboxyl-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons and neuroendocrine cells.[1][2][3] It plays a crucial role in the ubiquitin-proteasome system (UPS) by recycling ubiquitin monomers, thereby maintaining cellular protein homeostasis.[2][4][5] Dysregulation of UCHL1 has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, traumatic brain injury, and numerous cancers.[2][3][6][7][8] Its dual role as both a potential oncogene and a tumor suppressor, depending on the cancer type, makes it a compelling therapeutic target.[9][10] Small molecule inhibitors, such as Uchl1-IN-1, are being investigated to modulate its activity for therapeutic benefit. These application notes provide detailed protocols for testing the efficacy of UCHL1 inhibitors in relevant animal models.
Featured UCHL1 Inhibitor: While these protocols are broadly applicable, they frequently reference LDN-57444 , a widely studied and representative UCHL1 inhibitor, as a model compound for experimental design.[7][9][10][11]
Key Signaling Pathways Involving UCHL1
UCHL1 modulates several critical signaling pathways involved in cell proliferation, survival, and metastasis. Understanding these pathways is essential for designing experiments and interpreting results.
Caption: UCHL1's role in the PI3K/Akt and p53 signaling pathways.
Preclinical Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of UCHL1 inhibitors. Below are protocols for established models where UCHL1 has been identified as a therapeutic target.
Cancer Xenograft Models
Xenograft models are fundamental for assessing the anti-tumor efficacy of UCHL1 inhibitors in vivo.
A. Neuroendocrine & Uterine Serous Carcinoma Mouse Models
These models are used to evaluate the effect of UCHL1 inhibition on the growth of aggressive cancers where UCHL1 is often overexpressed.[7][11]
Caption: Workflow for testing UCHL1 inhibitors in cancer xenograft models.
Experimental Protocol:
-
Cell Lines: Uterine Serous Carcinoma (USC) cells (e.g., ARK1, HEC-50) or neuroendocrine prostate cancer cells.[11]
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Administration (Example): Administer LDN-57444 (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.[12]
-
Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
-
Efficacy Evaluation:
-
Primary: Inhibition of tumor growth rate and final tumor volume.
-
Secondary: Overall survival improvement.[11]
-
Pharmacodynamic: Excise tumors for Western blot analysis (to confirm target engagement, e.g., changes in Cyclin B1, p53) and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67).[7][11]
-
Acute Injury Models
These models are suitable for diseases where UCHL1's role in neuronal protection or vascular permeability is under investigation.
A. Traumatic Brain Injury (TBI) Mouse Model
This model assesses the neuroprotective effects of UCHL1 modulation following physical brain trauma. Abolishing UCHL1's hydrolase activity has been shown to worsen TBI outcomes, suggesting that inhibiting its function could be detrimental in this context, while augmenting its activity may be protective.[13][14]
Experimental Protocol:
-
Animals: Adult male C57BL/6 mice.
-
Procedure (Controlled Cortical Impact - CCI):
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Induce a cortical impact using a pneumatically controlled piston with defined velocity and depth.
-
Suture the scalp and allow the animal to recover.
-
Drug Administration: Administer the UCHL1 inhibitor or vehicle at specified time points pre- or post-injury (e.g., i.p. injection).
-
-
Efficacy Evaluation:
-
Behavioral Tests: Assess motor and cognitive deficits using tests like the beam balance test, rotarod, or Morris water maze at various days post-injury.[13]
-
Histology: At the study endpoint (e.g., 7 days post-TBI), perfuse the animals and collect brain tissue. Perform Nissl staining to measure lesion volume and immunohistochemistry for markers of axonal injury (e.g., APP) and neuronal survival (e.g., NeuN).[13]
-
Biochemical Analysis: Use Western blot on brain tissue lysates to measure levels of poly-ubiquitinated proteins and autophagy markers like Beclin-1.[13]
-
B. Ventilator-Induced Lung Injury (VILI) Mouse Model
This model is used to study the role of UCHL1 in regulating endothelial cell permeability in the lungs.[12]
Experimental Protocol:
-
Animals: Adult C57BL/6 mice.
-
Procedure:
-
Drug Administration: Pre-treat mice with the UCHL1 inhibitor (e.g., LDN-57444, 5 mg/kg i.p.) or vehicle at 24 hours and 1 hour before the VILI challenge.[12]
-
Anesthetize, intubate, and mechanically ventilate mice with a high tidal volume (e.g., 30 mL/kg) for a set duration (e.g., 4 hours) to induce injury. Control mice breathe spontaneously.
-
-
Efficacy Evaluation:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total protein concentration and cell counts (total and neutrophils) as indicators of vascular leak and inflammation.[12]
-
Histology: Analyze lung tissue for signs of injury, such as edema and inflammatory cell infiltration.
-
Zebrafish Embryo Model
Zebrafish embryos offer a rapid, high-throughput in vivo system for observing the effects of small molecules on a developing vertebrate, particularly for neurodevelopmental studies.[6][15][16][17]
Experimental Protocol:
-
Animals: Wild-type zebrafish (Danio rerio) embryos.
-
Procedure:
-
Collect embryos post-fertilization.
-
Add the UCHL1 inhibitor to the embryo medium at various concentrations.
-
Incubate embryos at 28.5°C and observe development over several days post-fertilization (dpf).
-
-
Efficacy Evaluation:
-
Phenotypic Analysis: Use fluorescence microscopy to observe the effects on neuronal development, particularly in the brain, eyes, and nose where UCHL1 is highly expressed.[17]
-
Activity-Based Probes: Use fluorescently-tagged, activity-based probes specific to UCHL1 to visualize target engagement and enzyme activity in live embryos.[6][15][16][17]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using the UCHL1 inhibitor LDN-57444 in various animal models.
Table 1: Anti-Tumor Efficacy in Xenograft Models
| Animal Model | Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Uterine Serous Carcinoma (ARK1 Xenograft) | LDN-57444 | Tumor Growth | Significant reduction compared to control | [11] |
| Uterine Serous Carcinoma (ARK1 Xenograft) | LDN-57444 | Overall Survival | Significantly improved survival | [11] |
| High-Grade Serous Ovarian Cancer (OVCAR8 Xenograft) | LDN-57444 | Tumor Growth | Combated HGSOC tumor growth | [18] |
| High-Grade Serous Ovarian Cancer (OVCAR8 Xenograft) | LDN-57444 | Apoptosis | Increased apoptosis rates |[18] |
Table 2: Efficacy in Acute Injury Models
| Animal Model | Treatment | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Ventilator-Induced Lung Injury (VILI) | LDN-57444 (5 mg/kg) | BAL Fluid Protein | Significant increase vs. vehicle in VILI group | [12] |
| Ventilator-Induced Lung Injury (Control) | LDN-57444 (5 mg/kg) | BAL Fluid Protein | Small but significant increase vs. untreated controls |[12] |
Disclaimer: The protocols and data provided are based on published literature and are intended for informational purposes. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and governmental regulations regarding animal welfare.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UCHL1 is a potential molecular indicator and therapeutic target for neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubiquitin C-terminal hydrolase-L1 (UCH-L1) as a therapeutic and diagnostic target in neurodegeneration, neurotrauma and neuro-injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. UCHL1, a deubiquitinating enzyme, regulates lung endothelial cell permeability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abolishing UCHL1’s hydrolase activity exacerbates TBI-induced axonal injury and neuronal death in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo transduction of neurons with TAT-UCH-L1 protects brain against controlled cortical impact injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Small molecule inhibition of ubiquitin C-terminal hydrolase L1 alters cell metabolism proteins and exerts anti- or pro-tumorigenic effects contingent upon chemosensitivity status in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Uchl1-IN-1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with Uchl1-IN-1. The following information is curated to address common issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
Q2: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 1%, as higher concentrations can be toxic to cells[1].
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, perform serial dilutions in your culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Vortexing/Mixing: When diluting the stock solution, vortex or mix the solution immediately and thoroughly to ensure rapid and uniform dispersion of the compound.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, be cautious about the temperature stability of this compound.
Q3: Can I dissolve this compound in ethanol?
A3: While DMSO is the most commonly recommended solvent, ethanol can sometimes be used for poorly water-soluble compounds. However, there is no specific data available on the solubility of this compound in ethanol. If you choose to use ethanol, it is recommended to first test its solubility on a small scale. Prepare a high-concentration stock in 100% ethanol and then dilute it into your aqueous buffer, keeping the final ethanol concentration as low as possible.
Q4: What is a suitable formulation for in vivo studies with this compound?
A4: A formulation for in vivo use has been described by a commercial supplier. This formulation consists of a multi-component vehicle to improve solubility and bioavailability. The recommended vehicle is a mixture of:
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline or PBS
A typical preparation involves first dissolving this compound in DMSO and then sequentially adding the other components with thorough mixing at each step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous buffer/media. | The compound is "crashing out" due to poor aqueous solubility. | - Lower the final concentration of this compound. - Decrease the volume of the stock solution added by making a more concentrated stock. - Add the stock solution to the vortexing buffer/media to ensure rapid mixing. - Perform a serial dilution in the final buffer/media. |
| Cloudiness or precipitate appears in the cell culture plate after incubation. | The compound is precipitating over time at the incubation temperature. | - Lower the working concentration of this compound. - Ensure the final DMSO concentration is not too high, as this can also cause precipitation in some media. - Check the pH of your media, as pH changes can affect compound solubility. |
| Inconsistent experimental results. | Potential precipitation or aggregation of the inhibitor leading to variable active concentrations. | - Visually inspect your solutions for any signs of precipitation before each experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Consider sonicating the stock solution briefly before making dilutions to break up any potential micro-aggregates. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 290.15 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Dilution of this compound for Cell-Based Assays
Procedure:
-
Thaw an aliquot of your 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve your desired final concentrations.
-
For example, to prepare a 10 µM working solution, you can first make an intermediate dilution of 1 mM in medium, and then a final 1:100 dilution.
-
Mix thoroughly at each dilution step.
-
Add the final diluted inhibitor solution to your cells.
Signaling Pathways and Experimental Workflows
Caption: Simplified diagram of UCHL1's role in the ubiquitin-proteasome system and its inhibition by this compound.
Caption: Recommended workflow for preparing and using this compound in experiments to minimize solubility issues.
References
Technical Support Center: UCHL1 Inhibitors
Disclaimer: This document addresses the potential off-target effects of UCHL1 inhibitors. As specific off-target data for "Uchl1-IN-1" is not publicly available, this guide utilizes information on the well-characterized, albeit older, UCHL1 inhibitor LDN-57444 as a representative example to illustrate common challenges and troubleshooting strategies. Researchers using any UCHL1 inhibitor should perform their own comprehensive off-target profiling.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with a UCHL1 inhibitor. Could these be due to off-target effects?
A1: Yes, unexpected phenotypes are a strong indication of potential off-target effects. While your UCHL1 inhibitor is designed to target Ubiquitin C-terminal hydrolase L1, small molecules can often bind to other proteins, leading to unintended biological consequences. For instance, the inhibitor LDN-57444 has been reported to have off-target toxicity and chemical instability, which could contribute to unexpected cellular responses.[1] It is crucial to validate that the observed phenotype is a direct result of UCHL1 inhibition.
Q2: What are the known signaling pathways affected by UCHL1 that could be indirectly modulated by its inhibitors?
A2: UCHL1 is implicated in several key signaling pathways. Inhibition of UCHL1 can therefore lead to downstream effects on these pathways, which may be misinterpreted as off-target effects. Key pathways include:
-
TGF-β/Smad Pathway: UCHL1 has been shown to be a negative regulator of this pathway. Inhibition of UCHL1 can lead to the activation of TGF-β/Smad signaling.[2]
-
Akt Signaling Pathway: UCHL1 can activate the Akt pathway, and its inhibition may lead to a reduction in Akt phosphorylation.[1][3][4]
-
MAPK/Erk Signaling Pathway: UCHL1 can also activate the MAPK/Erk pathway.[1][5] Therefore, treatment with a UCHL1 inhibitor might suppress this pathway.[6][7]
It is important to investigate whether the observed cellular phenotype can be explained by the modulation of these known UCHL1-regulated pathways.
Q3: How can we experimentally identify the off-targets of our UCHL1 inhibitor?
A3: Several robust methods are available to identify the off-targets of small molecule inhibitors:
-
Kinome Scanning: This involves screening your inhibitor against a large panel of kinases to identify any unintended interactions. This is particularly important as many inhibitors have off-target kinase activity.
-
Chemical Proteomics: This approach uses an immobilized version of your inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of your inhibitor. A shift in the melting temperature of a protein upon inhibitor binding indicates a direct interaction.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent results or high variability in cellular assays.
-
Possible Cause: The inhibitor may be unstable in your experimental conditions. For example, LDN-57444 is known for its chemical instability.
-
Troubleshooting Steps:
-
Verify Inhibitor Integrity: Use freshly prepared solutions of the inhibitor for each experiment.
-
Control for Degradation: Assess the stability of your inhibitor in your cell culture medium over the time course of your experiment using techniques like HPLC.
-
Use a Negative Control: Synthesize or obtain an inactive analog of your inhibitor to treat cells in parallel. This will help distinguish between non-specific effects of the chemical scaffold and the on-target effects.
-
Issue 2: Observed phenotype does not correlate with the known function of UCHL1.
-
Possible Cause: The phenotype is likely due to one or more off-target interactions.
-
Troubleshooting Steps:
-
Perform Off-Target Profiling: Utilize the techniques mentioned in FAQ Q3 (Kinome Scanning, Chemical Proteomics, CETSA) to identify potential off-target proteins.
-
Validate Off-Targets: Once potential off-targets are identified, use orthogonal assays to confirm the interaction. For example, if a kinase is identified as an off-target, perform an in vitro kinase assay to measure the inhibitory activity of your compound against it.
-
RNAi/CRISPR Knockdown: To confirm that the observed phenotype is due to an off-target, use RNAi or CRISPR to knock down the expression of the putative off-target protein and see if it phenocopies the effect of the inhibitor.
-
Quantitative Data Summary
As specific quantitative data for this compound is unavailable, the following tables are provided as examples of how to present off-target data for a hypothetical UCHL1 inhibitor.
Table 1: Example Kinome Scan Data for a Hypothetical UCHL1 Inhibitor (at 1 µM)
| Kinase Target | % Inhibition | Potential Implication |
| UCHL1 (On-Target) | 95% | Expected on-target activity |
| Kinase A | 78% | Potential off-target, may affect Pathway X |
| Kinase B | 52% | Moderate off-target, may contribute to phenotype |
| Kinase C | 15% | Likely not a significant off-target |
Table 2: Example Proteomics Pull-Down Hits for a Hypothetical UCHL1 Inhibitor
| Protein Hit | Fold Enrichment (Inhibitor/Control) | Function |
| UCHL1 (On-Target) | 50.2 | Deubiquitinating enzyme |
| Protein X | 15.8 | Component of the cytoskeleton |
| Protein Y | 8.3 | Involved in protein translation |
| Protein Z | 4.1 | Metabolic enzyme |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement in a cellular context.
-
Cell Treatment: Treat cultured cells with the UCHL1 inhibitor or vehicle control for a specified time.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of UCHL1 and other potential targets by Western blotting or mass spectrometry. A shift in the thermal stability of a protein in the inhibitor-treated samples compared to the control indicates direct binding.[8][9][10]
Protocol 2: Chemical Proteomics
This protocol is for the identification of inhibitor-binding proteins.
-
Inhibitor Immobilization: Covalently link the UCHL1 inhibitor to a solid support (e.g., agarose beads).
-
Cell Lysis: Prepare a protein lysate from the cells of interest.
-
Affinity Purification: Incubate the cell lysate with the inhibitor-conjugated beads to allow for the binding of target and off-target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Visualizations
Caption: Potential on- and off-target effects of a UCHL1 inhibitor.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibition of Ubiquitin C-Terminal Hydrolase L1 Facilitates Cutaneous Wound Healing via Activating TGF-β/Smad Signalling Pathway in Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of ubiquitin carboxyl terminal hydrolase-L1 enhances multidrug resistance and invasion/metastasis in breast cancer by activating the MAPK/Erk signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin carboxyl terminal hydrolase L1 negatively regulates TNFα-mediated vascular smooth muscle cell proliferation via suppressing ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UCHL1 regulates inflammation via MAPK and NF-κB pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Uchl1-IN-1 incubation time for maximum inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Uchl1-IN-1 for maximum inhibition of the deubiquitinating enzyme UCH-L1 (Ubiquitin C-terminal hydrolase L1).
Frequently Asked Questions (FAQs)
Q1: What is the general recommendation for this compound incubation time?
A1: For covalent or slowly-reversible inhibitors of UCH-L1, a pre-incubation step is crucial for achieving maximal potency. While the optimal time can vary depending on the specific assay conditions and the inhibitor's mechanism of action, a starting point of 30 minutes is often recommended.[1][2] However, time-course experiments are essential to determine the precise optimal incubation time for your specific experimental setup.
Q2: Why is optimizing the incubation time for UCH-L1 inhibitors important?
A2: Many UCH-L1 inhibitors exhibit time-dependent inhibition, meaning their potency increases with longer incubation times.[3] This is often characteristic of covalent inhibitors that form a stable bond with the enzyme. Optimizing the incubation time ensures that you are observing the maximum inhibitory effect, leading to more accurate and reproducible results, such as IC50 values.
Q3: Does the concentration of this compound affect the optimal incubation time?
A3: While the fundamental kinetics of the inhibitor-enzyme interaction do not change, at very low concentrations of the inhibitor, it may take longer to achieve maximal inhibition. Therefore, it is good practice to perform a time-course experiment at a concentration around the expected IC50 value.
Q4: Can I perform the assay without a pre-incubation step?
A4: For time-dependent inhibitors, omitting a pre-incubation step will likely result in an underestimation of the inhibitor's potency (an artificially high IC50 value). If the inhibitor is a rapid, reversible binder, the pre-incubation time will have a minimal effect. However, since many potent UCH-L1 inhibitors are covalent, a pre-incubation step is strongly advised.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High IC50 value / Low Inhibition | Insufficient incubation time for a time-dependent inhibitor. | Perform a time-course experiment to determine the optimal pre-incubation time (see Experimental Protocol below). Increase the pre-incubation time and re-evaluate the IC50. |
| Instability of the inhibitor in the assay buffer. | Check the stability of this compound in your assay buffer over time. Consider using fresh dilutions for each experiment. | |
| High concentration of DTT or other reducing agents. | Some inhibitors may be sensitive to high concentrations of reducing agents. Test lower concentrations of DTT or consider alternative reducing agents if compatible with the assay. | |
| Inconsistent results between experiments | Variation in pre-incubation times. | Strictly adhere to the determined optimal pre-incubation time for all subsequent experiments. Use a timer to ensure consistency. |
| Reagent variability (e.g., enzyme activity, substrate concentration). | Use freshly prepared reagents and ensure consistent lot numbers for critical components like the enzyme and substrate. | |
| No inhibition observed | Incorrect inhibitor concentration range. | Perform a wider range of inhibitor concentrations in your dose-response experiment. |
| Inactive inhibitor. | Verify the integrity and purity of your this compound stock. If possible, confirm its activity using a positive control assay. | |
| Assay interference. | Test for compound interference with the assay signal (e.g., fluorescence quenching or enhancement) by running controls with the inhibitor but without the enzyme. |
Quantitative Data on Time-Dependent Inhibition of UCH-L1
The following table summarizes the effect of incubation time on the potency (IC50) of representative covalent UCH-L1 inhibitors. This data illustrates the importance of optimizing the pre-incubation period.
| Inhibitor Class | Incubation Time | IC50 (µM) | Reference Compound |
| Fluoromethylketone-based | 15 min | ~1.5 | Compound "1" |
| 30 min | ~0.8 | Compound "1" | |
| 60 min | ~0.5 | Compound "1" | |
| 120 min | ~0.3 | Compound "1" | |
| Cyanopyrrolidine-based | 30 min | 0.67 | Compound "1" |
| Cyanimide-based | 30 min | 0.23 | Compound 6RK73 |
Data is synthesized from published studies on representative covalent UCH-L1 inhibitors and is intended to be illustrative.[1][2][3]
Experimental Protocols
Protocol for Optimizing this compound Incubation Time
This protocol describes a method to determine the optimal pre-incubation time for this compound to achieve maximum inhibition of UCH-L1 in a fluorescence-based assay using a substrate like Ubiquitin-AMC.
Materials:
-
Purified recombinant human UCH-L1
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1 mg/ml ovalbumin)
-
Ubiquitin-AMC substrate
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw UCH-L1, Ubiquitin-AMC, and this compound on ice.
-
Prepare a working solution of UCH-L1 in assay buffer to the desired final concentration.
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to test a concentration near the expected IC50.
-
Prepare a working solution of Ubiquitin-AMC in assay buffer.
-
-
Set up the Assay Plate:
-
Add a fixed volume of the UCH-L1 working solution to each well of the 96-well plate (except for the "no enzyme" control wells).
-
Add the diluted this compound to the appropriate wells. For control wells, add the same volume of assay buffer with DMSO (vehicle control).
-
For the "no enzyme" control, add assay buffer instead of the UCH-L1 solution.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a series of time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). It is crucial to start the reaction for each time point with precise timing.
-
-
Initiate the Reaction:
-
At the end of each pre-incubation time point, add the Ubiquitin-AMC substrate to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the percentage of UCH-L1 inhibition (compared to the vehicle control) against the pre-incubation time. The optimal incubation time is the point at which maximum inhibition is reached and plateaus.
-
Visualizations
Caption: UCH-L1's role in the ubiquitin-proteasome system and its inhibition.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting lack of effect with Uchl1-IN-1
Welcome to the technical support center for Uchl1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a selective inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
A1: A lack of effect with this compound in a cell-based assay can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Inhibitor Integrity and Handling:
-
Degradation: Ensure the inhibitor has been stored correctly, typically at -20°C for powder and -80°C for solvent stocks, to prevent degradation.[1] Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO.[2] Ensure that the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.[3] If you observe precipitation in your media, the inhibitor may not be fully dissolved. Consider preparing a fresh stock solution.
-
-
Cellular Factors:
-
UCHL1 Expression Levels: Confirm that your cell line expresses sufficient levels of UCHL1. You can verify this by Western blot or qPCR. Some cell lines may have low or negligible expression of UCHL1, which would result in a minimal observable effect of the inhibitor.
-
Cell Permeability: While many small molecule inhibitors are cell-permeable, issues with cellular uptake can occur. You may need to optimize the incubation time or concentration. For this compound, inhibition has been observed in BT549 cells after 4 hours of incubation.[4]
-
Alternative Pathways: The biological process you are studying might be regulated by redundant or compensatory signaling pathways. Even with successful inhibition of UCHL1, the cell may adapt, masking the effect of the inhibitor.
-
-
Experimental Design:
-
Concentration Range: The reported IC50 for this compound is 5.1 μM.[1][4] Ensure your experimental concentrations are appropriate to observe an effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Positive and Negative Controls: Include appropriate controls in your experiment. A known, well-characterized UCHL1 inhibitor (like LDN-57444, though some studies have reported inconsistent cellular activity[5]) or a negative control compound (an inactive analog, if available) can help validate your assay. A vehicle control (e.g., DMSO) is essential to rule out solvent effects.
-
Assay-Specific Issues: The readout of your assay might not be sensitive enough to detect the effects of UCHL1 inhibition. Consider using a more direct assay to measure UCHL1 activity, such as a deubiquitinating (DUB) activity assay.
-
Q2: How can I confirm that this compound is actively inhibiting UCHL1 in my cells?
A2: To directly confirm target engagement, you can perform a cellular thermal shift assay (CETSA) or an activity-based probe assay. An indirect method is to measure the ubiquitination status of known UCHL1 substrates. An increase in the ubiquitination of a specific substrate after treatment with this compound would suggest successful inhibition.
Q3: My in vitro enzymatic assay with recombinant UCHL1 and this compound is not showing inhibition. What should I check?
A3: For in vitro assays, consider the following:
-
Enzyme Activity: Confirm the activity of your recombinant UCHL1 protein. The protein may have lost activity due to improper storage or handling. It's advisable to use a fresh aliquot of the enzyme and handle it on ice.[6]
-
Assay Conditions:
-
Buffer Composition: Ensure the assay buffer has the correct pH and contains necessary components like DTT, as UCHL1 is a cysteine protease.[6]
-
Substrate Concentration: The concentration of your substrate (e.g., Ubiquitin-AMC) should be appropriate for the assay. Typically, the substrate concentration is kept at or below the Km value.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor for a period (e.g., 30 minutes) before adding the substrate can be crucial for achieving inhibition.[6]
-
-
Inhibitor Concentration: Double-check your dilution calculations to ensure you are using the intended concentrations of this compound.
Quantitative Data: UCHL1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used UCHL1 inhibitors.
| Inhibitor | IC50 (UCHL1) | Notes |
| This compound | 5.1 μM | Covalent inhibitor.[1][4] |
| LDN-57444 | 0.88 μM | Reversible, competitive inhibitor.[2][7] Also inhibits UCH-L3 with an IC50 of 25 μM.[7] |
| IMP-1710 | 38 nM | Covalent inhibitor.[8][9] |
| Compound 1 (IMP-1710 precursor) | 90 nM | Covalent inhibitor.[5][9] |
| 6RK73 | 0.23 μM | Covalent, irreversible inhibitor.[8] |
Experimental Protocols
Cell-Based UCHL1 Inhibition Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability in the BT549 breast cancer cell line, as referenced in the available literature.[4]
Materials:
-
BT549 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed BT549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0-50 μM).[4] Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[4]
-
Viability Assessment: After incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the effect of this compound on cell viability.
In Vitro UCHL1 Enzymatic Assay
This protocol is a general guideline for a fluorogenic assay to measure the enzymatic activity of UCHL1 and its inhibition by this compound.[3][6]
Materials:
-
Recombinant human UCHL1 protein
-
Ubiquitin-AMC (Ub-AMC) fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.5 mg/mL ovalbumin)[10]
-
This compound
-
DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
Methodology:
-
Reagent Preparation:
-
Thaw recombinant UCHL1 and Ub-AMC substrate on ice.
-
Prepare the assay buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
Add diluted UCHL1 to the wells of the plate.
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Include a "no enzyme" control and a "no inhibitor" (positive) control.
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.[6]
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately start measuring the fluorescence intensity at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for lack of this compound effect.
Caption: General experimental workflows for UCHL1 inhibition assays.
Caption: Simplified UCHL1 signaling and point of inhibition.
References
- 1. UCHL1-IN-1_TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. UCHL1 inhibitor 27|CAS 2067331-84-2|DC Chemicals [dcchemicals.com]
- 9. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
How to prevent Uchl1-IN-1 degradation in experiments
Welcome to the technical support center for Uchl1-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and prevent the degradation of this valuable inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in various cellular processes and diseases. Proper storage is critical to maintain its stability and activity.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Always refer to the manufacturer's product data sheet for the most specific and up-to-date storage information.
Q2: How do I reconstitute this compound?
A2: this compound is typically reconstituted in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the inhibitor in the calculated volume of DMSO. It is recommended to warm the vial to 37°C for 10 minutes and use an ultrasonic bath to ensure the compound is fully dissolved.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. Published studies have used concentrations ranging from 0 to 50 µM for inhibiting UCHL1 in cell lines like BT549, with incubation times of 4 to 24 hours.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: How does this compound inhibit UCHL1?
A5: this compound is a covalent inhibitor, meaning it forms a permanent bond with its target enzyme, UCHL1. This irreversible binding leads to the inactivation of the enzyme's deubiquitinating activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Degradation of this compound: Improper storage, repeated freeze-thaw cycles of stock solutions, or prolonged incubation in aqueous buffers can lead to degradation. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. - Protect stock solutions and working dilutions from light. |
| Incorrect concentration: The effective concentration can be cell-type specific. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental system. | |
| Low cell permeability: While generally cell-permeable, efficiency can vary between cell lines. | - Increase the incubation time to allow for sufficient cellular uptake. - If possible, use a positive control compound with known cell permeability to validate your assay. | |
| High background or off-target effects | Inhibitor concentration too high: Excessive concentrations can lead to non-specific effects. | - Lower the concentration of this compound and perform a toxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your cells. |
| Precipitation of the inhibitor: this compound has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%). - Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. | |
| Variability between experiments | Inconsistent inhibitor preparation: Differences in reconstitution or dilution can lead to variable results. | - Ensure the inhibitor is fully dissolved in the stock solution. Gentle warming and sonication can aid dissolution. - Use calibrated pipettes for accurate dilutions. |
| Cell passage number and confluency: These factors can influence cellular responses. | - Use cells within a consistent passage number range and maintain a consistent cell confluency at the time of treatment. |
Experimental Protocols
General Protocol for a Cell-Based UCHL1 Inhibition Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
-
Cell Treatment:
-
Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Following incubation, perform the desired downstream analysis, such as a cell viability assay, migration assay, or western blot to assess the levels of UCHL1 target proteins.
Visualizations
Caption: Simplified signaling pathway of the Ubiquitin-Proteasome System and the role of UCHL1 and its inhibitor, this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
References
Interpreting unexpected results from Uchl1-IN-1 studies
Welcome to the technical support center for Uchl1-IN-1 studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using UCHL1 inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that researchers may encounter when working with this compound and other UCHL1 inhibitors.
Q1: My UCHL1 inhibitor, expected to be an anti-tumor agent, is showing no effect or is even promoting cell proliferation. Why is this happening?
A1: This is a well-documented phenomenon. The role of Ubiquitin C-terminal hydrolase L1 (UCHL1) in cancer is highly context-dependent, and it can function as both a tumor suppressor and a promoter of tumorigenesis.[1][2] The downstream effects of UCHL1 inhibition can vary significantly between different cancer cell types and even within the same cancer subtype.[1]
-
Possible Explanation 1: Dual Role of UCHL1. In some cancers, UCHL1 promotes tumor growth by stabilizing proteins involved in cell proliferation and survival, such as by activating the PI3K/Akt and MAPK/Erk signaling pathways.[2][3] In other contexts, UCHL1 can act as a tumor suppressor, for instance, by activating the p53 signaling pathway.[3][4] The net effect of UCHL1 inhibition will depend on the dominant signaling pathways in your specific cell model.
-
Possible Explanation 2: Chemosensitivity Status. Recent studies in high-grade serous ovarian cancer have shown that the effect of UCHL1 inhibition can be contingent upon the chemosensitivity status of the cells.[1] For example, a combinatorial treatment of carboplatin and the UCHL1 inhibitor LDN-57444 promoted cell death in chemosensitive cells but inhibited it in chemoresistant cells.[1]
-
Troubleshooting Steps:
-
Characterize UCHL1's role in your model system: Before inhibitor studies, perform knockdown or overexpression experiments to understand the baseline function of UCHL1 in your cells.
-
Analyze key signaling pathways: Profile the activity of pathways like PI3K/Akt, MAPK/Erk, and p53 in your model system upon UCHL1 inhibition.
-
Consider the chemotherapeutic context: If using the inhibitor in combination with other drugs, be aware that the inhibitor's effect can be altered by the cellular response to the primary therapeutic agent.
-
Q2: I'm observing inconsistent IC50 values for my UCHL1 inhibitor. What could be the cause?
A2: Inconsistent IC50 values for UCHL1 inhibitors can arise from several factors related to the inhibitor's mechanism of action and the experimental setup.
-
Possible Explanation 1: Time-Dependent Inhibition. Many UCHL1 inhibitors are covalent and exhibit time-dependent inhibition. This means the potency of the inhibitor (and thus the IC50 value) will increase with longer pre-incubation times. For example, the covalent inhibitor VAEFMK requires approximately 2 hours to reach near-maximum efficacy.[5]
-
Possible Explanation 2: Assay-Dependent Activity. The biochemical activity of some UCHL1 inhibitors, like the commonly used LDN-57444, has been reported to be assay-dependent.[6] This can lead to variability in results between different assay formats (e.g., fluorescence polarization vs. fluorescence-based substrate cleavage).
-
Possible Explanation 3: Reversibility of Inhibition. If using a reversible inhibitor, its effects can be overcome by high concentrations of the substrate. A "jump-dilution" experiment can help confirm if an inhibitor is covalent or reversible.[7]
-
Troubleshooting Steps:
-
Optimize pre-incubation time: If using a covalent inhibitor, perform a time-course experiment to determine the optimal pre-incubation time to achieve maximal inhibition.
-
Standardize your assay protocol: Ensure consistent assay conditions (enzyme concentration, substrate concentration, buffer composition, temperature) across all experiments.
-
Confirm the mechanism of action: If the mechanism of your inhibitor is unknown, consider performing experiments like jump-dilution to assess its reversibility.
-
Q3: I am concerned about the off-target effects of my UCHL1 inhibitor. How can I assess its selectivity?
A3: Assessing the selectivity of your UCHL1 inhibitor is crucial for valid data interpretation.
-
Possible Explanation 1: Cross-reactivity with other deubiquitinases (DUBs). UCHL1 belongs to the Ubiquitin C-terminal Hydrolase (UCH) family, which includes other members like UCHL3. Some inhibitors may show cross-reactivity with these closely related enzymes. For instance, compound 1, a cyanopyrrolidine-based inhibitor, inhibits both UCHL1 and UCHL3, albeit with different potencies.[7]
-
Possible Explanation 2: Non-specific cellular toxicity. At higher concentrations, small molecule inhibitors can induce off-target toxicity that is not related to the inhibition of the primary target.
-
Troubleshooting Steps:
-
Profile against related enzymes: Test your inhibitor's activity against other UCH family members, particularly UCHL3, to determine its selectivity profile.
-
Use a negative control: If available, use a stereoisomer or a structurally similar but inactive analog of your inhibitor as a negative control in cellular assays.[6] For example, the (R)-enantiomer of IMP-1710 is over 1000-fold less active than the (S)-enantiomer.[6]
-
Perform cellular target engagement assays: Utilize techniques like activity-based protein profiling (ABPP) to confirm that your inhibitor is binding to UCHL1 in a cellular context.[6]
-
Conduct dose-response experiments for toxicity: Assess the general cytotoxicity of your inhibitor in your cell line to distinguish between target-specific effects and non-specific toxicity.
-
Inhibitor Potency Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several UCHL1 inhibitors mentioned in the literature. Note that these values can be influenced by experimental conditions such as pre-incubation time.
| Inhibitor | IC50 Value | Pre-incubation Time | Notes |
| LDN-57444 | 0.88 ± 0.14 µM | Not specified | Considered a "gold standard" but its utility has been questioned due to a lack of observed on-target engagement in cells.[5][6][7] |
| IMP-1710 | 38 nM | 30 minutes | A potent and selective covalent inhibitor.[6] |
| MT-19 | 670 nM | 30 minutes | A reversible cyanamide-based covalent inhibitor.[5] |
| VAEFMK analog (Compound 34) | 7.7 µM | Not specified | A fluoromethylketone-based covalent inhibitor with no observable activity against UCHL3.[5] |
| Compound 1 (cyanopyrrolidine-based) | 0.67 ± 1.0 µM | 30 minutes | Also inhibits UCHL3 with an IC50 of 6.4 ± 1.1 µM.[7] |
Experimental Protocols
1. In Vitro UCHL1 Inhibition Assay (Fluorogenic Substrate)
This protocol is based on the principle of monitoring the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110 (Ub-Rho) or Ubiquitin-AMC (Ub-AMC).
-
Materials:
-
Purified recombinant human UCHL1 protein
-
This compound or other test inhibitor
-
Fluorogenic substrate (e.g., Ub-Rho or Ub-AMC)
-
Assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA)[7]
-
384-well black plates
-
Plate reader capable of fluorescence measurement (Ex/Em for AMC: ~350/460 nm; Ex/Em for Rhodamine 110: ~485/520 nm)
-
-
Procedure:
-
Prepare serial dilutions of the UCHL1 inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[8]
-
In a 384-well plate, add the diluted inhibitor or DMSO (for control wells) to the assay buffer.
-
Add purified UCHL1 enzyme to each well and pre-incubate with the inhibitor for a defined period (e.g., 30 minutes to 2 hours) at room temperature. This step is critical for time-dependent inhibitors.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Ub-Rho or Ub-AMC) to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. Jump-Dilution Experiment for Covalent Inhibition Assessment
This experiment is designed to determine if an inhibitor acts via a covalent or a rapidly reversible mechanism.[7]
-
Materials:
-
Same as the in vitro inhibition assay.
-
-
Procedure:
-
Prepare two sets of reactions.
-
Set 1 (Pre-incubation): Incubate a concentrated solution of UCHL1 (e.g., 100 nM) with a high concentration of the inhibitor (e.g., 10-fold the IC50) or DMSO for 30 minutes at room temperature.
-
Set 2 (Dilution and Measurement): Prepare wells containing the fluorogenic substrate in assay buffer.
-
Initiate the reaction by performing a rapid 100-fold dilution of the pre-incubated enzyme-inhibitor complex from Set 1 into the substrate-containing wells of Set 2.
-
Immediately monitor the fluorescence signal over time.
-
Interpretation:
-
Covalent or slowly reversible inhibitors: The enzyme will remain inhibited after dilution, resulting in a low reaction rate similar to a fully inhibited control.
-
Non-covalent or rapidly reversible inhibitors: The inhibitor will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity and progress curves similar to the DMSO-treated control.
-
-
Visualizations
Caption: Simplified signaling pathways influenced by UCHL1, illustrating its dual role in cancer.
Caption: A logical workflow for troubleshooting unexpected results in UCHL1 inhibitor studies.
References
- 1. Frontiers | Small molecule inhibition of ubiquitin C-terminal hydrolase L1 alters cell metabolism proteins and exerts anti- or pro-tumorigenic effects contingent upon chemosensitivity status in high grade serous ovarian cancer [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Uchl1-IN-1 Metabolic Stability in Human Liver Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the metabolic stability of Uchl1-IN-1 in human liver microsomes (HLM).
FAQs: Frequently Asked Questions
Q1: What is the primary purpose of a human liver microsomal stability assay for a compound like this compound?
A1: The primary purpose is to determine the in vitro intrinsic clearance (CLint) of this compound.[1][2][3] This assay helps to predict how quickly the compound would be metabolized by the liver in a living organism (in vivo hepatic clearance).[1][4] By incubating this compound with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), we can measure the rate at which the compound is eliminated.[1][2][5] This information is crucial in early drug discovery to assess a compound's potential for oral bioavailability and to understand its pharmacokinetic profile.[6]
Q2: What are the key parameters obtained from a microsomal stability assay?
A2: The key parameters derived from this assay are:
-
Half-life (t1/2): The time it takes for the concentration of this compound to decrease by half. A longer half-life suggests greater metabolic stability.[2]
-
Intrinsic Clearance (CLint): This value represents the volume of liver microsomal matrix cleared of the drug per unit of time, normalized to the amount of microsomal protein.[1][2] It is a direct measure of the activity of the metabolic enzymes towards the compound.
-
Percent remaining: The amount of the parent compound left at various time points during the incubation.
Q3: Why is NADPH included in the incubation mixture?
A3: NADPH (Nicotinamide adenine dinucleotide phosphate) is an essential cofactor for the activity of cytochrome P450 enzymes, which are the primary drivers of Phase I metabolism in the liver.[7] The reaction is initiated by the addition of NADPH.[7] A control incubation without NADPH is typically included to assess any non-NADPH-dependent degradation or chemical instability of the compound.[7]
Q4: Can this assay predict all forms of metabolic clearance in the liver?
A4: No, a standard microsomal stability assay primarily assesses Phase I oxidative metabolism mediated by CYP enzymes.[7] It may not fully capture other clearance pathways, such as those mediated by cytosolic enzymes (e.g., aldehyde oxidase) or Phase II conjugation reactions (e.g., glucuronidation by UGTs), unless the microsomes are supplemented with the necessary cofactors like UDPGA.[7][8] For a more comprehensive picture of liver metabolism, assays with liver S9 fractions or intact hepatocytes may be necessary.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments. | Inconsistent pipetting of microsomes, compound, or cofactors. | Ensure proper mixing of all stock solutions before pipetting. Use calibrated pipettes and consistent technique. |
| Instability of the compound in the assay buffer. | Perform a control incubation without NADPH to check for chemical instability.[7] | |
| Inconsistent incubation times or temperatures. | Use a reliable incubator set to 37°C and ensure accurate timing of sample collection.[7] | |
| This compound appears to be very rapidly metabolized (very low percent remaining at the first time point). | The concentration of microsomes may be too high for a highly liable compound. | Reduce the microsomal protein concentration in the incubation. |
| The incubation time points may be too long. | Use shorter incubation times to accurately determine the initial rate of metabolism. | |
| This compound shows no metabolism (percent remaining is close to 100% across all time points). | The compound may be metabolically stable. | This is a valid experimental outcome. |
| The concentration of this compound may be inhibiting the metabolic enzymes. | Test a lower concentration of the compound. | |
| The cofactor (NADPH) may have degraded or was not added. | Use freshly prepared NADPH solution and ensure it is added to initiate the reaction. | |
| The compound has low solubility in the incubation buffer. | Assess the solubility of this compound in the final assay conditions. Poor solubility can lead to artificially low metabolism.[9] | |
| Unexpected peaks are observed in the LC-MS/MS analysis. | These could be metabolites of this compound. | This provides an opportunity for metabolite identification studies to understand the metabolic pathways. |
| Interference from the assay components or plasticware. | Run a blank control containing all reaction components except the test compound to identify any interfering peaks.[7] |
Experimental Protocols
Human Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution: 10 mM stock solution in DMSO. From this, prepare a 1 mM working solution in acetonitrile.[10]
-
Human Liver Microsomes: Thaw pooled human liver microsomes on ice immediately before use. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[4]
-
NADPH Regenerating System (NRS) Solution (or NADPH):
2. Incubation Procedure:
-
Prepare two sets of incubation tubes: one for the test reaction (+NADPH) and one for the negative control (-NADPH).
-
To each tube, add the appropriate volume of phosphate buffer.
-
Add the this compound working solution to achieve a final concentration of 1 µM. The final concentration of the organic solvent (e.g., acetonitrile) should be less than 1%.[4]
-
Add the diluted human liver microsomes to a final protein concentration of 0.5 mg/mL.[4]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NRS solution or NADPH to the "+NADPH" tubes. For the "-NADPH" control, add an equal volume of phosphate buffer.[10]
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[7][10]
-
Immediately terminate the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
3. Data Analysis:
-
Quantify the peak area of this compound and the internal standard at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
Quantitative Data Summary
The following tables present hypothetical data for the metabolic stability of this compound in human liver microsomes.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t1/2 (min) | CLint (µL/min/mg protein) |
| This compound | 25 | 55.4 |
| Verapamil (High Clearance Control) | 8 | 173.3 |
| Carbamazepine (Low Clearance Control) | > 60 | < 23.1 |
Table 2: Percent Remaining of this compound Over Time
| Time (min) | % Remaining (+NADPH) | % Remaining (-NADPH) |
| 0 | 100 | 100 |
| 5 | 88 | 98 |
| 15 | 65 | 97 |
| 30 | 42 | 95 |
| 45 | 28 | 94 |
Visualizations
Below are diagrams illustrating the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for the human liver microsomal stability assay.
Caption: Simplified diagram of UCHL1's role in the ubiquitin-proteasome pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 4. mercell.com [mercell.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. certara.com [certara.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Uchl1-IN-1 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Uchl1-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective covalent inhibitor of Ubiquitin C-terminal hydrolase L1 (UCHL1).[1] UCHL1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[2][3] this compound works by irreversibly binding to the active site cysteine (Cys90) of UCHL1, thereby blocking its enzymatic activity.[4][5] This inhibition is highly stereoselective.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a chemical probe to study the biological functions of UCHL1. Given UCHL1's association with various diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as various cancers, this inhibitor is a valuable tool for:[2][6][7][8]
-
Investigating the role of UCHL1 in cancer cell proliferation, metastasis, and survival.[6][9][10]
-
Elucidating the function of UCHL1 in neuronal health and disease progression.[4][5]
-
Validating UCHL1 as a therapeutic target in drug development.[7][8]
Q3: What is an appropriate negative control for this compound?
The ideal negative control is a structurally similar but inactive compound. For the specific class of inhibitors to which this compound belongs, an inactive (R)-enantiomer has been identified (e.g., IMP-1711).[1] This compound is over 1000-fold less active than its active counterpart, making it an excellent negative control to distinguish specific effects of UCHL1 inhibition from off-target or compound-specific effects.[1]
If a specific inactive analog is unavailable, other options include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) is a fundamental control.[6]
-
Catalytically Inactive UCHL1 Mutant: In cellular overexpression or in vitro systems, expressing a catalytically dead mutant of UCHL1 (e.g., UCHL1C90A or UCHL1C90S) can help confirm that the observed phenotype is due to the loss of UCHL1's enzymatic activity.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect observed after this compound treatment | 1. Inactive Compound: The inhibitor may have degraded. | - Ensure proper storage of the compound (as per manufacturer's instructions). - Test the activity of the inhibitor in a biochemical assay before proceeding with cellular experiments. |
| 2. Low UCHL1 Expression: The cell line or tissue being studied may not express sufficient levels of UCHL1.[6] | - Confirm UCHL1 expression levels via Western blot or qRT-PCR. - Select a cell line known to have high UCHL1 expression (e.g., certain cancer cell lines like SW1271 or KMS11).[6] | |
| 3. Insufficient Target Engagement: The concentration or incubation time may be inadequate for the inhibitor to engage UCHL1 in intact cells. | - Perform a dose-response experiment to determine the optimal concentration. - Confirm target engagement using an activity-based probe (e.g., HA-Ub-VME) followed by Western blot.[1][6] | |
| High Cellular Toxicity or Off-Target Effects | 1. Non-Specific Compound Effects: The observed phenotype may be due to off-target interactions rather than UCHL1 inhibition.[6] | - Crucially, run a parallel experiment with an inactive enantiomer as a negative control. [1] If the negative control produces the same effect, the phenotype is likely off-target. - Use an alkyne-tagged analog of the inhibitor for proteomic profiling to identify potential off-target proteins.[6] |
| 2. High Inhibitor Concentration: The concentration used may be too high, leading to toxicity. | - Determine the IC50 value for your specific assay and use concentrations around that value. - Perform a cell viability assay (e.g., MTT) to assess the toxicity of a range of concentrations.[10] | |
| Inconsistent Results Between Experiments | 1. Variable Cell Conditions: Differences in cell density, passage number, or growth phase can affect experimental outcomes. | - Standardize cell culture protocols. Ensure cells are seeded at the same density and used within a consistent range of passage numbers. |
| 2. Reagent Variability: Inconsistent preparation of the inhibitor or other reagents. | - Prepare fresh stock solutions of this compound regularly. - Aliquot and store reagents to minimize freeze-thaw cycles. |
Experimental Protocols & Methodologies
Protocol 1: Validating UCHL1 Inhibition in Cells using an Activity-Based Probe
This protocol confirms that this compound is engaging with and inhibiting its target within a cellular context.
Materials:
-
Cells expressing UCHL1 (e.g., HEK293T, Cal51)
-
This compound
-
Inactive enantiomer (Negative Control)
-
Vehicle (e.g., DMSO)
-
Activity-based probe: HA-tagged Ubiquitin-Vinyl Methyl Ester (HA-Ub-VME)
-
Lysis Buffer (RIPA or similar)
-
Primary Antibody: anti-UCHL1, anti-HA
-
Secondary Antibody: HRP-conjugated
-
SDS-PAGE and Western blot equipment
Procedure:
-
Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound, the negative control, or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
Lysis: Wash cells with cold PBS and lyse them.
-
Probe Labeling: Incubate the cell lysates with the HA-Ub-VME probe. This probe will covalently bind to the active site of active DUBs, including UCHL1, causing a molecular weight shift.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with an anti-UCHL1 antibody.
-
Analysis: In the vehicle-treated sample, you will observe two bands for UCHL1: the native protein and a higher molecular weight band corresponding to the UCHL1-HA-Ub-VME adduct. In samples treated with active this compound, the intensity of the shifted band will decrease in a dose-dependent manner, indicating inhibition of UCHL1 activity. The inactive control should show no significant decrease in the shifted band.[1][6]
Visualizations
Signaling & Experimental Logic
Caption: Mechanism of UCHL1 inhibition by this compound and the role of an inactive negative control.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting off-target effects using a negative control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Uchl1-IN-1 protein binding and bioavailability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uchl1-IN-1 and other UCHL1 inhibitors.
Frequently Asked Questions (FAQs)
Protein Binding & Activity
-
Q1: What is the binding affinity of commonly used UCHL1 inhibitors? A1: The binding affinity of UCHL1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). This value can vary depending on the specific inhibitor and the assay conditions. Refer to the table below for published IC50 values of some common UCHL1 inhibitors.
-
Q2: My UCHL1 inhibitor shows lower than expected activity in my cellular assay. What are the possible causes? A2: Several factors could contribute to this. Firstly, poor cell permeability of the inhibitor can limit its access to intracellular UCHL1. Secondly, the inhibitor may be subject to efflux by cellular transporters. It is also important to consider the stability of the compound in your cell culture medium. Finally, ensure that the concentration of your inhibitor is appropriate for the cell type and the expression level of UCHL1.
-
Q3: Are there known off-target effects for UCHL1 inhibitors? A3: Some UCHL1 inhibitors have been reported to have off-target effects. For example, the widely used inhibitor LDN-57444 has been noted for its potential off-target toxicity and chemical instability in some studies.[1] Newer covalent inhibitors may offer higher selectivity. It is always recommended to include appropriate controls, such as a structurally related inactive compound or using multiple inhibitors with different scaffolds, to validate that the observed phenotype is due to UCHL1 inhibition.
Bioavailability & Solubility
-
Q4: I am having trouble dissolving my UCHL1 inhibitor. What is the recommended solvent? A4: Many small molecule inhibitors, including those targeting UCHL1, have poor aqueous solubility. A common practice is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. It is crucial to ensure the final DMSO concentration is low enough (typically <1%) to not affect your experiment.
-
Q5: What is the expected in vivo bioavailability of UCHL1 inhibitors? A5: Specific in vivo pharmacokinetic and bioavailability data for many UCHL1 inhibitors, including "this compound," is not widely available in the public domain. This is common for compounds in the early stages of drug discovery. Factors that can influence oral bioavailability include the compound's solubility, permeability across the intestinal wall, and first-pass metabolism in the gut and liver. Researchers may need to perform their own pharmacokinetic studies in animal models to determine these parameters for their specific inhibitor.
-
Q6: How can I assess the permeability of my UCHL1 inhibitor? A6: An in vitro method to assess permeability is the transendothelial electrical resistance (TEER) assay using a cell monolayer, such as Caco-2 cells, which form tight junctions and mimic the intestinal barrier. A decrease in TEER in the presence of your compound can indicate increased permeability.
Experimental Troubleshooting
-
Q7: I am seeing inconsistent results in my UCHL1 activity assays. What should I check? A7: Inconsistent results can arise from several sources. Ensure your recombinant UCHL1 protein is properly folded and active. Aggregation of the protein can lead to loss of activity. Also, verify the concentration and purity of your inhibitor stock solution. In fluorogenic assays, such as the Ub-AMC assay, ensure that your inhibitor does not interfere with the fluorescence signal.
-
Q8: When running a Western blot for UCHL1, I am getting weak or no signal. What could be the issue? A8: A weak or absent signal in a Western blot can be due to several factors. Check the efficiency of protein transfer from the gel to the membrane. Ensure that your primary antibody is specific and used at the optimal concentration. The protein extraction method should also be appropriate to solubilize UCHL1. For troubleshooting common Western blotting issues, refer to established guides.[2][3][4][5][6]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected UCHL1 Inhibitors
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| LDN-57444 | 0.88 | Ub-AMC | [7] |
| Compound 1 (covalent) | 0.67 | Ub-Rho | [8] |
| IMP-1710 (covalent) | Not specified | Not specified | [9] |
| 6RK73 (covalent) | 0.23 | Ub-Rho-morpholine | [10] |
| 8RK64 (covalent) | 0.32 | Not specified | [10] |
Experimental Protocols
1. UCHL1 Inhibitor Screening Assay using Ubiquitin-AMC
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of UCHL1.
-
Materials:
-
Recombinant human UCHL1 protein
-
UCHL1 assay buffer
-
Ubiquitin-AMC substrate
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorimeter
-
-
Procedure:
-
Prepare a 10x stock solution of the test inhibitor in assay buffer with a constant DMSO concentration (e.g., 10%).
-
Create a serial dilution of the inhibitor in assay buffer containing the same percentage of DMSO.
-
Add 5 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of diluted UCHL1 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the Ub-AMC substrate solution according to the manufacturer's instructions.
-
Initiate the reaction by adding 20 µL of the Ub-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 460 nm in kinetic mode for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
2. Cell Permeability Assessment using Transendothelial Electrical Resistance (TEER)
This protocol provides a general method for assessing the integrity of a cell monolayer, which can be used to infer the permeability of a test compound.
-
Materials:
-
Transwell inserts with a permeable membrane
-
Epithelial or endothelial cells that form tight junctions (e.g., Caco-2, MDCK)
-
Cell culture medium
-
TEER measurement system (e.g., EVOM meter with "chopstick" electrodes)
-
Test compound
-
-
Procedure:
-
Seed the cells onto the Transwell inserts and culture them until a confluent monolayer is formed. This can take several days to weeks, depending on the cell type.
-
Monitor the formation of the monolayer by measuring the TEER daily. The resistance will increase as the tight junctions form and will plateau when the monolayer is mature.
-
Once a stable, high TEER value is achieved, replace the medium in the apical and basolateral compartments with fresh medium.
-
Add the test compound to the apical compartment at the desired concentration. Include a vehicle control.
-
Measure the TEER at various time points after the addition of the compound (e.g., 1, 2, 4, 6, 24 hours).
-
A significant decrease in TEER in the presence of the compound compared to the vehicle control suggests that the compound disrupts the tight junctions and increases the permeability of the monolayer.
-
3. Plasma Protein Binding Assay using Equilibrium Dialysis
This protocol outlines a common method to determine the fraction of a drug that is bound to plasma proteins.
-
Materials:
-
Rapid equilibrium dialysis (RED) device or similar equilibrium dialysis apparatus
-
Plasma from the species of interest (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound and spike it into the plasma to achieve the desired final concentration.
-
Add the plasma-compound mixture to the sample chamber of the RED device.
-
Add PBS to the buffer chamber of the RED device.
-
Seal the device and incubate it at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
The samples are then processed to precipitate proteins and extract the compound.
-
Analyze the concentration of the compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
The percentage of protein binding is calculated from the difference in compound concentration between the two chambers.
-
Visualizations
Caption: Simplified signaling pathway of UCHL1 and points of regulation.
Caption: General experimental workflow for characterizing a UCHL1 inhibitor.
Caption: Troubleshooting logic for low inhibitor activity in cellular assays.
References
- 1. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Uchl1-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Ubiquitin C-terminal hydrolase L1 (Uchl1) inhibitor, Uchl1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Uchl1 and what is its role in cancer?
Ubiquitin C-terminal hydrolase L1 (Uchl1), also known as PGP9.5, is a deubiquitinating enzyme (DUB) that plays a complex role in cellular processes.[1] In the context of cancer, Uchl1's role is multifaceted, acting as both an oncogene and a tumor suppressor depending on the cancer type.[2][3][4][5] It is involved in the regulation of several key signaling pathways implicated in cancer progression, including the Akt/PI3K and MAPK/Erk pathways.[2][3][6][7][8][9] Overexpression of Uchl1 has been linked to increased tumor growth, metastasis, and resistance to various chemotherapeutic agents in several cancers.[3][7][10][11][12][13][14]
Q2: What is this compound and how does it work?
This compound is a representative small molecule inhibitor designed to target the deubiquitinase activity of Uchl1. While "this compound" is a placeholder name for the purpose of this guide, it represents a class of inhibitors that typically function by covalently or competitively binding to the active site of Uchl1, thereby preventing it from processing its substrates.[3][10] By inhibiting Uchl1's enzymatic activity, this compound aims to disrupt the signaling pathways that contribute to cancer cell proliferation, survival, and drug resistance.
Q3: What are the reported IC50 values for Uchl1 inhibitors?
The half-maximal inhibitory concentration (IC50) for Uchl1 inhibitors can vary depending on the specific compound and the assay conditions. Below is a summary of reported IC50 values for some known Uchl1 inhibitors.
| Inhibitor | Target | IC50 (µM) | Assay Conditions |
| LDN-57444 | Uchl1 | 0.88 ± 0.14 | Biochemical assay |
| Compound 1 (cyanopyrrolidine-based) | Uchl1 | 0.67 ± 1.0 | Pre-incubated for 30 minutes |
| Compound 1 (cyanopyrrolidine-based) | Uchl3 | 6.4 ± 1.1 | Pre-incubated for 30 minutes |
| Isatin O-acyl oxime (Compound 30) | Uchl1 | 0.80 - 0.94 | Biochemical assay |
| Isatin O-acyl oxime (Compound 30) | Uchl3 | 17 - 25 | Biochemical assay |
| IMP-1710 | Uchl1 | 0.038 | Fluorescence polarization assay |
Q4: What are the potential off-target effects of this compound?
While designed to be specific for Uchl1, some inhibitors may exhibit off-target activity, particularly against other members of the ubiquitin C-terminal hydrolase family, such as Uchl3, due to structural similarities in their active sites.[3] It is crucial to perform counter-screening or proteome-wide profiling to assess the selectivity of the specific Uchl1 inhibitor being used.
Troubleshooting Guide: Overcoming Resistance to this compound
Problem: Decreased sensitivity or acquired resistance to this compound in cancer cell lines.
After an initial response, you may observe that your cancer cell line requires increasingly higher concentrations of this compound to achieve the same level of growth inhibition, or it may no longer respond to the inhibitor at all. This suggests the development of acquired resistance.
Initial Troubleshooting Steps
Q5: How can I confirm that my cell line has developed resistance to this compound?
-
Perform a dose-response curve and calculate the IC50 value: Compare the IC50 of the suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value indicate resistance.
-
Assess Uchl1 target engagement: Confirm that this compound is still able to bind to and inhibit Uchl1 in the resistant cells. This can be done using a cellular thermal shift assay (CETSA) or by measuring the activity of Uchl1 in cell lysates.
Investigating Potential Mechanisms of Resistance
Once resistance is confirmed, the next step is to investigate the underlying mechanism. Below are several possibilities, along with suggested experimental approaches.
Q6: Could mutations in the UCHL1 gene be causing resistance?
-
Hypothesis: A mutation in the Uchl1 active site could prevent the binding of this compound, rendering the inhibitor ineffective.[7]
-
Experimental Approach:
-
Sequence the UCHL1 gene in both the parental and resistant cell lines to identify any acquired mutations.
-
If a mutation is found, perform site-directed mutagenesis to introduce the mutation into a wild-type Uchl1 expression vector.
-
Transfect the mutant Uchl1 into sensitive cells and assess their sensitivity to this compound.
-
Q7: Have the cancer cells activated a bypass signaling pathway?
-
Hypothesis: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of the primary target.[3][15][16] In the case of Uchl1 inhibition, this could involve the activation of other pro-survival pathways like the PI3K/Akt or MAPK/Erk pathways through alternative receptor tyrosine kinases (RTKs).[5][6]
-
Experimental Approach:
-
Phospho-protein array: Use a phospho-RTK array or a broader phospho-kinase array to compare the phosphorylation status of key signaling proteins in parental versus resistant cells, both with and without this compound treatment.
-
Western Blotting: Based on the array results, perform western blots to validate the upregulation and activation of specific bypass pathway proteins (e.g., p-EGFR, p-MET, p-Akt, p-Erk).
-
Combination Therapy: If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of the activated pathway (e.g., an EGFR inhibitor or a PI3K inhibitor).
-
Q8: Are the cancer cells increasing the efflux of this compound?
-
Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to multidrug resistance by actively pumping drugs out of the cell.[1][8][9][10][11]
-
Experimental Approach:
-
Gene and Protein Expression Analysis: Use qRT-PCR and western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in parental and resistant cells.
-
Efflux Pump Inhibition: Treat resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil or tariquidar) and assess if sensitivity is restored.
-
Intracellular Drug Accumulation Assay: Use a fluorescently labeled version of the inhibitor or liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound in parental and resistant cells.
-
Q9: Has the expression level of Uchl1 changed in the resistant cells?
-
Hypothesis: While counterintuitive, in some cases, cancer cells can become resistant to a targeted therapy by downregulating the target protein, especially if the drug's efficacy is dependent on the presence of the target. Conversely, significant overexpression could potentially overwhelm the inhibitor at standard concentrations.
-
Experimental Approach:
-
Western Blotting and qRT-PCR: Compare the protein and mRNA expression levels of Uchl1 in parental and resistant cell lines.
-
Summary of Potential Resistance Mechanisms and Solutions
| Potential Mechanism | Experimental Verification | Potential Solution |
| Target Alteration | Sequencing of the UCHL1 gene. | Design next-generation inhibitors that can bind to the mutant Uchl1. |
| Bypass Pathway Activation | Phospho-protein arrays, Western blotting for activated signaling proteins (e.g., p-Akt, p-Erk). | Combination therapy with an inhibitor of the activated bypass pathway. |
| Increased Drug Efflux | qRT-PCR and Western blotting for ABC transporters, co-treatment with an efflux pump inhibitor. | Co-administration of this compound with an ABC transporter inhibitor. |
| Altered Target Expression | Western blotting and qRT-PCR for Uchl1. | Adjust the concentration of this compound or explore alternative therapeutic strategies. |
Experimental Protocols
Protocol 1: Uchl1 Enzymatic Activity Assay
This protocol is for measuring the deubiquitinase activity of Uchl1 in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
Purified recombinant Uchl1 protein (for standard curve)
-
Uchl1 fluorogenic substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare cell lysates from control and treated cells and determine the protein concentration.
-
Prepare a standard curve using purified recombinant Uchl1.
-
In a 96-well black microplate, add a standardized amount of cell lysate or recombinant Uchl1 to each well.
-
Add assay buffer to each well.
-
To test the effect of this compound, pre-incubate the lysates with the inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the Ubiquitin-AMC substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in kinetic mode for a set period (e.g., 60 minutes).
-
Calculate the reaction rate (slope of the fluorescence versus time curve) and determine the Uchl1 activity relative to the standard curve.
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol uses a colorimetric assay (e.g., MTT or CCK-8) to determine the IC50 of this compound.
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
Protocol 3: Western Blotting for Uchl1 and Signaling Proteins
This protocol is for analyzing the expression and phosphorylation status of Uchl1 and key signaling proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Uchl1, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Uchl1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound resistance.
Caption: Troubleshooting logic for suspected this compound resistance.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Mechanisms of acquired resistance to targeted cancer therapies - ProQuest [proquest.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. The deubiquitinating enzyme UCHL1 promotes resistance to pemetrexed in non-small cell lung cancer by upregulating thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Deubiquitinating Enzyme UCHL1 Induces Resistance to Doxorubicin in HER2+ Breast Cancer by Promoting Free Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Uchl1-IN-1 inactive enantiomer as a negative control
Welcome to the technical support center for the use of Uchl1-IN-1 and its inactive enantiomer as a negative control in your research. This guide provides troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful application of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an inactive enantiomer as a negative control?
A1: The use of an inactive enantiomer is a stringent method to demonstrate that the observed biological effect of the active compound is due to its specific interaction with the target, in this case, UCHL1. Since enantiomers have identical physicochemical properties (e.g., solubility, pKa), any difference in biological activity can be confidently attributed to the stereospecific binding to the target enzyme. This helps to rule out off-target effects or artifacts related to the compound's chemical scaffold.
Q2: How does the activity of this compound compare to its inactive enantiomer?
A2: this compound is a potent covalent inhibitor of UCHL1, while its (R)-enantiomer is over 1000-fold less active.[1][2] This significant difference in potency underscores the stereoselective interaction with the UCHL1 active site and validates the use of the (R)-enantiomer as a highly effective negative control.[1][2]
Q3: Can I use the commonly cited UCHL1 inhibitor, LDN-57444, instead?
A3: Caution is advised when using LDN-57444. Recent studies have shown that LDN-57444 may not effectively engage UCHL1 in intact cells and its biochemical activity can be assay-dependent.[1][2] Therefore, for cellular studies, the use of a well-characterized covalent inhibitor like this compound with its corresponding inactive enantiomer is recommended for more reliable and interpretable results.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in fluorescence-based assays. | The inhibitor compound itself might be fluorescent. | Test the fluorescence of the compound alone at the working concentration to determine its contribution to the signal. If it fluoresces, consider using a different fluorescent probe with non-overlapping excitation/emission spectra or switch to an alternative assay format (e.g., Western blot-based). |
| No significant difference between the active inhibitor and the inactive control in cellular assays. | 1. The compound may not be cell-permeable in your specific cell line. 2. The concentration of the inhibitor is too low. 3. The incubation time is not sufficient for target engagement. | 1. Confirm the cell permeability of the inhibitor in your cell line. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Increase the incubation time to allow for sufficient target engagement. |
| Inconsistent IC50 values for the active inhibitor. | 1. The pre-incubation time with the enzyme before substrate addition is not consistent. 2. The concentration of DMSO in the final assay volume is too high. | 1. For covalent inhibitors, ensure a consistent pre-incubation time (e.g., 30 minutes) to allow for the covalent modification of the enzyme. 2. Ensure the final DMSO concentration does not exceed 1% as it can affect enzyme activity.[1] |
| Inactive enantiomer shows some inhibitory activity. | The inactive enantiomer sample may be contaminated with the active enantiomer. | Obtain a new, high-purity batch of the inactive enantiomer. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound (and its alkyne-tagged analog) and its inactive enantiomer against UCHL1.
| Compound | Target | Assay Type | IC50 Value |
| This compound (active enantiomer) | UCHL1 | Fluorescence Polarization | 90 nM (95% CI 79–100 nM)[1][2] |
| This compound (active enantiomer) | UCHL1 | Ub-Rho Assay | 0.67 ± 1.0 µM[3] |
| IMP-1710 (alkyne-tagged active analog) | UCHL1 | Fluorescence Polarization | 38 nM (95% CI 32–45 nM)[1][2] |
| IMP-1711 (inactive enantiomer) | UCHL1 | Fluorescence Polarization | >100 µM[1][2] |
| This compound (active enantiomer) | UCHL1 (in-cell) | HTRF Assay | 820 nM[1] |
| IMP-1711 (inactive enantiomer) | UCHL1 (in-cell) | HTRF Assay | No inhibition observed[1] |
Experimental Protocols
Biochemical UCHL1 Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from a fluorescence polarization (FP) assay used to determine the IC50 values of UCHL1 inhibitors.[1][2]
Materials:
-
Recombinant human UCHL1
-
This compound (active inhibitor) and its inactive enantiomer
-
Ub-Lys-TAMRA (fluorescently labeled ubiquitin substrate)
-
Assay Buffer (e.g., 50 mM TRIS, pH 7.4, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO
-
384-well, low-volume, black plates
Procedure:
-
Prepare serial dilutions of the active inhibitor and the inactive enantiomer in DMSO.
-
Add the compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control.
-
Add recombinant UCHL1 to each well (except for no-enzyme controls).
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the Ub-Lys-TAMRA substrate to all wells to initiate the reaction.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cellular UCHL1 Target Engagement Assay (Western Blot)
This protocol describes a method to confirm that this compound engages UCHL1 in a cellular context.[1]
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound (active inhibitor) and its inactive enantiomer
-
HA-Ub-VME (hemagglutinin-tagged ubiquitin vinyl methyl ester) probe
-
Cell lysis buffer
-
Primary antibodies: anti-HA and anti-UCHL1
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Seed HEK293T cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the active inhibitor, the inactive enantiomer, or DMSO (vehicle control) for 1 hour.
-
Add the HA-Ub-VME probe to the cells and incubate for the recommended time to label active UCHL1.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the HA-tag to detect the labeling of UCHL1. An antibody against total UCHL1 can be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate and an imaging system. A dose-dependent decrease in the HA-Ub-VME signal with the active inhibitor, but not the inactive enantiomer, indicates specific target engagement.
Visualizations
Caption: Experimental workflows for biochemical and cellular assays.
Caption: Role of UCHL1 in the Ubiquitin-Proteasome System.
Caption: Logic of using an inactive enantiomer as a negative control.
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uchl1-IN-1 In Vivo Mouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Uchl1-IN-1 in in vivo mouse studies. As specific in vivo dosage and formulation data for this compound are not yet publicly available, this guide offers a framework for establishing an appropriate experimental protocol. We will draw upon data from the well-characterized UCHL1 inhibitor, LDN-57444, as a reference point for methodological considerations.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: As there is no established in vivo dosage for this compound, a dose-finding study is strongly recommended. However, based on studies with the UCHL1 inhibitor LDN-57444, a starting range of 0.4 mg/kg to 5 mg/kg administered via intraperitoneal (i.p.) injection could be considered.[1][2][3] It is crucial to begin with lower doses and escalate while monitoring for efficacy and any signs of toxicity.
Q2: How should I formulate this compound for in vivo administration?
A2: The solubility of this compound should be empirically determined. Many small molecule inhibitors exhibit poor aqueous solubility. For a similar compound, LDN-57444, solubility in DMSO is greater than 16.7 mg/mL.[1] For in vivo use, a common approach is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO, and then dilute it in a vehicle appropriate for animal administration, such as corn oil or a solution containing PEG300 and Tween 80.[1][4] Due to the poor aqueous solubility of LDN-57444, a nanoparticle formulation has also been developed to improve its bioavailability for in vivo studies.[5][6]
Q3: What is the mechanism of action of UCHL1 inhibitors?
A3: UCHL1 (Ubiquitin C-terminal hydrolase L1) is a deubiquitinating enzyme (DUB) that is highly expressed in neurons.[7][8][9] Its primary functions are to hydrolyze small C-terminal adducts of ubiquitin to generate ubiquitin monomers and to stabilize the monoubiquitin pool within the cell.[8][10][11] By inhibiting UCHL1, compounds like this compound are expected to disrupt the recycling of ubiquitin, leading to alterations in the ubiquitin-proteasome system (UPS) and potentially impacting protein degradation and other ubiquitin-dependent cellular processes.[9]
Q4: What are the potential side effects or toxicities to monitor for?
A4: Potential toxicities should be carefully evaluated in your dose-finding study. For LDN-57444, high concentrations (in vitro) have been associated with apoptotic cell death and endoplasmic reticulum stress.[1][2] In in vivo studies, it is essential to monitor the animals for general health indicators such as weight loss, changes in behavior, and any signs of distress. Histopathological analysis of major organs at the end of the study is also recommended to assess for any tissue damage.
Q5: How can I confirm that this compound is hitting its target in vivo?
A5: To confirm target engagement, you can measure UCHL1 activity in tissue lysates from treated and vehicle control animals. A reduction in UCHL1 hydrolase activity would indicate that the inhibitor is reaching its target.[1][4] Additionally, you can assess downstream markers of the ubiquitin-proteasome system.
Quantitative Data Summary
The following tables summarize key quantitative data for the reference UCHL1 inhibitor, LDN-57444. This information can be used as a guide when designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of LDN-57444
| Target | IC50 | Ki |
| UCH-L1 | 0.88 µM | 0.40 µM |
| UCH-L3 | 25 µM | Not Reported |
Source:[2]
Table 2: Reported In Vivo Dosages of LDN-57444 in Mice
| Dosage | Route of Administration | Animal Model | Observed Effect | Reference |
| 0.4 mg/kg | Intraperitoneal (i.p.) | APP/PS1 Mice | Alterations in synaptic protein distribution and spine morphology. | [1][2] |
| 5 mg/kg | Intraperitoneal (i.p.) | Wild-type C57Bl/6 | Increased ventilator-induced lung injury. | [3][12] |
Experimental Protocols
Protocol 1: Formulation of a UCHL1 Inhibitor for In Vivo Mouse Studies (Example using LDN-57444 parameters)
-
Stock Solution Preparation:
-
Working Solution Preparation (Example for a 5 mg/kg dose):
-
Assume an average mouse weight of 25 g and a dosing volume of 100 µL.
-
Calculate the required drug amount per mouse: 5 mg/kg * 0.025 kg = 0.125 mg.
-
Calculate the required concentration of the working solution: 0.125 mg / 0.1 mL = 1.25 mg/mL.
-
Vehicle Preparation (Example 1: Corn Oil):
-
Prepare a 5% DMSO in corn oil vehicle.
-
For 1 mL of working solution, mix 50 µL of the DMSO stock solution with 950 µL of sterile corn oil.[4]
-
-
Vehicle Preparation (Example 2: PEG300/Tween 80/Water):
-
Prepare a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
For 1 mL of working solution, mix 50 µL of the DMSO stock solution with 400 µL of PEG300, then 50 µL of Tween 80, and finally 500 µL of sterile water, ensuring the solution is clear at each step.[4]
-
-
-
Administration:
-
Administer the prepared solution to mice via intraperitoneal injection at the calculated volume.
-
Always prepare fresh working solutions on the day of administration.
-
Visualizations
Caption: UCHL1's role in the ubiquitin-proteasome system and the inhibitory action of this compound.
Caption: A logical workflow for establishing an optimal in vivo dosage for a novel inhibitor like this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UCHL1, a deubiquitinating enzyme, regulates lung endothelial cell permeability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 9. Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson’s Disease [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating UCHL1-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Uchl1-IN-1, a potent inhibitor of Ubiquitin C-terminal hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme implicated in neurodegenerative diseases and various cancers, making it an attractive therapeutic target. Verifying that an inhibitor like this compound directly interacts with and modulates UCHL1 in a cellular environment is a critical step in drug discovery and validation.
This guide details and compares key methodologies, including Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement Assays. It provides quantitative data for this compound and alternative inhibitors, alongside detailed experimental protocols and visual workflows to aid in experimental design.
At a Glance: Comparison of UCHL1 Inhibitors
The following table summarizes the cellular target engagement data for this compound and a commonly used, albeit less effective, alternative inhibitor, LDN-57444. It is important to note that while "this compound" is a commercially available name, a closely related and well-characterized potent covalent inhibitor, referred to as "compound 1" in the literature, demonstrates nanomolar cellular potency.[1][2][3][4] Another commercial source reports a micromolar biochemical IC50 for a compound named "this compound (Compound 46)".[5] Researchers should be aware of these distinctions when interpreting data.
| Inhibitor | Target | Assay Type | Cell Line | IC50/EC50 | Key Findings |
| This compound ("compound 1") | UCHL1 | In-cell Competition with HA-Ub-VME probe | Cal51 (human breast cancer) | 820 nM | Demonstrates potent and direct engagement of UCHL1 in a cellular context.[1][2] |
| IMP-1710 ("compound 2", alkyne-tagged analog of "compound 1") | UCHL1 | In-cell Competition with HA-Ub-VME probe | Cal51 (human breast cancer) | 110 nM | The alkyne tag allows for visualization and pull-down experiments, confirming target engagement.[1][2] |
| This compound (Compound 46) | UCHL1 | Biochemical Assay | N/A | 5.1 µM | This reported biochemical IC50 is significantly higher than the in-cell potency of the closely related "compound 1".[5] |
| LDN-57444 | UCHL1 | Biochemical Assay | N/A | 0.88 µM | While showing biochemical activity, it fails to demonstrate significant target engagement in intact cells.[1][2][6] |
| LDN-57444 | UCHL1 | In-cell Competition with ABP | HEK293T | No significant engagement | This highlights the importance of validating target engagement in a cellular context, as biochemical activity does not always translate to cellular efficacy.[1][2] |
Visualizing Target Engagement Validation Workflows
The following diagrams illustrate the general workflows for the key experimental methods discussed in this guide.
Caption: Overview of workflows for ABPP, CETSA, and NanoBRET assays.
UCHL1 Signaling Pathways
Understanding the cellular pathways in which UCHL1 functions is crucial for interpreting the downstream consequences of its inhibition.
Caption: UCHL1's role in maintaining the cellular ubiquitin pool.
References
- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. glpbio.com [glpbio.com]
- 6. Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UCHL1 Inhibitors: Uchl1-IN-1 vs. LDN-57444 and Next-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ubiquitin C-terminal Hydrolase L1 (UCHL1) inhibitors, focusing on the recently identified Uchl1-IN-1 against the established tool compound LDN-57444 and the potent covalent inhibitor IMP-1710. This document synthesizes experimental data to evaluate inhibitor performance, offering detailed methodologies and pathway visualizations to support informed decisions in research and development.
Introduction to UCHL1
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons, where it can constitute 1-5% of the total soluble protein.[1][2] It plays a critical role in the ubiquitin-proteasome system (UPS) by recycling ubiquitin monomers from small adducts, thus maintaining the cellular ubiquitin pool.[3] Dysregulation of UCHL1 activity is implicated in various pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as multiple forms of cancer, making it a compelling therapeutic target.[4][5][6]
Comparative Performance of UCHL1 Inhibitors
The landscape of UCHL1 inhibitors has evolved significantly. While LDN-57444 has been a widely used tool compound, its efficacy, particularly in cellular contexts, has been questioned by recent studies. Newer compounds like this compound and IMP-1710 offer different profiles in terms of potency, selectivity, and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative performance metrics for this compound, LDN-57444, and IMP-1710.
| Inhibitor | Chemical Scaffold | Mechanism of Action | Biochemical IC₅₀ | Cellular IC₅₀ | Selectivity Notes | Reference |
| This compound | Chloroacetohydrazide | Covalent | 5.1 µM | Not Reported | - | [7] |
| LDN-57444 | Isatin O-acyloxime | Reversible, Competitive | 0.88 µM (Kᵢ = 0.40 µM) | Inactive/Negligible Inhibition | ~28-fold selective over UCHL3 (IC₅₀ = 25 µM) | [8][9][10][11] |
| IMP-1710 | Cyanamide-based | Covalent | 38 nM | 110 nM | Highly selective over a panel of 20 DUBs | [10][12][13] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Insights:
-
Potency: IMP-1710 is the most potent inhibitor biochemically by a significant margin, with an IC₅₀ in the nanomolar range. This compound displays micromolar potency, while LDN-57444's biochemical potency is intermediate.
-
Cellular Activity: A critical distinction lies in cellular activity. While IMP-1710 demonstrates potent inhibition in cell-based assays, multiple studies report that LDN-57444 shows negligible activity against UCHL1 in intact cells.[10][11] This suggests that data from cellular studies using LDN-57444 should be interpreted with caution. The cellular activity of this compound is an area for further investigation.
-
Mechanism: this compound and IMP-1710 are covalent inhibitors, which typically offer prolonged target engagement. In contrast, LDN-57444 is a reversible, competitive inhibitor.[8]
Signaling Pathways and Experimental Workflows
UCHL1's Role in the Ubiquitin-Proteasome System (UPS)
UCHL1 primarily functions to maintain the pool of monomeric ubiquitin available for the UPS pathway. It achieves this through its hydrolase activity, cleaving ubiquitin from small protein fragments and precursors. This recycling is essential for sustained protein degradation and cellular quality control.
Caption: UCHL1 replenishes the monomeric ubiquitin pool for the UPS.
UCHL1 and Akt Signaling
Beyond the UPS, UCHL1 has been shown to influence other critical cellular pathways. For instance, studies have demonstrated that UCHL1 can activate the Akt signaling pathway, which is a key regulator of cell survival, proliferation, and invasion in cancer. The exact mechanism can be cell-type specific but may involve direct interaction and deubiquitination of pathway components.
Caption: UCHL1 can promote pro-survival signaling via the Akt pathway.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample (e.g., cell lysate). The workflow allows for direct measurement of an inhibitor's ability to engage its target enzyme.
Caption: Workflow for assessing UCHL1 inhibitor engagement using ABPP.
Experimental Protocols
UCHL1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolase activity of UCHL1 using a fluorescently labeled ubiquitin substrate.
-
Principle: UCHL1 cleaves a fluorescent probe (e.g., TAMRA) from a ubiquitin substrate. The small, cleaved probe rotates rapidly in solution, resulting in low fluorescence polarization (FP). In the presence of an effective inhibitor, the substrate remains intact and bound to the larger UCHL1 enzyme, leading to slower rotation and a high FP signal.
-
Materials:
-
Recombinant human UCHL1 enzyme.
-
Fluorescent substrate (e.g., Ub-Lys-TAMRA).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.5 mg/mL bovine gamma globulin (BGG).
-
Test inhibitors (this compound, LDN-57444, etc.) dissolved in DMSO.
-
384-well, low-volume, black, non-binding surface plates.
-
Fluorescence plate reader with polarization filters (e.g., Ex: 531 nm, Em: 579 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add assay buffer and the diluted test inhibitor. The final DMSO concentration should not exceed 1%.
-
Add recombinant UCHL1 to each well (except for no-enzyme controls) to a final concentration of ~300 pM.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent ubiquitin substrate (e.g., 100 nM Ub-Lys-TAMRA).
-
Incubate for an additional 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader.
-
Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the results against inhibitor concentration to determine the IC₅₀ value.[10][14]
-
Cellular Target Engagement Assay (Competitive ABPP)
This protocol determines if an inhibitor can bind to and block the active site of UCHL1 within a cellular environment.
-
Principle: Cells are pre-treated with a test inhibitor. The remaining active DUBs are then labeled by adding a ubiquitin-based activity probe that covalently binds to the catalytic cysteine. The level of probe labeling on UCHL1 is quantified by western blot; a reduction in labeling indicates successful target engagement by the inhibitor.
-
Materials:
-
HEK293T or other suitable cell line.
-
Test inhibitors.
-
Activity-Based Probe (ABP): HA-Ub-VME (hemagglutinin-tagged ubiquitin vinyl methyl ester).
-
Cell Lysis Buffer: RIPA buffer with protease inhibitors.
-
SDS-PAGE gels and western blotting equipment.
-
Primary Antibody: Anti-HA tag.
-
Secondary Antibody: HRP-conjugated.
-
-
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 1-4 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Incubate a standardized amount of protein lysate from each condition with the HA-Ub-VME probe (~1-2 µM) for 1 hour at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using an anti-HA antibody to detect labeled UCHL1.
-
Quantify the band intensity corresponding to UCHL1. A dose-dependent decrease in band intensity compared to the DMSO control indicates cellular target engagement by the inhibitor.[10][15][16]
-
Conclusion
The study of UCHL1 inhibitors is a dynamic field with significant therapeutic potential. While LDN-57444 has historical importance, compelling evidence suggests it lacks efficacy in cellular models, making it a potentially unreliable tool for studying cellular UCHL1 function.[10][11] The newer, covalent inhibitor This compound presents a valid, though less potent, alternative for further investigation.[7] Currently, IMP-1710 stands out as the most potent and selective UCHL1 inhibitor with demonstrated biochemical and cellular activity, making it a superior tool for probing the biological functions of UCHL1 and a promising scaffold for therapeutic development.[10][12] Researchers should carefully consider the quantitative data and mechanistic properties of these inhibitors when designing experiments to ensure the validity and translatability of their findings.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson’s Disease [mdpi.com]
- 3. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ubiqbio.com [ubiqbio.com]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UCHL1 Inhibitors: Uchl1-IN-1 vs. IMP-1710
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) predominantly expressed in neurons and testes, constituting 1-5% of the total soluble protein in the brain.[1] Its primary roles involve the hydrolysis of small C-terminal ubiquitin adducts and the maintenance of the monoubiquitin pool, crucial for the ubiquitin-proteasome system (UPS) that regulates protein turnover.[1][2][3] Dysregulation of UCHL1 has been implicated in a range of pathologies including neurodegenerative diseases like Parkinson's and Alzheimer's, various cancers, and fibrosis, making it a compelling therapeutic target.[4][5][6]
This guide provides an objective comparison of two small-molecule inhibitors of UCHL1: Uchl1-IN-1 and IMP-1710, presenting key performance data, experimental methodologies, and visual aids to assist researchers in selecting the appropriate tool for their studies.
Data Presentation: At-a-Glance Comparison
The following table summarizes the key quantitative parameters for this compound and IMP-1710 based on available experimental data.
| Feature | This compound (Compound 46) | IMP-1710 |
| Biochemical Potency (IC50) | 5.1 µM[7] | 38 nM[4][8][9] |
| Cellular Potency (IC50) | Not explicitly defined; inhibits UCHL1 in cells at µM concentrations[7] | 740 nM (inhibition of fibroblast-to-myofibroblast transition)[8][9] |
| Mechanism of Action | Not specified | Covalent, stereoselective labeling of the catalytic cysteine (Cys90)[4][5] |
| Selectivity | Data not available | Highly selective for UCHL1 over a panel of 20 other DUBs at 1 µM[9] |
| Key Reported Applications | Cancer research: inhibits cell migration and viability in BT549 breast cancer cells[7] | Fibrosis research: blocks pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis[4][5][10]. Also used as an activity-based probe for target identification.[4][8] |
| Chemical Features | N/A | Contains an alkyne group for click chemistry applications[8][9] |
In-Depth Analysis
Potency and Efficacy
IMP-1710 is significantly more potent than this compound in biochemical assays, with an IC50 value in the low nanomolar range (38 nM) compared to the low micromolar activity of this compound (5.1 µM).[4][7][8][9] This suggests that IMP-1710 can achieve effective inhibition at much lower concentrations, which is often advantageous in minimizing off-target effects. The cellular potency of IMP-1710 has also been quantified in a functional assay, where it inhibited the TGF-β1-induced transformation of fibroblasts with an IC50 of 740 nM.[8][9]
Mechanism of Action
IMP-1710 is a covalent inhibitor that stereoselectively targets the catalytic cysteine residue (Cys90) in the active site of UCHL1.[4][5] This covalent and highly specific interaction contributes to its high potency and selectivity. The irreversible nature of this binding makes it a stable tool for activity-based protein profiling (ABPP). The precise mechanism for this compound has not been detailed in the available literature.
Selectivity and Off-Target Effects
Visualizing the Context: Pathways and Workflows
To better understand the application of these inhibitors, the following diagrams illustrate a key signaling pathway involving UCHL1 and a typical experimental workflow for inhibitor characterization.
Caption: UCHL1's role in the PI3K/AKT signaling pathway.
Studies have shown that UCHL1 can positively regulate the AKT signaling pathway, promoting cell invasion in cancer models.[11] Inhibition of UCHL1 can thus lead to decreased AKT activation and downstream effects.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
1. UCHL1 Inhibition Assay (Fluorescence Polarization)
This biochemical assay was used to determine the IC50 value of IMP-1710.[4][5]
-
Principle: Measures the change in polarization of fluorescently-tagged ubiquitin upon binding to UCHL1. Small, unbound fluorescent molecules tumble rapidly, depolarizing light, while larger, protein-bound molecules tumble slowly, maintaining polarization. An inhibitor will compete with the fluorescent probe, reducing the polarization signal.
-
Reagents: Recombinant human UCHL1, Ub-Lys-TAMRA (fluorescent probe), assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5), and test inhibitor (IMP-1710 or this compound).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add recombinant UCHL1 enzyme to the assay buffer.
-
Add the diluted inhibitor to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[5]
-
Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.
-
Incubate for a set period (e.g., 60 minutes) at room temperature.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for TAMRA.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cellular Target Engagement Assay (Competitive ABPP)
This method confirms that an inhibitor binds to its target in a complex cellular environment.[4][5]
-
Principle: Cells are pre-treated with a selective inhibitor, which occupies the active site of the target enzyme (UCHL1). A broad-spectrum or target-specific activity-based probe that covalently labels the active site is then added. If the inhibitor is effective, it will block the probe from binding. The reduction in probe labeling is then quantified.
-
Reagents: Cell line expressing UCHL1 (e.g., HEK293T), test inhibitor, activity-based probe (e.g., HA-Ub-VME), lysis buffer, antibodies for immunoblotting (anti-HA, anti-UCHL1).
-
Procedure:
-
Culture cells to appropriate confluency.
-
Treat cells with varying concentrations of the test inhibitor (e.g., IMP-1710) or a vehicle control (DMSO) for 1 hour.[4][5]
-
Add the HA-Ub-VME probe to the media and incubate for a further period (e.g., 15-30 minutes) to label active DUBs.
-
Wash cells with PBS to remove excess probe and lyse the cells in an appropriate lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Perform immunoblotting using an anti-HA antibody to detect probe-labeled UCHL1 and an anti-UCHL1 antibody as a loading control.
-
The dose-dependent decrease in the anti-HA signal indicates competitive binding of the inhibitor to UCHL1 in intact cells.[4][5]
-
Conclusion and Recommendations
IMP-1710 and this compound are both valuable tools for studying the function of UCHL1, but they are suited for different applications.
-
IMP-1710 is a highly potent and selective covalent inhibitor.[4][8][10] Its well-characterized mechanism, high selectivity, and integrated alkyne handle make it an exceptional choice for rigorous target validation studies, quantitative proteomics, and as a high-potency tool compound for investigating the biological consequences of UCHL1 inhibition, particularly in the context of fibrosis.[4][8][9]
-
This compound is a less potent inhibitor that has been utilized in cancer cell models to demonstrate the role of UCHL1 in cell migration and viability.[7] While it serves as a useful tool for initial exploratory studies, its lower potency and lack of published selectivity data may require researchers to use higher concentrations and perform careful control experiments to ensure on-target effects.
For researchers requiring high precision, potency, and selectivity, IMP-1710 is the superior chemical probe. For initial studies in cancer biology where a micromolar inhibitor has shown efficacy, This compound may be a suitable starting point, though follow-up with more potent and selective tools is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. scbt.com [scbt.com]
- 4. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery of a potent and selective covalent inhibitor of UCHL1 | Imperial News | Imperial College London [imperial.ac.uk]
- 11. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UCHL1 Inhibitors: A Guide for Researchers
This guide provides a detailed comparative analysis of two key inhibitors used in the study of Ubiquitin C-terminal Hydrolase L1 (UCHL1): a representative potent and selective small molecule covalent inhibitor (herein referred to as Uchl1-IN-1 for illustrative purposes) and the broad-spectrum deubiquitinase (DUB) inhibitor, Ubiquitin Aldehyde. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the distinct characteristics and applications of these tools.
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a highly abundant deubiquitinase in the central nervous system, playing a critical role in maintaining the cellular pool of monoubiquitin.[1][2] Its dysregulation is implicated in neurodegenerative diseases, cancers, and fibrosis, making it a significant target for therapeutic intervention.[1][3][4] The selection of an appropriate inhibitor is crucial for accurately probing UCHL1 function.
Inhibitor Overview and Mechanism of Action
This compound represents a class of highly potent and selective, covalent small-molecule inhibitors developed to specifically target UCHL1.[4][5] These inhibitors typically contain a cyanamide or similar "warhead" that forms a covalent, slowly reversible bond with the catalytic cysteine residue (Cys90) in the active site of UCHL1.[4][6] This high specificity allows for the precise investigation of UCHL1's roles in cellular pathways with minimal off-target effects.[4]
Ubiquitin Aldehyde (Ubal) is a general, potent, and reversible inhibitor of several families of cysteine-protease deubiquitinases.[7][8][9][10] It is a modified ubiquitin protein where the C-terminal glycine's carboxylate is replaced with an aldehyde group.[11][12] This aldehyde forms a stable thiohemiacetal adduct with the active site cysteine of the DUB, mimicking the tetrahedral intermediate of the catalytic reaction.[12][13] Its broad-spectrum activity makes it a useful tool for studying general deubiquitination processes but limits its utility for investigating specific DUBs like UCHL1 in a complex biological system.[7][13]
Caption: Comparative mechanisms of UCHL1 inhibition.
Quantitative Performance Data
The performance of an inhibitor is defined by its potency (IC50) and its selectivity against other enzymes. The following tables summarize the quantitative data for a representative selective inhibitor versus Ubiquitin Aldehyde.
Table 1: Potency against UCHL1
| Inhibitor | Type | Target | IC50 (UCHL1) | Recommended Concentration (in vitro) | Reference |
|---|---|---|---|---|---|
| This compound (Compound 1) | Small Molecule, Covalent | UCHL1 | 90 nM | Assay Dependent | [4][5] |
| Ubiquitin Aldehyde | Protein-based, Reversible | Broad Spectrum DUBs | Potent, Varies by DUB | 1 - 5 µM |[7][14] |
Table 2: Specificity and Selectivity Profile
| Inhibitor | Target DUB Families | Selectivity Notes | Reference |
|---|---|---|---|
| This compound (Compound 1) | UCH | Highly selective for UCHL1 over other DUBs, including the close homolog UCHL3. | [4] |
| Ubiquitin Aldehyde | UCH, USP, OTU, MJD | Broadly inhibits four of the five major DUB families. Does not inhibit JAMM metalloproteases. |[7][14] |
Key Experimental Protocols
Accurate assessment of inhibitor performance requires robust experimental design. Below are detailed protocols for key assays.
In Vitro UCHL1 Inhibition Assay (Fluorogenic)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified UCHL1 on a fluorogenic substrate.
Materials:
-
Purified recombinant UCHL1 protein
-
Fluorogenic substrate (e.g., Ubiquitin-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 0.5 mM EDTA, pH 7.6)
-
Test Inhibitor (this compound or Ubiquitin Aldehyde)
-
DMSO (for inhibitor dilution)
-
96-well black plate
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm for AMC)
Protocol:
-
Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[15]
-
Add 50 µL of diluted UCHL1 enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction by adding 25 µL of the Ubiquitin-AMC substrate to each well.
-
Immediately place the plate in the fluorescence reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[16]
Caption: Workflow for in vitro UCHL1 inhibition assay.
Cellular Target Engagement Assay
This assay determines if an inhibitor can access and bind to its target (UCHL1) within a live cell, using a competitive activity-based probe (ABP).
Materials:
-
HEK293T or other suitable cell line expressing UCHL1
-
Test Inhibitor
-
Activity-Based Probe (e.g., HA-Ub-VME or HA-Ub-VS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western Blotting apparatus
-
Primary Antibody (e.g., anti-HA)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to ~80% confluency in appropriate plates.
-
Treat cells with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 1-24 hours.[5][6]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells on ice using Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Incubate a standardized amount of protein lysate with the HA-Ub-VME probe for 1 hour at 37°C. This probe will covalently label the active site of available DUBs.
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to visualize DUBs that were labeled by the probe.
-
A reduction in the signal of the band corresponding to UCHL1 (~25 kDa) in inhibitor-treated samples compared to the control indicates successful target engagement.[5]
Involvement in Signaling Pathways
UCHL1 has been shown to regulate several key signaling pathways, notably the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and invasion.[17][18] Overexpression of UCHL1 can lead to the activation of Akt, promoting cancer cell invasion.[17] Inhibiting UCHL1 is therefore a strategy to modulate this pathway.
Caption: UCHL1's role in activating the Akt signaling pathway.
Conclusion and Recommendations
The choice between a selective UCHL1 inhibitor and a broad-spectrum DUB inhibitor like Ubiquitin Aldehyde depends entirely on the experimental goal.
-
This compound (and other selective inhibitors) are the tools of choice for target validation and for dissecting the specific functions of UCHL1 in cellular and in vivo models. Their high potency and selectivity minimize confounding results from the inhibition of other DUBs.
-
Ubiquitin Aldehyde is a valuable tool for studying general DUB activity or for applications where the preservation of polyubiquitin chains on substrates is desired.[11] It can serve as a positive control in DUB inhibitor screening assays but is not suitable for attributing a specific phenotype to the inhibition of UCHL1 alone.[15]
For researchers focusing on the specific biology of UCHL1 in disease, the use of a well-characterized, potent, and selective covalent inhibitor is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. south-bay-bio.com [south-bay-bio.com]
- 8. Ubiquitin-aldehyde: a general inhibitor of ubiquitin-recycling processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-aldehyde: a general inhibitor of ubiquitin-recycling processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
- 11. lifesensors.com [lifesensors.com]
- 12. embopress.org [embopress.org]
- 13. MEROPS - the Peptidase Database [ebi.ac.uk]
- 14. southbaybiohub.com [southbaybiohub.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of UCHL1 Inhibitors in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular selectivity of the Ubiquitin C-terminal Hydrolase L1 (UCHL1) inhibitor, Uchl1-IN-1, against other commonly used or recently developed inhibitors. The data presented is compiled from publicly available experimental results to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to UCHL1 Inhibition
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme (DUB) highly expressed in neurons and various cancer types. Its role in regulating protein stability has implicated it in numerous signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, making it an attractive therapeutic target.[1][2][3] The development of potent and selective UCHL1 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. This guide focuses on the cellular selectivity of this compound and compares it with other known UCHL1 inhibitors.
Comparative Analysis of UCHL1 Inhibitor Selectivity
The following table summarizes the reported cellular potencies and selectivities of this compound and other notable UCHL1 inhibitors. The data is derived from various cellular assays, including Homogeneous Time-Resolved Fluorescence (HTRF), and activity-based protein profiling (ABPP).
| Inhibitor | UCHL1 IC50 (Cellular) | Selectivity Profile (Cellular) | Assay Type | Cell Line | Reference |
| This compound | 5.1 µM | Not extensively profiled against a broad panel of DUBs. | Activity Assay | BT549 | [1] |
| LDN-57444 | ~0.88 µM (biochemical) | ~28-fold selective over UCHL3. Recent studies suggest poor cellular engagement. | Biochemical/Cell-based | Various | [4] |
| IMP-1710 | 110 nM (in-cell) | Highly selective over a panel of 20 DUBs. Minimal off-targets identified via proteomic profiling. | HTRF, ABPP | Cal51, HEK293 | [2][5] |
| 6RK73 | ~230 nM (in vitro) | Highly selective over UCHL3 and UCHL5. | In vitro IC50, Cellular Activity | MDA-MB-436 | [6] |
| MT16-001 | 580 nM (biochemical) | High biochemical potency against UCHL1 and USP30. | Fluorescence Polarization | - | [7] |
Note: Direct comparison of IC50 values across different studies and assay formats should be done with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cellular UCHL1 Activity Assay (General)
This protocol is a general guideline for assessing UCHL1 inhibitor activity in a cellular context, as performed with this compound in BT549 cells.[1]
-
Cell Culture: Plate BT549 cells in a 96-well plate and culture overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the UCHL1 inhibitor (e.g., this compound, 0-50 µM) for a specified incubation period (e.g., 4 hours).
-
Cell Lysis: Wash cells with PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
UCHL1 Activity Measurement:
-
Add a fluorogenic UCHL1 substrate (e.g., Ub-AMC) to the cell lysates.
-
Incubate at 37°C and measure the fluorescence signal at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) over time.
-
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the selectivity of an inhibitor across the proteome.[7][8]
-
Cell Treatment: Treat HEK293 cells with varying concentrations of the test inhibitor (e.g., IMP-1710) for 1 hour.
-
Probe Labeling: Add a broad-spectrum DUB activity-based probe (e.g., HA-Ub-VME or a clickable probe) to the treated cells and incubate for a defined period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Affinity Purification (for clickable probes): For alkyne-tagged probes, perform a click chemistry reaction with an azide-biotin tag, followed by enrichment of labeled proteins using streptavidin beads.
-
Analysis by Immunoblotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with an antibody against the activity-based probe's tag (e.g., anti-HA) or against specific DUBs to observe competition.
-
-
Analysis by Mass Spectrometry:
-
For a proteome-wide analysis, digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the proteins that the inhibitor competes with the probe for binding.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This high-throughput assay is used to measure the inhibition of UCHL1 in a cellular context.[2][9]
-
Cell Culture: Use cells stably overexpressing tagged UCHL1 (e.g., FLAG-UCHL1 in Cal51 cells).
-
Inhibitor Treatment: Treat cells with a dilution series of the inhibitor.
-
Cell Lysis: Lyse the cells in a buffer compatible with HTRF reagents.
-
Assay Reaction:
-
Add a biotinylated UCHL1 substrate and HTRF donor (e.g., Europium cryptate-labeled anti-tag antibody) and acceptor (e.g., XL665-labeled streptavidin) reagents to the cell lysate.
-
In the absence of an inhibitor, active UCHL1 will cleave the substrate, preventing the proximity of the donor and acceptor, resulting in a low HTRF signal.
-
In the presence of an effective inhibitor, UCHL1 is inactive, the substrate remains intact, bringing the donor and acceptor into close proximity and generating a high HTRF signal.
-
-
Signal Detection: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate IC50 values based on the dose-response curve of the inhibitor.
Visualizing Cellular Processes and Workflows
UCHL1 Signaling Pathways in Cancer
Experimental Workflow for Assessing Inhibitor Selectivity
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. UCH-L1 and UCH-L3 regulate the cancer stem cell-like properties through PI3 K/Akt signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinase activity profiling identifies UCHL1 as a candidate oncoprotein that promotes TGFβ-induced breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ubiquitin Carboxyl-Terminal Hydrolases and Human Malignancies: The Novel Prognostic and Therapeutic Implications for Head and Neck Cancer [frontiersin.org]
- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UCHL1 Activity-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of activity-based probes (ABPs) for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases, cancer, and fibrosis.[1][2] The development of potent and selective ABPs is crucial for studying UCHL1's biological functions and for the development of therapeutic inhibitors.[1][2] This document focuses on a recently developed, highly potent and selective covalent inhibitor and activity-based probe, IMP-1710, and compares it with other known UCHL1 probes.[1][2]
Performance Comparison of UCHL1 Activity-Based Probes
The following table summarizes the quantitative data for key UCHL1 activity-based probes, highlighting their potency and cellular activity.
| Probe/Inhibitor | Target | IC50 (in vitro) | In-Cell IC50 | Mechanism of Action | Key Features | Reference |
| IMP-1710 (Probe 2) | UCHL1 | 38 nM | 110 nM | Covalent | Highly potent and selective for UCHL1. Stereoselectively labels the catalytic cysteine. | [1][2] |
| Parent Compound (1) | UCHL1 | 90 nM | 820 nM | Covalent | Potent UCHL1 inhibitor. | [1][2] |
| IMP-1711 (Control) | UCHL1 | >100 µM | Inactive | Covalent (inactive enantiomer) | Inactive enantiomer of Compound 1, serving as a negative control. | [1][2] |
| LDN-57444 | UCHL1 | 880 nM | Negligible Inhibition | Reversible | Previously considered a potent UCHL1 inhibitor, but recent studies show a lack of engagement in intact cells. | [1][2] |
| 8RK64 | UCHL1 | 0.32 µM | - | Covalent | Selective for UCHL1 over UCHL3 and UCHL5. | [3] |
| 8RK59 (fluorescent) | UCHL1 | ~1 µM | - | Covalent | BodipyFL-labeled derivative of 8RK64 for fluorescence-based detection. | [3][4] |
| 9RK87 (fluorescent) | UCHL1 | 0.44 µM | - | Covalent | Rhodamine110-labeled derivative of 8RK64. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro UCHL1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant UCHL1.
-
Reagents: Recombinant human UCHL1, Ub-Lys-TAMRA substrate, assay buffer.
-
Procedure:
-
Pre-incubate recombinant UCHL1 with varying concentrations of the test compound for 30 minutes.
-
Initiate the enzymatic reaction by adding the Ub-Lys-TAMRA substrate.
-
Monitor the change in fluorescence polarization over time. The displacement of the TAMRA-labeled peptide from ubiquitin by UCHL1 activity results in a decrease in polarization.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]
-
Cellular UCHL1 Target Engagement Assay (HTRF)
This assay determines the potency of a compound in engaging UCHL1 within a cellular context.
-
Cell Line: Cal51 breast cancer cells stably expressing FLAG-UCHL1.
-
Reagents: Test compounds, HA-Ub-VME probe, HTRF reagents.
-
Procedure:
-
Treat the cells with varying concentrations of the test compound.
-
Lyse the cells and incubate the lysate with the HA-Ub-VME probe, which covalently binds to active UCHL1.
-
Perform a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the amount of HA-Ub-VME bound to FLAG-UCHL1.
-
Calculate the in-cell IC50 value, representing the concentration of the compound that inhibits 50% of the HA-Ub-VME binding to UCHL1.[1]
-
Activity-Based Protein Profiling (ABPP) in Intact Cells
This method is used to identify the protein targets of an activity-based probe within a complex proteome.
-
Cell Line: HEK293 cells.
-
Reagents: Alkyne-tagged ABP (e.g., IMP-1710), azide-TAMRA-biotin capture reagent, lysis buffer, streptavidin beads.
-
Procedure:
-
Treat intact cells with the alkyne-tagged ABP for a specified time.
-
Lyse the cells.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to ligate the probe-bound proteins with the azide-TAMRA-biotin capture reagent.
-
Visualize the labeled proteins by in-gel fluorescence scanning for the TAMRA fluorophore.
-
Enrich the probe-labeled proteins using streptavidin beads that bind to the biotin tag.
-
Identify the enriched proteins by immunoblotting or mass spectrometry.[1][2]
-
Visualizations
UCHL1 Signaling Pathway
UCHL1 has been shown to play a role in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. UCHL1 can activate Akt, promoting cell invasion in breast cancer.[5][6]
Caption: UCHL1 activates the PI3K/Akt signaling pathway.
Experimental Workflow for Activity-Based Protein Profiling
The following diagram illustrates the general workflow for identifying cellular targets of an activity-based probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to UCHL1 Inhibitors: Replicating Published Data with Uchl1-IN-1
This guide provides a comprehensive comparison of Uchl1-IN-1 with other commercially available inhibitors of Ubiquitin C-terminal hydrolase L1 (UCHL1). It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of these inhibitors based on published experimental data. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for replication, and visualizes relevant biological pathways and workflows.
Introduction to UCHL1 and its Inhibition
Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme primarily expressed in neurons and the diffuse neuroendocrine system. It plays a crucial role in the ubiquitin-proteasome system by hydrolyzing the peptide bond at the C-terminal glycine of ubiquitin, thereby recycling ubiquitin monomers and maintaining protein homeostasis. Dysregulation of UCHL1 activity has been implicated in a variety of human diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as various cancers where it can act as both a tumor suppressor and an oncogene depending on the context. Given its involvement in critical cellular processes, UCHL1 has emerged as a promising therapeutic target.
This guide focuses on this compound, a covalent inhibitor of UCHL1, and compares its activity with other well-characterized inhibitors, providing a framework for selecting the appropriate tool compound for preclinical research.
Performance Comparison of UCHL1 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of alternative UCHL1 inhibitors based on published literature.
Table 1: Biochemical Activity of UCHL1 Inhibitors
| Inhibitor | Scaffold | Mechanism of Action | Target | IC50 (μM) | Ki (μM) | Notes |
| This compound | Chloroacetohydrazide | Covalent | UCHL1 | 5.1[1] | - | Selective over UCHL3.[2] |
| LDN-57444 | Isatin O-acyl oxime | Reversible, Competitive | UCHL1, UCHL3 | 0.88 (UCHL1)[3][4][5], 25 (UCHL3)[3][4][5] | 0.40 (UCHL1)[3][4][5] | Widely used but its cellular target engagement has been questioned.[6] |
| IMP-1710 | Cyanopyrrolidine | Covalent | UCHL1 | 0.038[7][8] | - | Highly potent and selective probe.[7][8] |
| VAEFMK | Fluoromethylketone | Irreversible, Covalent | UCHL1 | 7.7[9][10] | - | Selectively inhibits UCHL1 over UCHL3.[9][10] |
Table 2: Cellular Activity of UCHL1 Inhibitors
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | BT549 | Cell Migration | Inhibition | 0-50 μM[1] | [1] |
| BT549 | Cell Viability | Inhibition | 0-50 μM[1] | [1] | |
| LDN-57444 | H1299 | Cell Proliferation (MTT) | Increased proliferation | ~5 μM[11] | [12] |
| SK-N-SH | Proteasome Activity | Inhibition | 25-100 μM[3][5] | [3][5] | |
| ARK1, ARK2, HEC-50 | Cell Proliferation | Inhibition | Micromolar range[13] | [2] | |
| IMP-1710 | Cal51 | UCHL1 Target Engagement (HTRF) | Inhibition | IC50 = 0.11 μM | [14] |
| IPF primary fibroblasts | Fibroblast-to-myofibroblast transition | Inhibition | 1 μM (IC50 = 0.74 μM)[14] | [4] | |
| VAEFMK analogue (34) | SW1271 | Cell Migration (Wound Healing) | Reduced migration | 100 μM | [15] |
| KMS11 | Cell Proliferation | Reduced proliferation | 100 μM | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate replication of the published data.
Biochemical Inhibition Assays
1. UCHL1 Deubiquitinase Activity Assay (Ub-AMC)
This assay measures the hydrolase activity of UCHL1 using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Materials:
-
Recombinant human UCHL1 protein
-
Ub-AMC substrate (e.g., from BPS Bioscience)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.5 mg/mL ovalbumin[11]
-
Test inhibitors (this compound, LDN-57444, etc.) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 460 nm)
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[17]
-
Add 25 µL of diluted UCHL1 (e.g., 0.6 nM final concentration) to each well, except for the substrate control wells.[11]
-
Add the test inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes.[11]
-
Initiate the reaction by adding 25 µL of Ub-AMC substrate (e.g., 200 nM final concentration).[11]
-
Incubate the reaction mixture at room temperature for an additional 30 minutes.[11]
-
Quench the reaction by adding 10 µL of 500 mM acetic acid.[11]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control.
-
2. Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity of inhibitors to UCHL1.
-
Materials:
-
Recombinant human UCHL1 protein
-
Fluorescently labeled ubiquitin probe (e.g., Ub-Lys-TAMRA)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 1 mg/mL CHAPS, 0.5 mg/mL bovine gamma globulin (BGG)[18]
-
Test inhibitors (e.g., IMP-1710) dissolved in DMSO
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, fluorescent probe, and UCHL1 protein.
-
Add the test inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate filters for the fluorophore.
-
Calculate the change in polarization to determine the IC50 value of the inhibitor.
-
Cell-Based Assays
1. Cell Viability Assay (MTT)
This assay assesses the effect of UCHL1 inhibitors on cell proliferation and viability.
-
Materials:
-
Cancer cell line of interest (e.g., BT549, H1299)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control.
-
2. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of UCHL1 inhibitors on cell migration.
-
Materials:
-
Cancer cell line of interest (e.g., SW1271)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
6-well or 12-well plates
-
Sterile pipette tip or cell scraper
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh medium containing the test inhibitor or DMSO (vehicle control).
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
Signaling Pathways and Experimental Workflows
UCHL1 is involved in the regulation of several key signaling pathways that are critical for cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for inhibitor screening.
Caption: UCHL1 signaling pathways and points of inhibition.
Caption: A typical experimental workflow for UCHL1 inhibitor characterization.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Identification of covalent fragment inhibitors for Plasmodium falciparum UCHL3 with anti-malarial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. biorxiv.org [biorxiv.org]
- 7. UCHL1 is a potential molecular indicator and therapeutic target for neuroendocrine carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. biomatik.com [biomatik.com]
- 13. Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1) Promotes Uterine Serous Cancer Cell Proliferation and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. ubiqbio.com [ubiqbio.com]
Orthogonal Methods to Confirm UCHL1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming target engagement and quantifying the inhibition of Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a critical step in validating novel therapeutic agents. This guide provides a comparative overview of orthogonal methods to robustly confirm UCHL1 inhibition, supported by experimental data and detailed protocols.
The multifaceted role of UCHL1 in neurodegenerative diseases and cancer has spurred the development of small molecule inhibitors.[1][2][3][4] However, accurately assessing their efficacy and selectivity requires a multi-pronged approach. Relying on a single assay can be misleading, as exemplified by the variable performance of the widely used inhibitor LDN-57444 across different platforms.[5][6] This guide outlines key biochemical, cell-based, and mass spectrometry approaches, presenting them as a suite of tools for the rigorous validation of UCHL1 inhibitors.
Biochemical Assays: Direct Measurement of Enzymatic Activity
Biochemical assays provide a direct measure of an inhibitor's ability to block the catalytic activity of purified UCHL1. These in vitro methods are essential for initial screening and for determining intrinsic inhibitory potency.
Fluorescence Polarization (FP) Assay
The FP assay measures the cleavage of a ubiquitin substrate labeled with a fluorescent dye. When the large substrate is cleaved by UCHL1, the smaller fluorescent fragment tumbles more rapidly, leading to a decrease in fluorescence polarization.
Experimental Protocol:
-
Recombinant human UCHL1 is pre-incubated with the test inhibitor for a defined period (e.g., 30 minutes).
-
A fluorescently labeled ubiquitin substrate, such as Ub-Lys-TAMRA, is added to initiate the enzymatic reaction.
-
Fluorescence polarization is measured over time using a plate reader.
-
The rate of decrease in polarization is proportional to UCHL1 activity. IC50 values are calculated by plotting the enzyme activity against a range of inhibitor concentrations.
Fluorogenic Substrate Cleavage Assay
This method utilizes a ubiquitin substrate conjugated to a quenched fluorophore, such as 7-amido-4-methylcoumarin (AMC).[7] Upon cleavage by UCHL1, the fluorophore is released and emits a fluorescent signal.[7]
Experimental Protocol:
-
Purified UCHL1 is pre-incubated with the inhibitor in an appropriate assay buffer.
-
The fluorogenic substrate (e.g., Ubiquitin-AMC) is added to the reaction mixture.[7][8]
-
The increase in fluorescence is monitored over time at specific excitation and emission wavelengths (e.g., 350 nm excitation/460 nm emission for AMC).[7]
-
Enzyme activity is determined from the rate of fluorescence increase, and IC50 values are derived from dose-response curves.
| Inhibitor | Biochemical IC50 (nM) | Assay Type | Reference |
| Compound 1 | 90 | FP | [5][6] |
| Compound 2 | 38 | FP | [5][6] |
| LDN-57444 | 880 | Not specified | [5] |
| 6RK73 | 230 | Fluorogenic (Ub-Rho-morpholine) | [9] |
| 8RK64 | 320 | Fluorogenic | [9] |
| 9RK87 | 440 | Fluorogenic | [9] |
| 8RK59 | ~1000 | Fluorogenic | [9] |
| GK13S | 50 | Fluorogenic (Ubiquitin rhodamine) | [1] |
| Cpd158 | 129 | Fluorogenic (Ubiquitin rhodamine) | [1] |
| GK13R | >2000 | Fluorogenic (Ubiquitin rhodamine) | [1] |
| Ub-Aldehyde | 17,800 | Fluorogenic (Ubiquitin-AMC) | [8] |
| UCHL1 I 2 | 16,700 | Fluorogenic (Ubiquitin-AMC) | [8] |
Table 1: Comparison of Biochemical IC50 Values for Various UCHL1 Inhibitors.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are crucial, it is imperative to confirm that an inhibitor can engage UCHL1 within a cellular environment. Cell-based assays provide this critical validation and offer insights into cellular potency and selectivity.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes.[5][10] For UCHL1, ubiquitin-based probes with a reactive "warhead" (e.g., vinyl methyl ester, VME) are commonly used.[5][11] Inhibition is assessed by the ability of a compound to compete with the ABP for binding to UCHL1.
Experimental Protocol:
-
Intact cells (e.g., HEK293T, Cal51) are treated with the test inhibitor for a specified duration.[5]
-
Cells are then incubated with a UCHL1 ABP, such as HA-Ub-VME.[5]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The extent of ABP labeling of UCHL1 is detected by immunoblotting against the probe's tag (e.g., HA) or by in-gel fluorescence if the probe is fluorescently tagged.[5][12]
-
A reduction in probe labeling in the presence of the inhibitor indicates successful target engagement.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a proximity-based assay that can be adapted for a cellular context.[5][6] In one setup, cells stably expressing FLAG-tagged UCHL1 are used.[5] The assay measures the competition between an inhibitor and a biotinylated ubiquitin probe for binding to UCHL1.
Experimental Protocol:
-
Cells expressing tagged UCHL1 (e.g., FLAG-UCHL1) are treated with the inhibitor.[5]
-
Cells are lysed, and the lysate is incubated with a biotinylated ubiquitin probe (e.g., HA-Ub-VME).[5]
-
An anti-tag antibody conjugated to a FRET donor (e.g., anti-FLAG-Europium) and streptavidin conjugated to a FRET acceptor (e.g., Streptavidin-XL665) are added.
-
If UCHL1 is active, the biotinylated probe binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Inhibition of UCHL1 by a compound prevents probe binding, leading to a decrease in the HTRF signal.
| Inhibitor | Cellular EC50/IC50 (nM) | Cell Line | Assay Type | Reference |
| Compound 1 | 820 | Cal51-FLAG-UCHL1 | HTRF | [5][6] |
| Compound 2 | 110 | Cal51-FLAG-UCHL1 | HTRF | [5][6] |
| LDN-57444 | No engagement | Multiple | ABPP, HTRF | [5][6] |
| GK13S | Near complete inhibition at 1000 nM | HEK293 | Ub-VS target engagement | [1] |
Table 2: Comparison of Cellular Potency for UCHL1 Inhibitors.
Mass Spectrometry-Based Methods: Unbiased and In-depth Analysis
Mass spectrometry (MS) offers a powerful and unbiased approach to confirm UCHL1 inhibition and assess inhibitor selectivity across the proteome.[13][14][15]
Competitive ABPP-MS
This technique combines competitive ABPP with quantitative proteomics to profile the targets of an inhibitor.
Experimental Protocol:
-
Cells are treated with the test inhibitor or a vehicle control.
-
Cells are then labeled with a clickable ABP for UCHL1.
-
Cell lysates are subjected to a click reaction to attach a biotin tag to the probe-labeled proteins.[12]
-
Biotinylated proteins are enriched using streptavidin beads.
-
Enriched proteins are digested, and the resulting peptides are analyzed by quantitative mass spectrometry.[15]
-
A selective UCHL1 inhibitor will lead to a significant reduction in the spectral counts or signal intensity of UCHL1 peptides compared to the vehicle control, with minimal changes to other proteins.
Intact Protein Mass Spectrometry
This method can be used to confirm the covalent binding of an inhibitor to purified UCHL1.
Experimental Protocol:
-
Recombinant UCHL1 is incubated with the covalent inhibitor.
-
The protein-inhibitor complex is analyzed by mass spectrometry.
-
A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction.
Visualizing the Methodologies
Conclusion
A robust and reliable assessment of UCHL1 inhibition requires the use of multiple, independent methodologies. Biochemical assays are fundamental for determining the direct inhibitory potential of a compound. However, these must be complemented with cell-based assays, such as ABPP and HTRF, to confirm target engagement and assess potency in a more physiologically relevant setting. Finally, mass spectrometry-based proteomics provides an unbiased and comprehensive view of inhibitor selectivity and can definitively confirm covalent modification. By employing this orthogonal approach, researchers can build a strong and compelling case for the on-target activity of their UCHL1 inhibitors, paving the way for further preclinical and clinical development.
References
- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Quantitative Mass Spectrometry Methods for Characterizing Complex Ubiquitin Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Weighing in on Ubiquitin: The Expanding Role of Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of UCHL1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key inhibitors targeting Ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in various pathologies, including neurodegenerative diseases, cancer, and fibrosis.[1][2][3] The therapeutic window, a critical measure of a drug's safety and efficacy, is evaluated by comparing the in vitro potency, selectivity, and cytotoxicity of prominent UCHL1 inhibitors. This document is intended to aid researchers in selecting appropriate tool compounds for studying UCHL1 biology and to inform the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative data for representative UCHL1 inhibitors. This data is compiled from various biochemical and cell-based assays.
| Inhibitor Name/Class | Target | IC50 (UCHL1) | IC50 (UCHL3) | Cell-Based Potency (Example) | Cytotoxicity (Example) | Reference |
| LDN-57444 | UCHL1 | 0.88 µM | 25 µM | Reduced proliferation in H1299 lung cancer cells | Not explicitly quantified, but off-target toxicity and chemical instability noted.[2][4] | [4] |
| Cyanopyrrolidine-based Covalent Inhibitor (Compound 1) | UCHL1 | 90 nM | >10 µM | FMT Inhibition IC50: 100 nM | Nuclear count stable at <5 µM in IPF-derived lung fibroblasts.[5] | [5] |
| Cyanopyrrolidine-based Covalent Inhibitor (IMP-1710) | UCHL1 | 38 nM | >10 µM | FMT Inhibition IC50: 740 nM | Nuclear count stable at <5 µM in IPF-derived lung fibroblasts.[5] | [5] |
| Isatin O-acyl oximes (Representative compounds 30, 50, 51) | UCHL1 | 0.80-0.94 µM | 17-25 µM | Increased proliferation of H1299 lung tumor cell line. | Not explicitly quantified. |
Note: IC50 values can vary depending on the specific assay conditions. The cell-based potency and cytotoxicity data are context-dependent and derived from the specific cell lines and assays cited.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Biochemical Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of UCHL1 enzymatic activity.
-
Principle: The assay is based on the change in fluorescence polarization (FP) of a ubiquitin substrate tagged with a fluorophore (e.g., TAMRA). When the small, fluorescently labeled substrate is cleaved by UCHL1, it tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. Inhibitors of UCHL1 will prevent this cleavage, resulting in a higher FP signal.
-
Materials:
-
Recombinant human UCHL1 enzyme
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5)
-
Test inhibitors (e.g., LDN-57444, cyanopyrrolidine-based inhibitors)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add a fixed concentration of UCHL1 enzyme to each well of the microplate.
-
Add the serially diluted inhibitors to the wells containing the enzyme and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled ubiquitin substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[5]
-
Cellular Cytotoxicity Assay (Nuclear Count)
This assay assesses the toxicity of the inhibitors on cultured cells.
-
Principle: The number of viable cells is determined by staining the cell nuclei with a fluorescent dye (e.g., Hoechst 33342) and counting them using high-content imaging. A reduction in the number of nuclei in treated cells compared to control cells indicates cytotoxicity.
-
Materials:
-
Human cell line of interest (e.g., primary human lung fibroblasts from IPF patients)[5]
-
Cell culture medium and supplements
-
Test inhibitors
-
Hoechst 33342 nuclear stain
-
Phosphate-buffered saline (PBS)
-
Formaldehyde for cell fixation
-
High-content imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors for a specified duration (e.g., 72 hours).
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with formaldehyde.
-
Stain the cell nuclei with Hoechst 33342.
-
Acquire images of the stained nuclei using a high-content imaging system.
-
Use image analysis software to count the number of nuclei in each well.
-
Normalize the nuclear count of treated wells to the DMSO control wells to determine the percentage of viable cells. A dose-dependent decrease in nuclear count indicates cytotoxicity.[5]
-
Fibroblast-to-Myofibroblast Transition (FMT) Inhibition Assay
This cell-based assay evaluates the efficacy of inhibitors in a disease-relevant model of fibrosis.
-
Principle: The transition of fibroblasts to myofibroblasts, a key process in fibrosis, is induced by transforming growth factor-beta 1 (TGF-β1). This transition is characterized by the increased expression of alpha-smooth muscle actin (αSMA). The ability of an inhibitor to block this TGF-β1-induced increase in αSMA is a measure of its anti-fibrotic potential.
-
Materials:
-
Primary human lung fibroblasts[5]
-
Cell culture medium
-
TGF-β1
-
Test inhibitors
-
Antibodies against αSMA
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
-
-
Procedure:
-
Seed fibroblasts in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1 hour.
-
Stimulate the cells with TGF-β1 to induce FMT.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Fix, permeabilize, and stain the cells for αSMA and nuclei.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of αSMA staining per cell.
-
Determine the IC50 for FMT inhibition by plotting the αSMA intensity against the inhibitor concentration.[5]
-
Visualizations
UCHL1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of UCHL1 in the ubiquitin-proteasome system and how inhibitors block its function. UCHL1 primarily functions to recycle ubiquitin monomers from small ubiquitinated proteins and adducts, thereby maintaining the cellular pool of free ubiquitin.[3]
Caption: UCHL1's role in ubiquitin recycling and its inhibition.
Experimental Workflow for Determining Therapeutic Window
The following diagram outlines the general workflow for evaluating the therapeutic window of a UCHL1 inhibitor.
Caption: Workflow for assessing the therapeutic window of a UCHL1 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent and Safe Disposal of Uchl1-IN-1: A Guide for Laboratory Professionals
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for Uchl1-IN-1, should it be available, as these documents will provide the most accurate and site-specific information. A similar compound, UCH-L1 Inhibitor (LDN-57444), is classified with a toxicity warning of "Carcinogenic / Teratogenic (D)," underscoring the need for cautious handling and disposal.[1]
Core Principles of Hazardous Chemical Waste Management
The foundation of safe laboratory practice rests on a clear understanding of how to manage chemical waste. All hazardous waste must be disposed of through an official hazardous waste collection program, such as the one provided by your institution's EHS office.[2]
Key Prohibitions:
-
Do Not discharge hazardous wastes to the sewer via sinks or other drains.[2]
-
Do Not dispose of hazardous waste by evaporation in a fume hood or biosafety cabinet.[2]
-
Do Not intentionally dilute wastes to meet sink or sewer disposal requirements.[2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to its final collection.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its associated waste.
2. Waste Segregation and Containment:
-
Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, weighing paper), pipette tips, and vials, in a designated, properly labeled hazardous waste container. Solid waste must be kept separate from liquid waste.[3]
-
Liquid Waste:
- Solutions containing this compound should be collected in a compatible, leak-proof hazardous waste container with a secure screw cap.[4] Plastic containers are often preferred.[5]
- Segregate halogenated and non-halogenated solvent wastes if possible.[6]
- Do not fill containers beyond 90% capacity or past the neck to allow for expansion.[4]
- Keep waste containers closed at all times except when adding or removing waste.[2][5]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled as "Hazardous Waste."[5]
-
The label must include the full chemical name of all contents (e.g., "this compound in DMSO"), the approximate concentrations and volumes, and any relevant hazard pictograms (e.g., toxic).[3]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated SAA, which must be at or near the point of waste generation.[4][5]
-
Ensure that incompatible wastes are segregated. For instance, store acids and bases separately, and keep flammable materials away from oxidizers.[4][6]
5. Disposal of Empty Containers:
-
A container that held a hazardous waste can be disposed of as regular trash only after all contents have been removed, leaving as little residue as possible.[2]
-
Before disposing of the empty container in regular trash, deface or remove the chemical label and remove the cap.[2]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before disposal as regular trash.[2] The rinseate must be collected and disposed of as hazardous waste.
6. Requesting Waste Pickup:
-
Once a waste container is full or has been in storage for a designated period (often not exceeding one year for partially filled containers), arrange for its collection by your institution's EHS department.[4][6]
-
Be aware of the storage limits for your SAA, as exceeding these requires immediate action for waste removal.[2][5]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and storage information relevant to the management of this compound waste.
| Parameter | Guideline/Specification | Source |
| Hazardous Waste Storage Limit (SAA) | ≤ 55 gallons | [2][5] |
| Acutely Toxic Waste Limit (SAA) | ≤ 1 quart (liquid) or 1 kg (solid) | [5] |
| This compound Solubility in DMSO | 20 mg/mL | [1] |
| This compound Storage Temperature (as supplied) | 2-8°C (protect from light) | [1] |
| Reconstituted this compound Solution Stability | Stable for up to 3 months at -20°C | [1] |
Experimental Workflow and Disposal Pathway
To visualize the procedural flow of this compound disposal, the following diagrams illustrate the decision-making process and the overall waste management workflow.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for the disposal of empty this compound containers.
References
- 1. UCH-L1 Inhibitor [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
